Methyl 2-(bromomethyl)-6-chlorobenzoate
Description
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Properties
IUPAC Name |
methyl 2-(bromomethyl)-6-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTSSAZFZFNFPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629094 | |
| Record name | Methyl 2-(bromomethyl)-6-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482578-63-2 | |
| Record name | Methyl 2-(bromomethyl)-6-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 2-(bromomethyl)-6-chlorobenzoate" chemical properties
An In-Depth Technical Guide to Methyl 2-(bromomethyl)-6-chlorobenzoate
Authored by: A Senior Application Scientist
Introduction
This compound is a bifunctional aromatic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its structure, which incorporates a reactive benzylic bromide, a sterically hindered methyl ester, and a chloro substituent on the benzene ring, makes it a valuable and versatile intermediate. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and agrochemical research. The strategic placement of its functional groups allows for selective chemical transformations, making it an essential building block for constructing complex molecular architectures.[1]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 482578-63-2 | CymitQuimica[3] |
| Molecular Formula | C₉H₈BrClO₂ | PubChem[2] |
| Molecular Weight | 263.51 g/mol | PubChem[2] |
| Appearance | Solid | CymitQuimica[3] |
| Purity | Typically ≥95% | CymitQuimica[3] |
| InChI Key | NJTSSAZFZFNFPO-UHFFFAOYSA-N | PubChem[2] |
| SMILES | COC(=O)C1=C(C=CC=C1Cl)CBr | PubChem[2] |
Synthesis and Mechanism
The most common and efficient synthesis of this compound involves the selective free-radical bromination of the benzylic methyl group of its precursor, Methyl 2-chloro-6-methylbenzoate. This reaction is typically achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.
Synthetic Workflow
The diagram below illustrates the synthetic pathway from the starting material to the final product.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is based on established methods for benzylic bromination.[4]
Materials:
-
Methyl 2-chloro-6-methylbenzoate (1.0 eq)
-
N-bromosuccinimide (NBS) (1.1 eq)
-
Benzoyl peroxide (0.1 eq)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-chloro-6-methylbenzoate in carbon tetrachloride.
-
Addition of Reagents: To this solution, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.[4]
-
Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and maintain for 10 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Purification: The filtrate is then concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel to afford the pure this compound.[4]
Mechanistic Insight
The reaction proceeds via a free-radical chain mechanism. The initiator, benzoyl peroxide, decomposes upon heating to generate radicals. These radicals then abstract a hydrogen atom from NBS to produce a bromine radical. The bromine radical selectively abstracts a benzylic hydrogen from Methyl 2-chloro-6-methylbenzoate, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to yield the desired product and a new succinimidyl radical, which continues the chain reaction. The selectivity for the benzylic position is due to the stability of the intermediate benzylic radical.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from its reactive bromomethyl group.[1] This group is an excellent electrophile and is highly susceptible to nucleophilic substitution reactions (Sₙ2), allowing for the facile introduction of a wide range of functional groups.
Caption: General Sₙ2 reactivity of the title compound.
Applications in Drug Development
This compound serves as a key building block in the synthesis of novel pharmaceutical agents.[1] Its structure can be incorporated into drug candidates for various therapeutic areas, including oncology and infectious diseases, by acting as a scaffold to build more complex, biologically active molecules.[1] The ability to easily introduce different side chains via the bromomethyl group allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies.
Role in Agrochemical Synthesis
In the agrochemical industry, this compound is used as an intermediate in the formulation of new pesticides and herbicides.[1] The reactivity of the bromomethyl group is exploited to connect the substituted benzene ring to other molecular fragments, leading to the development of agrochemicals with enhanced efficacy and selectivity.[1]
Utility in Organic Synthesis
Beyond its specific applications in the pharmaceutical and agrochemical sectors, it is a versatile reagent in general organic synthesis. It is used to introduce the 2-chloro-6-(methoxycarbonyl)benzyl group into various molecules, a common motif in the synthesis of complex natural products and other target molecules.
Safety, Handling, and Storage
This compound is an irritant and should be handled with appropriate safety precautions.
-
Hazard Classification:
-
Handling:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
-
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.[7]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
-
In all cases of exposure, seek medical attention if symptoms persist.[7]
-
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its unique combination of functional groups provides a powerful tool for synthetic chemists in the pharmaceutical, agrochemical, and broader chemical research communities. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the development of novel and complex molecules.
References
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PubChem. Methyl 2-bromo-6-chlorobenzoate.[Link]
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PubChem. Methyl 2-(bromomethyl)-4-chlorobenzoate.[Link]
-
Mac-Chem. Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications.[Link]
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PubChem. this compound.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H8BrClO2 | CID 22935208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. METHYL 2-BROMOMETHYL-6-CHLORO-BENZOATE | 482578-63-2 [chemicalbook.com]
- 5. This compound [chemdict.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to Methyl 2-(bromomethyl)-6-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)-6-chlorobenzoate, identified by the CAS number 482578-63-2 , is a highly functionalized aromatic compound of significant interest in the fields of organic synthesis, medicinal chemistry, and agrochemical development.[1] Its strategic placement of a reactive bromomethyl group, an electron-withdrawing chloro substituent, and a methyl ester on the benzene ring makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on the practical insights required for its effective utilization in research and development.
The unique structural features of this compound allow it to serve as a potent electrophile, primarily at the benzylic position, enabling a wide array of nucleophilic substitution reactions. This reactivity is central to its utility in introducing the substituted chlorobenzyl moiety into larger molecules, a common scaffold in many biologically active compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 482578-63-2 | [1] |
| Molecular Formula | C₉H₈BrClO₂ | [1] |
| Molecular Weight | 263.52 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically >95% | [1] |
| InChI | InChI=1S/C9H8BrClO2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,5H2,1H3 | [1] |
| InChI Key | NJTSSAZFZFNFPO-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound typically proceeds via the radical bromination of the corresponding methyl-substituted precursor, Methyl 2-chloro-6-methylbenzoate. This transformation is a cornerstone of synthetic organic chemistry, and its successful execution relies on a nuanced understanding of the reaction mechanism and careful control of reaction parameters.
Synthetic Workflow
The most common and efficient method for the synthesis of this compound involves a free-radical chain reaction initiated by a radical initiator, with N-bromosuccinimide (NBS) serving as the bromine source.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound. Disclaimer: This protocol should only be performed by qualified chemists in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-chloro-6-methylbenzoate (1.0 equivalent) in a suitable inert solvent such as carbon tetrachloride or benzene.
-
Addition of Reagents: To this solution, add N-bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
-
Reaction Execution: The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide by-product is removed by filtration.
-
Isolation and Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.
Causality in Experimental Choices
-
Choice of Brominating Agent: NBS is preferred over elemental bromine in many laboratory-scale preparations as it is a solid and easier to handle. It provides a low, constant concentration of bromine in the reaction mixture, which helps to suppress side reactions.
-
Role of the Radical Initiator: The radical initiator is crucial for initiating the free-radical chain reaction. The choice between AIBN and BPO can depend on the reaction temperature, as they have different decomposition rates.
-
Solvent Selection: The solvent must be inert to the reaction conditions and capable of dissolving the starting material. Non-polar solvents are typically used to facilitate the radical chain process.
-
Importance of Monitoring: Careful monitoring of the reaction is essential to prevent the formation of dibrominated and other over-brominated by-products, which can complicate purification.
Applications in Drug Discovery and Organic Synthesis
The synthetic utility of this compound lies in its ability to act as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2]
Role as a Versatile Building Block
The bromomethyl group is a highly reactive electrophilic handle that readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of the 2-chloro-6-(methoxycarbonyl)benzyl moiety into a target molecule. This structural motif is present in a number of biologically active compounds.
Case Study: Synthesis of 6H-Benzo[c]chromen-6-one Derivatives
A notable application of related bromomethylbenzoate derivatives is in the synthesis of 6H-Benzo[c]chromen-6-one derivatives. These compounds have been investigated as potential inhibitors of phosphodiesterase II.[3] While the cited paper uses different isomers, the synthetic logic can be extended to this compound. The general synthetic strategy involves the reaction of a substituted bromomethylbenzene with a hydroxy-functionalized precursor to form an ether linkage, which is then followed by further transformations to construct the final heterocyclic core.
Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions to minimize risk to personnel and the environment. The information provided here is a summary and should be supplemented by a thorough review of the material's Safety Data Sheet (SDS).
Hazard Identification
-
Corrosive: Causes severe skin burns and eye damage.[4]
-
Irritant: May cause respiratory irritation.
-
Lachrymator: Can cause tearing.
Recommended Handling Procedures
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[4]
-
Hand Protection: Wear appropriate chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and disposed of properly after handling.[4]
-
Skin and Body Protection: A lab coat and other protective clothing should be worn to prevent skin contact.[4]
-
-
Hygiene Measures: Avoid inhalation of dust or vapors. Do not ingest. Wash hands thoroughly after handling.[4]
First Aid Measures
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
If inhaled: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]
-
Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.
Conclusion
This compound is a valuable and versatile reagent for synthetic chemists, particularly those engaged in the discovery and development of new pharmaceuticals and agrochemicals. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated to construct complex molecular frameworks. A comprehensive understanding of its properties, synthesis, and safe handling, as detailed in this guide, is paramount for its effective and responsible use in the laboratory. As with any reactive chemical, adherence to strict safety protocols is non-negotiable.
References
-
MDPI. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. [Link]
Sources
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(bromomethyl)-6-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)-6-chlorobenzoate is a halogenated aromatic ester of significant interest in organic synthesis. Its bifunctional nature, possessing both a reactive benzylic bromide and a sterically hindered ester, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, characterization, and underlying chemical principles, tailored for professionals in chemical research and drug development. The strategic placement of the bromomethyl and chloro substituents on the benzoic acid framework offers multiple avenues for synthetic diversification, rendering it a key intermediate in the preparation of a variety of heterocyclic compounds and other elaborate organic molecules.
Synthesis of this compound
The principal and most direct route for the synthesis of this compound is the free-radical bromination of its precursor, Methyl 2-chloro-6-methylbenzoate. This reaction, a variation of the Wohl-Ziegler bromination, is highly regioselective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.
Primary Synthetic Route: Wohl-Ziegler Bromination
The Wohl-Ziegler reaction is a well-established method for the allylic and benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) in the presence of a radical initiator.[1] The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which favors the radical substitution pathway over competing ionic reactions.[2]
Reaction Scheme:
dot graph "Wohl_Ziegler_Bromination" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
start [label="Methyl 2-chloro-6-methylbenzoate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="N-Bromosuccinimide (NBS)\nRadical Initiator (e.g., AIBN, BPO)\nHeat (e.g., Reflux in CCl4)", shape=ellipse, fillcolor="#FBBC05"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Succinimide"];
start -> reagents [label="Reacts with"]; reagents -> product [label="Yields"]; product -> byproduct [label="and"]; } Caption: Workflow for the Wohl-Ziegler Bromination.
Detailed Experimental Protocol:
-
Materials:
-
Methyl 2-chloro-6-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-chloro-6-methylbenzoate in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by TLC or GC for the disappearance of the starting material.
-
Upon completion, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the reaction mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for this transformation because it maintains a low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) throughout the reaction. This is crucial to suppress electrophilic addition to the aromatic ring and other potential side reactions.[2]
-
Radical Initiator (AIBN or BPO): The reaction proceeds via a free radical chain mechanism. A radical initiator is required to generate the initial bromine radical, which then propagates the chain reaction. AIBN and BPO are commonly used as they decompose upon heating to form radicals at a controlled rate.
-
Solvent (Carbon Tetrachloride): Carbon tetrachloride is a traditional solvent for Wohl-Ziegler reactions due to its inertness under radical conditions and its ability to dissolve the reactants while precipitating the succinimide byproduct. However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or acetonitrile can also be employed.[3]
Reaction Mechanism:
The reaction proceeds through a classic radical chain mechanism:
-
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals, which then react with NBS to generate a bromine radical.
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the methyl group of Methyl 2-chloro-6-methylbenzoate, forming a resonance-stabilized benzylic radical and HBr. The stability of this radical is the key to the high regioselectivity of the reaction.[4][5]
-
The HBr produced reacts with NBS to generate a molecule of bromine (Br₂).
-
The benzylic radical then reacts with a bromine molecule to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.
-
-
Termination: The reaction is terminated when two radicals combine.
dot graph "Radical_Bromination_Mechanism" { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
Initiation [label="Initiation:\nInitiator -> 2 R•\nR• + NBS -> R-Br + Succinimidyl•"]; Propagation1 [label="Propagation Step 1:\nBenzylic-H + Br• -> Benzylic• + HBr"]; Propagation2 [label="Propagation Step 2:\nHBr + NBS -> Succinimide + Br₂"]; Propagation3 [label="Propagation Step 3:\nBenzylic• + Br₂ -> Product + Br•"]; Termination [label="Termination:\nBr• + Br• -> Br₂\nBenzylic• + Br• -> Product"];
Initiation -> Propagation1 [label="Generates Br•"]; Propagation1 -> Propagation2 [label="Produces HBr"]; Propagation2 -> Propagation3 [label="Generates Br₂"]; Propagation3 -> Propagation1 [label="Regenerates Br• (Chain reaction)"]; Propagation1 -> Termination; Propagation3 -> Termination; } Caption: Mechanism of the Wohl-Ziegler Bromination.
Alternative Synthetic Route
Synthesis of 2-bromo-6-chlorobenzoic acid:
This can be achieved through a multi-step sequence, for example, starting from 3-chlorobenzoic acid. A key step is the ortho-lithiation of 3-chlorobenzoic acid using a strong, sterically hindered base like lithium diisopropylamide (LDA), followed by quenching the resulting dianion with a bromine source.[6]
Esterification:
The resulting 2-bromo-6-chlorobenzoic acid can be esterified using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by conversion to the acid chloride followed by reaction with methanol.
Characterization
Thorough characterization of this compound is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Note: As of the writing of this guide, publicly available experimental spectra for this compound are limited. The following characterization data is based on predicted values and comparison with closely related analogs.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈BrClO₂ | [1] |
| Molecular Weight | 263.52 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 482578-63-2 | [1] |
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show the following key signals:
-
Aromatic Protons (Ar-H): Three protons in the aromatic region (typically δ 7.0-8.0 ppm), exhibiting a complex splitting pattern due to their coupling with each other.
-
Bromomethyl Protons (-CH₂Br): A singlet corresponding to the two protons of the bromomethyl group, expected to be in the range of δ 4.5-5.0 ppm.
-
Methyl Ester Protons (-OCH₃): A singlet for the three protons of the methyl ester group, typically appearing around δ 3.9-4.0 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is predicted to display the following signals:
-
Carbonyl Carbon (C=O): A signal in the downfield region, around δ 165-170 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the chloro, bromomethyl, and ester substituents.
-
Methyl Ester Carbon (-OCH₃): A signal around δ 52-55 ppm.
-
Bromomethyl Carbon (-CH₂Br): A signal for the benzylic carbon, expected in the range of δ 30-35 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
| Functional Group | Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | ~1720-1740 |
| C-O Stretch (Ester) | ~1200-1300 |
| C-H Stretch (Aromatic) | ~3000-3100 |
| C=C Stretch (Aromatic) | ~1450-1600 |
| C-Br Stretch | ~500-600 |
| C-Cl Stretch | ~600-800 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
dot graph "Characterization_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
Product [label="Synthesized Product\n(this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="IR Spectroscopy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Structure_Confirmation [label="Structural Confirmation\nand Purity Assessment", fillcolor="#202124", fontcolor="#FFFFFF"];
Product -> NMR [label="Analyzed by"]; Product -> IR [label="Analyzed by"]; Product -> MS [label="Analyzed by"]; NMR -> Structure_Confirmation; IR -> Structure_Confirmation; MS -> Structure_Confirmation; } Caption: Logical workflow for product characterization.
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) for this compound may not be widely available, the hazards can be inferred from its structure and the SDS of similar compounds.
-
General Hazards: Expected to be an irritant to the eyes, skin, and respiratory tract. May be harmful if swallowed or absorbed through the skin.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat should be worn.
-
Respiratory Protection: Use in a well-ventilated area or a fume hood.
-
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.
Conclusion
This compound is a versatile synthetic intermediate with significant potential in the development of new chemical entities. Its synthesis via the Wohl-Ziegler bromination of Methyl 2-chloro-6-methylbenzoate is a reliable and regioselective method. While experimental characterization data is not widely published, a combination of spectroscopic techniques can be used to confirm its structure and purity. As with all chemical reagents, proper safety protocols must be followed during its handling and use. This guide provides a foundational understanding for researchers and scientists working with this valuable compound.
References
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
-
Fiveable. (n.d.). Wohl-Ziegler Reaction Definition. Retrieved from [Link]
-
JoVE. (2025, May 22). Reactions at the Benzylic Position: Halogenation. Retrieved from [Link]
-
Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
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An In-depth Technical Guide to the Spectral Analysis of Methyl 2-(bromomethyl)-6-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)-6-chlorobenzoate is a substituted aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. The presence of three distinct reactive sites—the ester, the benzylic bromide, and the aryl chloride—makes it a versatile intermediate. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on established principles and spectral data from analogous structures.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound dictates its unique spectral fingerprint. The benzene ring is substituted with a chloro group, a methyl ester group, and a bromomethyl group. The steric and electronic effects of these substituents will influence the chemical environment of each atom, leading to characteristic signals in various spectroscopic analyses.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial structural information.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals corresponding to the aromatic protons, the bromomethyl protons, and the methyl ester protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic CH | 7.2 - 7.6 | Multiplet | 3H | Ar-H |
| Bromomethyl CH₂ | ~4.8 | Singlet | 2H | -CH₂Br |
| Methyl Ester CH₃ | ~3.9 | Singlet | 3H | -OCH₃ |
-
Aromatic Protons (7.2 - 7.6 ppm): The three protons on the aromatic ring will likely appear as a complex multiplet due to spin-spin coupling. The exact chemical shifts and coupling patterns will depend on the electronic effects of the three substituents.
-
Bromomethyl Protons (~4.8 ppm): The two protons of the bromomethyl group are expected to be deshielded by the adjacent bromine atom and the aromatic ring, resulting in a singlet in the downfield region.
-
Methyl Ester Protons (~3.9 ppm): The three protons of the methyl ester group will appear as a sharp singlet, with a chemical shift characteristic of methyl esters.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the different carbon environments in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~165 | C=O |
| Aromatic Carbons | 125 - 140 | Ar-C |
| Methyl Ester Carbon | ~52 | -OCH₃ |
| Bromomethyl Carbon | ~30 | -CH₂Br |
-
Carbonyl Carbon (~165 ppm): The ester carbonyl carbon will be the most downfield signal in the spectrum.
-
Aromatic Carbons (125 - 140 ppm): The six aromatic carbons will give rise to six distinct signals in the aromatic region of the spectrum. The carbons bearing the substituents will have characteristic chemical shifts.
-
Methyl Ester Carbon (~52 ppm): The carbon of the methyl ester group will appear at a typical upfield chemical shift.
-
Bromomethyl Carbon (~30 ppm): The carbon of the bromomethyl group will be shifted downfield due to the attached bromine atom.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Predicted Absorption Band (cm⁻¹) | Intensity | Assignment |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
| ~750 | Strong | C-Cl stretch |
| ~680 | Medium | C-Br stretch |
-
Carbonyl Stretch (~1730 cm⁻¹): A strong absorption band around 1730 cm⁻¹ is expected for the C=O stretching vibration of the ester group.
-
Aromatic C=C Stretches (~1600, ~1470 cm⁻¹): Medium intensity bands in this region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.
-
Ester C-O Stretch (~1250 cm⁻¹): A strong band corresponding to the C-O stretching of the ester linkage is anticipated.
-
C-Cl Stretch (~750 cm⁻¹): A strong absorption band in the fingerprint region is expected for the C-Cl stretching vibration.
-
C-Br Stretch (~680 cm⁻¹): A medium intensity band is predicted for the C-Br stretching vibration.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.
-
Sample Spectrum: Place the sample in the IR spectrometer and record the spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Molecular Ion and Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum is expected to show a complex molecular ion peak cluster due to the presence of two halogen isotopes, bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The predicted monoisotopic mass is approximately 262.95 g/mol . The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom.
-
Major Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) to give an [M-31]⁺ peak.
-
Loss of the entire ester group (-COOCH₃) to give an [M-59]⁺ peak.
-
Loss of the bromine atom (-Br) to give an [M-79/81]⁺ peak.
-
Formation of a tropylium-like ion via rearrangement and loss of a neutral molecule.
-
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, gas chromatography-mass spectrometry (GC-MS) is a suitable technique. For less volatile compounds, direct infusion via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.
-
Ionization: Ionize the sample using an appropriate method (e.g., electron ionization for GC-MS, or ESI/APCI for direct infusion).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Conclusion
This technical guide provides a comprehensive overview of the expected spectral data for this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers working with this compound. The synergistic use of these analytical techniques will enable unambiguous structural confirmation, purity assessment, and the monitoring of chemical transformations involving this versatile synthetic intermediate.
References
- While direct spectral data for this compound was not found in the initial search, the principles and predicted values are based on established spectroscopic databases and literature for analogous compounds. For general spectroscopic principles and data for related compounds, please refer to standard analytical chemistry textbooks and databases such as the NIST Chemistry WebBook and PubChem.
-
NIST Chemistry WebBook. Methyl-2-bromobenzoate. [Link][4][5]
-
NIST Chemistry WebBook. Benzoic acid, 2-chloro-, methyl ester. [Link][6]
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"Methyl 2-(bromomethyl)-6-chlorobenzoate" molecular structure and weight
An In-depth Technical Guide to Methyl 2-(bromomethyl)-6-chlorobenzoate for Advanced Chemical Synthesis
As a key intermediate in the synthesis of complex organic molecules, this compound presents a unique structural scaffold for researchers in medicinal chemistry and materials science. Its distinct arrangement of a reactive bromomethyl group, a sterically hindering chlorine atom, and a methyl ester on a benzene ring makes it a valuable building block for creating novel compounds with potential therapeutic or industrial applications. This guide provides an in-depth analysis of its molecular characteristics, a validated synthesis protocol, and an exploration of its reactivity and applications, grounded in established chemical principles.
Core Molecular Structure and Physicochemical Properties
This compound is a disubstituted benzoate derivative. The core structure consists of a benzene ring functionalized with a methyl ester group (-COOCH₃), a bromomethyl group (-CH₂Br), and a chlorine atom (-Cl). The "2-" and "6-" positions of the bromomethyl and chloro groups, respectively (relative to the methyl ester at position 1), create significant steric hindrance around the ester functionality. This steric crowding influences the molecule's reactivity, solubility, and conformational preferences.
The presence of the bromomethyl group is of primary synthetic importance. It serves as a potent electrophilic site, making the benzylic carbon highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as an intermediate, allowing for the facile introduction of diverse functional groups.
Key Physicochemical Data
The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrClO₂ | [1][2] |
| Molecular Weight | 263.51 g/mol | [1][3] |
| CAS Number | 482578-63-2 | [1][4] |
| Appearance | Solid | [1] |
| InChI Key | NJTSSAZFZFNFPO-UHFFFAOYSA-N | [1] |
Synthesis Protocol and Mechanistic Insights
The synthesis of this compound is typically achieved through the radical bromination of its precursor, methyl 2-chloro-6-methylbenzoate. The following protocol outlines a common and effective method.
Experimental Protocol: Radical Bromination
Objective: To synthesize this compound via selective benzylic bromination.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-chloro-6-methylbenzoate in a suitable non-polar solvent, such as carbon tetrachloride or cyclohexane.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution. NBS is the preferred brominating agent for this reaction as it provides a low, constant concentration of bromine, which minimizes side reactions such as aromatic bromination.
-
Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN)[4]. The initiator is crucial for generating the initial radical species that starts the chain reaction.
-
Reaction Execution: Heat the mixture to reflux (approximately 80 °C) and stir continuously for 10-12 hours[4]. The heat provides the energy needed to cleave the weak O-O bond in BPO, initiating the radical process.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct. Concentrate the filtrate under reduced pressure to yield the crude product. The final product can be purified via column chromatography or recrystallization to achieve high purity[4].
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Organic Synthesis
The utility of this compound lies in its capacity to act as a versatile electrophilic building block[5]. This characteristic is exploited by researchers to construct more complex molecular architectures.
Intermediate for Pharmaceutical Development
In drug discovery, the compound serves as a crucial intermediate for synthesizing novel therapeutic agents[5][6]. The highly reactive bromomethyl group allows for its conjugation to various nucleophilic scaffolds (e.g., amines, thiols, alcohols, phenols). This enables the systematic exploration of chemical space in hit-to-lead optimization campaigns. By modifying a lead compound with this fragment, medicinal chemists can probe interactions within a biological target's binding pocket, potentially enhancing potency, selectivity, or pharmacokinetic properties. The strategic placement of methyl groups, for instance, can have profound impacts on both pharmacodynamic and pharmacokinetic profiles, a concept often referred to as the "magic methyl" effect[7].
Building Block for Agrochemicals
Similar to its role in pharmaceuticals, this compound is used in the development of new agrochemicals, such as pesticides and herbicides[5]. The core structure can be elaborated to produce active ingredients that target specific biological pathways in pests or weeds, contributing to the creation of more effective and selective crop protection solutions[6].
References
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications. Acme Synthetic Chemicals. [Link]
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Methyl 2-(bromomethyl)-4-chlorobenzoate. PubChem, National Center for Biotechnology Information. [Link]
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The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]
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- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Solubility and Stability of Methyl 2-(bromomethyl)-6-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)-6-chlorobenzoate is a substituted aromatic compound with the molecular formula C₉H₈BrClO₂ and a molecular weight of 263.52 g/mol .[1] This bifunctional molecule, featuring both a reactive benzylic bromide and a methyl ester, serves as a versatile intermediate in organic synthesis. Its utility in the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science, necessitates a thorough understanding of its physicochemical properties. This guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and detailed experimental protocols for its characterization. As a solid at room temperature, its handling and application in various reaction conditions are critically dependent on these parameters.[1]
Part 1: Solubility Profile
The solubility of a compound is a critical parameter that influences its reactivity, formulation, and bioavailability. For this compound, understanding its solubility in a range of solvents is essential for its effective use in synthesis and other applications.
Theoretical Considerations
The structure of this compound—a substituted benzene ring—suggests it is a relatively nonpolar molecule. The presence of the chloro and bromo substituents, along with the methyl ester group, contributes to some degree of polarity. Therefore, it is expected to exhibit good solubility in common organic solvents of moderate to low polarity, such as ethers, esters, and halogenated hydrocarbons. Its solubility in polar protic solvents like water is anticipated to be low.
Experimental Determination of Solubility
A systematic approach to determining the solubility of a solid compound involves equilibrium solubility assays.[2] This method provides quantitative data on the maximum concentration of the compound that can be dissolved in a given solvent at a specific temperature.
Protocol for Equilibrium Solubility Assay [2][3]
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of solid this compound into separate vials for each solvent to be tested.
-
Add a known volume of the selected solvent to each vial. Solvents should span a range of polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature incubator/shaker set at a standard temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant from each vial using a filtered syringe to avoid aspirating any solid particles.
-
Dilute the collected samples with a suitable solvent to a concentration within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the saturated solutions by comparing their analytical response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).
-
Table 1: Solubility of this compound in Common Solvents at 25 °C
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) |
| Hexane | 1.9 | To be determined |
| Toluene | 2.4 | To be determined |
| Dichloromethane | 9.1 | To be determined |
| Ethyl Acetate | 6.0 | To be determined |
| Acetone | 21 | To be determined |
| Ethanol | 25 | To be determined |
| Methanol | 33 | To be determined |
| Water | 80 | To be determined |
This table should be populated with experimentally determined data.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Part 2: Stability Profile
The stability of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical quality attribute that determines its shelf-life, storage conditions, and potential degradation pathways.[5] For this compound, two primary functional groups are susceptible to degradation: the benzylic bromide and the methyl ester.
Theoretical Stability Assessment
-
Benzylic Bromide Moiety: The carbon-bromine bond at the benzylic position is inherently reactive.[6]
-
Nucleophilic Substitution: This is a primary degradation pathway. The benzylic bromide is susceptible to Sₙ2 reactions with various nucleophiles.[7][8] Common nucleophiles include water (leading to the corresponding alcohol), alcohols (forming ethers), and amines (forming benzylamines). The steric hindrance around the benzylic carbon in this compound is relatively low, favoring Sₙ2 reactions. The reaction can also proceed via an Sₙ1 mechanism due to the formation of a resonance-stabilized benzylic carbocation.[9]
-
Thermal and Photochemical Stability: Substituted benzyl bromides can exhibit limited thermal stability and may be sensitive to light.[10][11] High temperatures or exposure to UV light can lead to homolytic cleavage of the C-Br bond, generating a benzylic radical, which can then undergo various radical reactions.
-
-
Methyl Ester Moiety: The methyl ester group is susceptible to hydrolysis.
Experimental Stability Assessment
A comprehensive stability study should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH). This involves subjecting the compound to various stress conditions to identify potential degradation products and determine its shelf-life.
Protocol for a Comprehensive Stability Study [14][15]
-
Forced Degradation (Stress Testing):
-
Objective: To identify potential degradation products and degradation pathways.
-
Conditions:
-
Acidic Hydrolysis: Treat a solution of the compound in a suitable organic solvent with an aqueous acid (e.g., 0.1 M HCl) at elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat a solution of the compound with an aqueous base (e.g., 0.1 M NaOH) at room temperature and/or elevated temperature.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Store the solid compound at a high temperature (e.g., 80 °C).
-
Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.
-
-
Analysis: At specified time points, analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradation products. Characterize significant degradation products using techniques like LC-MS and NMR.
-
-
Accelerated and Long-Term Stability Studies:
-
Objective: To determine the shelf-life and appropriate storage conditions.
-
Procedure:
-
Package the solid this compound in a container that simulates the proposed storage container.
-
Place the samples in stability chambers under the following conditions as per ICH guidelines:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
-
Testing Schedule:
-
Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
-
Analysis: At each time point, analyze the samples for:
-
Appearance (color, physical state)
-
Assay (potency) of the active substance
-
Degradation products (quantification of known and unknown impurities)
-
Moisture content (if applicable)
-
-
Table 2: Parameters for Stability Testing of this compound
| Test | Acceptance Criteria | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Assay | 98.0% - 102.0% | HPLC-UV |
| Individual Impurity | ≤ 0.2% | HPLC-UV |
| Total Impurities | ≤ 1.0% | HPLC-UV |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Acceptance criteria should be finalized based on the specific application and regulatory requirements.
Diagram 2: Logical Flow for Stability Assessment
Caption: A logical workflow for the comprehensive stability assessment of this compound.
Conclusion and Recommendations
This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. Due to the absence of publicly available experimental data, the protocols outlined herein are essential for any researcher or organization intending to use this compound.
Key Recommendations:
-
Solubility: It is crucial to experimentally determine the solubility in a range of solvents to facilitate its use in chemical reactions and potential formulation development.
-
Stability and Handling: Given the reactive nature of the benzylic bromide, this compound should be stored in a cool, dry, and dark place, away from incompatible materials such as strong bases and oxidizing agents. Protective measures, including the use of gloves and safety glasses, should be employed during handling to avoid contact with skin and eyes.
-
Degradation: The primary degradation pathways are likely to be hydrolysis of the ester and nucleophilic substitution at the benzylic position. A stability-indicating analytical method is paramount for accurately tracking the purity of the material over time.
By following the detailed methodologies presented, researchers and drug development professionals can generate the necessary data to ensure the safe and effective application of this compound in their work.
References
- AxisPharm. Equilibrium Solubility Assays Protocol. [URL: https://www.axispharm.com/technical-support/protocols/equilibrium-solubility-assays-protocol/]
- CymitQuimica. This compound. [URL: https://www.cymitquimica.
- Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [URL: https://www.lup.lu.
- Solubility test for Organic Compounds. (2024, September 24). [URL: https://www.coursehero.com/file/168430634/Solubility-test-for-Organic-Compounds-1pdf/]
- Mulder, P., Saastad, O. W., & Griller, D. (1998). Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study. Journal of the Chemical Society, Perkin Transactions 2, (7), 1537-1542.
- MSDS of Methyl 4-bromo-2-(bromomethyl)-6-chlorobenzoate. [URL: https://www.chemsrc.com/en/cas/877149-16-1_627688.html]
- ChemicalBook. METHYL 2-BROMOMETHYL-6-CHLORO-BENZOATE | 482578-63-2. (2024, July 25). [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0753898_EN.htm]
- Wolf, G. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- ECHEMI. Methyl 2-bromomethylbenzoate SDS, 2417-73-4 Safety Data Sheets. [URL: https://www.echemi.com/msds/2417-73-4.html]
- CymitQuimica. Safety Data Sheet - Methyl 3-(bromomethyl)-4-chlorobenzoate. (2022, August 2). [URL: https://www.cymitquimica.com/sds/EN/549743_EN.pdf]
- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound. [URL: https://patents.google.
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- Sigma-Aldrich. SAFETY DATA SHEET - 2-Bromobenzoic acid. (2025, November 6). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/137677]
- Fisher Scientific. SAFETY DATA SHEET - Methyl 2-chlorobenzoate. (2009, September 22). [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC351310250&productDescription=METHYL+2-CHLOROBENZOATE+99%25+25G&vendorId=VN00032119&countryCode=US&language=en]
- Creary, X. (1986). Meta-Substituent Effects on Benzyl Free-Radical Stability. The Journal of Organic Chemistry, 51(25), 4904-4908.
- GMP SOP. Stability testing overview for Pharmaceutical products. [URL: https://gmpsop.com/stability-testing-overview-for-pharmaceutical-products/]
- Parameter Generation & Control. Stability Testing for Pharmaceuticals & More. (2023, February 22). [URL: https://www.parameter.com/blog/stability-testing-for-pharmaceuticals-more/]
- Sigma-Aldrich. Methyl 2-bromobenzoate 98. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/387851]
- Egyptian Drug Authority. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [URL: https://www.edaegypt.gov.eg/media/ax04k2hb/guidelines-on-stability-testing-of-finished-pharmaceutical-products-and-active-drug-substance-year-2022.pdf]
- ChemBK. Methyl 2-(bromomethyl)-5-chlorobenzoate. (2024, April 9). [URL: https://www.chembk.com/en/chem/668262-52-0]
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- European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-1-r2-stability-testing-new-drug-substances-and-products-step-5_en.pdf]
- Journal of the Chemical Society, Perkin Transactions 2. Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study. [URL: https://pubs.rsc.org/en/content/articlelanding/1998/p2/a802422i]
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Navigating the Synthesis Landscape: A Technical Guide to Methyl 2-(bromomethyl)-6-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and drug development, the precise handling of reactive intermediates is paramount. Methyl 2-(bromomethyl)-6-chlorobenzoate, a halogenated benzoic acid ester, is a key building block in the synthesis of more complex molecules. This guide offers a comprehensive overview of its safety profile, handling protocols, and relevant chemical data, synthesized from available safety data sheets and chemical literature.
Compound Profile and Specifications
This compound is a solid organic compound with the chemical formula C₉H₈BrClO₂ and a molecular weight of 263.52 g/mol .[1] It is identified by the CAS Number 482578-63-2.[1][2][3][4] This compound is primarily used for laboratory research and development purposes.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 482578-63-2 | [1][2][3][4] |
| Molecular Formula | C₉H₈BrClO₂ | [1][2] |
| Molecular Weight | 263.52 g/mol | [1] |
| Purity | ≥95% | [1] |
| Physical Form | Solid |
Hazard Identification and GHS Classification
Table 2: GHS Hazard Statements for Structurally Similar Compounds
| Hazard Statement | Description | Note |
| H315 | Causes skin irritation | Based on isomers and related compounds. |
| H319 | Causes serious eye irritation | Based on isomers and related compounds. |
| H335 | May cause respiratory irritation | Based on isomers and related compounds. |
It is crucial to treat this compound as potentially hazardous, causing skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE) and Engineering Controls
A proactive approach to safety is essential when handling this compound. The following PPE and engineering controls are mandatory to minimize exposure.
Engineering Controls
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to prevent inhalation of any dust or vapors.
-
Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are critical in case of accidental contact.
Personal Protective Equipment
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a significant risk of spillage, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is vital for maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or fumes.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect: Carefully collect the absorbed material into a sealed container for disposal.
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Disposal Considerations
As a halogenated organic compound, this compound must be disposed of as hazardous waste. Do not dispose of it in the regular trash or pour it down the drain. All waste materials, including contaminated PPE and cleaning materials, should be collected in a designated, labeled hazardous waste container. Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Synthesis and Reactivity
This compound is synthesized from Methyl 2-chloro-6-methylbenzoate.[3] The synthesis involves a reaction with N-bromosuccinimide and benzoyl peroxide in a suitable solvent like carbon tetrachloride.[3]
The reactivity of this compound is primarily centered around the bromomethyl group, which is a good leaving group in nucleophilic substitution reactions. This makes it a valuable intermediate for introducing the 2-chloro-6-(methoxycarbonyl)benzyl moiety into a target molecule. It is expected to be reactive with nucleophiles and strong bases. It is also incompatible with strong oxidizing agents.
Application in Research and Development
As a chemical intermediate, this compound is used in organic synthesis to construct more complex molecules, which may have applications in the development of pharmaceuticals and other specialty chemicals. Its bifunctional nature, with both a reactive bromomethyl group and a chlorinated aromatic ring, allows for a variety of subsequent chemical transformations.
Visualizing the Handling Workflow
The following diagram illustrates the critical decision points and actions for the safe handling of this compound.
Caption: A flowchart outlining the necessary steps for safely handling this compound.
Conclusion
This compound is a valuable reagent in the field of organic synthesis. A thorough understanding of its potential hazards and strict adherence to safety protocols are essential for its safe and effective use in a research and development setting. By following the guidelines outlined in this technical guide, researchers can minimize risks and create a secure laboratory environment.
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"Methyl 2-(bromomethyl)-6-chlorobenzoate" reactivity and functional groups
An In-depth Technical Guide to the Reactivity and Functional Groups of Methyl 2-(bromomethyl)-6-chlorobenzoate
Abstract
This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in modern organic synthesis. Its unique trifunctional nature—comprising a reactive benzylic bromide, a sterically hindered methyl ester, and a stable aryl chloride—offers a sophisticated platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of the molecule's reactivity, focusing on the chemoselectivity governed by its distinct functional groups. We will explore the causality behind its reaction pathways, present detailed experimental protocols for its synthesis and subsequent transformations, and discuss its applications in the fields of pharmaceutical and agrochemical development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.
Molecular Profile and Physicochemical Properties
Structural Analysis
This compound (CAS No: 482578-63-2) is a disubstituted toluene derivative. The core structure is a benzene ring substituted at positions 1, 2, and 6. The substitution pattern creates significant steric hindrance around the methyl ester group, which profoundly influences its reactivity.
The key structural features are:
-
A Benzylic Bromide (-CH₂Br): The primary site of reactivity, making the molecule an excellent electrophile.
-
A Methyl Ester (-COOCH₃): A modifiable group, though its reactivity is tempered by steric hindrance from the ortho-substituents.
-
An Aryl Chloride (-Cl): A largely unreactive group under standard conditions, offering a potential site for late-stage functionalization via cross-coupling reactions.
Physicochemical Data
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 482578-63-2 | [1][2] |
| Molecular Formula | C₉H₈BrClO₂ | [1] |
| Molecular Weight | 263.51 g/mol | [2] |
| Appearance | Solid | [1] |
| Synonyms | Methyl 2-chloro-6-bromomethylbenzoate, 2-Bromomethyl-6-chloro-benzoic acid methyl ester | [1] |
The Chemistry of Reactivity: A Functional Group Analysis
The synthetic utility of this compound stems from the differential reactivity of its three functional groups. Understanding this hierarchy is crucial for designing selective transformations.
The Primary Reactive Center: The Benzylic Bromide
The bromomethyl group is the most electrophilic and accessible site on the molecule. It readily participates in nucleophilic substitution reactions, making it an ideal handle for introducing the 2-chloro-6-(methoxycarbonyl)benzyl moiety into a target structure.[3]
Causality of Reactivity: The carbon-bromine bond is polarized and relatively weak. Furthermore, the benzylic position allows for the stabilization of a partial positive charge (in an Sₙ2 transition state) or a full carbocation (in a potential Sₙ1 pathway) through resonance with the adjacent aromatic ring. This inherent stability makes it an excellent leaving group. Reactions typically proceed via an Sₙ2 mechanism with a wide variety of soft and hard nucleophiles, including amines, thiols, alcohols, and carbanions.
The Ester Moiety: A Gateway to Carboxylic Acid Derivatives
The methyl ester group is the second most reactive site. However, its reactivity is significantly modulated by the steric bulk of the ortho-chloro and bromomethyl substituents.
-
Saponification (Hydrolysis): The ester can be hydrolyzed to the corresponding carboxylic acid, typically requiring elevated temperatures or prolonged reaction times with a strong base like sodium hydroxide or potassium hydroxide. This transformation is useful when the acid functionality is required for subsequent amide couplings or other derivatizations.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. This reaction would also likely reduce the benzylic bromide, so protection-deprotection strategies or chemoselective reagents would be necessary if the bromide is to be preserved.
-
Transesterification: Conversion to other esters is possible under acidic or basic conditions with an excess of the desired alcohol, though the steric hindrance makes this transformation challenging compared to unhindered esters.
The Aryl Chloride: A Study in Stability
The chlorine atom attached directly to the aromatic ring is the least reactive functional group. It does not participate in classical nucleophilic aromatic substitution (SₙAr) reactions under standard laboratory conditions due to the electron-rich nature of the benzene ring and the lack of a strong electron-withdrawing group positioned ortho or para to it.
Expert Insight: This inertness is a synthetic advantage. It allows for a wide range of transformations to be performed on the benzylic bromide and ester moieties without affecting the aryl chloride. For advanced applications, this C-Cl bond can be activated for late-stage functionalization using transition-metal catalysis (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings), providing a powerful tool for generating molecular diversity from a common intermediate.
Synthetic Protocols and Methodologies
A robust and scalable synthesis is paramount for the utility of any chemical intermediate. The protocols described below represent field-proven, self-validating methodologies.
Synthesis of this compound
The most common and efficient synthesis involves the regioselective radical bromination of the methyl group of its precursor, Methyl 2-chloro-6-methylbenzoate.
Principle: This reaction proceeds via a free-radical chain mechanism. A radical initiator (like AIBN) generates a bromine radical from N-Bromosuccinimide (NBS). This radical abstracts a hydrogen atom from the benzylic methyl group, which is the most energetically favorable position due to the resonance stabilization of the resulting benzyl radical. This benzyl radical then reacts with NBS to propagate the chain and form the desired product.
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The Synthetic Versatility and Pharmacological Potential of Methyl 2-(bromomethyl)-6-chlorobenzoate and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Methyl 2-(bromomethyl)-6-chlorobenzoate stands as a pivotal scaffold in synthetic organic and medicinal chemistry. Its inherent reactivity, conferred by the presence of a benzylic bromide and an electron-withdrawing ester group on a chlorinated benzene ring, renders it a versatile building block for the construction of a diverse array of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the extensive applications of this compound and its analogs in the discovery of novel therapeutic agents. We will delve into the strategic derivatization of this core structure to yield potent enzyme inhibitors and other biologically active molecules, with a particular focus on anticancer and neuroprotective applications. The causality behind experimental choices in synthetic protocols and the structure-activity relationships (SAR) of the resulting derivatives will be critically examined to provide actionable insights for researchers in the field.
The Core Moiety: Synthesis and Chemical Landscape of this compound
The strategic importance of this compound lies in its utility as a reactive intermediate. Its synthesis is most commonly achieved through a well-established and scalable radical bromination reaction.
Synthesis via Radical Bromination
The primary route to this compound involves the selective bromination of the benzylic methyl group of Methyl 2-methyl-6-chlorobenzoate. This transformation is typically accomplished using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[1]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of Methyl 2-methyl-6-chlorobenzoate in a suitable inert solvent (e.g., carbon tetrachloride or chlorobenzene) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of AIBN or BPO.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and irradiate with a UV lamp or a high-wattage incandescent lamp to initiate the radical chain reaction.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by crystallization.
The choice of solvent and initiator is crucial for optimizing the yield and minimizing side reactions, such as dibromination.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 482578-63-2 | [3] |
| Molecular Formula | C₉H₈BrClO₂ | [3] |
| Molecular Weight | 263.52 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | ≥95% | [3] |
Strategic Derivatization: A Gateway to Bioactive Analogs
The true value of this compound is realized in its role as a precursor to a multitude of derivatives with significant biological activities. The reactive bromomethyl group is highly susceptible to nucleophilic substitution, providing a straightforward handle for introducing diverse functionalities.[2]
Synthesis of Heterocyclic Scaffolds
A primary application of this core molecule is in the synthesis of fused heterocyclic systems, which are prevalent in many approved drugs. The bromomethyl group can readily react with binucleophilic reagents to construct five- or six-membered rings.
Benzothiazole and benzimidazole moieties are recognized as "privileged structures" in medicinal chemistry, frequently appearing in compounds targeting protein kinases. The synthesis of 2-substituted aminobenzothiazoles and aminobenzimidazoles can be initiated from this compound.
Conceptual Synthetic Workflow:
Caption: Synthetic pathway to kinase inhibitors.
This generalized scheme illustrates the reaction of the bromomethyl group with a dinucleophile, followed by cyclization and further modification to yield potent kinase inhibitors. For instance, derivatives of 2-aminobenzothiazole have shown significant inhibitory activity against receptor tyrosine kinases (RTKs) like EGFR and MET, which are crucial targets in oncology.[4]
Structure-Activity Relationship (SAR) Insights for Benzothiazole-based Kinase Inhibitors:
-
Substitution on the Benzothiazole Core: The position and nature of substituents on the benzothiazole ring significantly influence inhibitory potency and selectivity.[1]
-
The 2-Amino Group: The amino group at the 2-position often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.
-
The "Tail" Moiety: The substituent attached to the 2-amino group plays a crucial role in occupying the hydrophobic pocket of the kinase, and its modification can fine-tune the inhibitory profile.
The core molecule can also be utilized in the synthesis of quinazolinone derivatives, another important class of anticancer agents. The general strategy involves the reaction of the bromomethyl group with an anthranilic acid derivative, followed by cyclization.
Biological Applications and Mechanistic Insights
The derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising leads in drug discovery.
Anticancer Activity
As highlighted, a significant focus of research has been on the development of anticancer agents.
Many cancers are driven by aberrant kinase signaling. Derivatives of this compound have been explored as inhibitors of various kinases, including:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and PDGFR, which are involved in cell proliferation, angiogenesis, and metastasis.[5]
-
Non-Receptor Tyrosine Kinases: Including members of the Src family.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of the target kinase and its specific substrate in an appropriate assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds (derivatives of this compound) in DMSO.
-
Assay Reaction: In a microplate, combine the kinase, substrate, ATP, and the test compound.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.
-
Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate, often using methods like ELISA, fluorescence polarization, or radiometric assays.
-
Data Analysis: Calculate the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the kinase activity.
Cholinesterase Inhibition: A Potential Avenue for Neurodegenerative Diseases
Substituted 2-aminobenzimidazoles, accessible from the core molecule, have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6] The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
SAR Insights for Benzimidazole-based Cholinesterase Inhibitors:
-
Benzimidazole Moiety: This core structure often engages in π-π stacking interactions with aromatic residues in the active site of the enzyme.[6]
-
Substituents: The nature and position of substituents on the benzimidazole ring and the 2-amino group are critical for achieving high potency and selectivity for either AChE or BChE.[6]
Future Perspectives and Conclusion
This compound has firmly established itself as a valuable and versatile starting material in the synthesis of biologically active molecules. The ease of its preparation and the high reactivity of the bromomethyl group provide a robust platform for the generation of diverse chemical libraries. The demonstrated success in developing potent kinase and cholinesterase inhibitors from this scaffold underscores its significance in modern drug discovery.
Future research in this area will likely focus on:
-
Exploring Novel Heterocyclic Systems: Expanding the range of heterocyclic scaffolds synthesized from the core molecule.
-
Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design derivatives with improved potency and selectivity for specific biological targets.
-
Diversity-Oriented Synthesis: Employing combinatorial chemistry approaches to rapidly generate large libraries of analogs for high-throughput screening.
References
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- Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. ResearchGate. [URL: https://www.researchgate.
- Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications. BenchChem. [URL: https://www.benchchem.
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- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2745366/]
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- Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24328690/]
- Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/29/2/499]
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An In-depth Technical Guide to the Mechanism of Action of Methyl 2-(bromomethyl)-6-chlorobenzoate in Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(bromomethyl)-6-chlorobenzoate is a halogenated aromatic ester that serves as a versatile building block in the intricate world of organic synthesis.[1] Its unique molecular architecture, featuring a reactive bromomethyl group flanked by a chloro and a methoxycarbonyl substituent in a sterically hindered ortho, ortho' arrangement, makes it a reagent of significant interest for the construction of complex molecular frameworks. This guide provides a comprehensive exploration of the synthesis, physicochemical properties, and, most critically, the mechanistic principles governing the reactivity of this compound in a variety of chemical transformations. The insights contained herein are intended to empower researchers in the pharmaceutical and agrochemical sectors to harness the synthetic potential of this valuable intermediate.[1]
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| CAS Number | 482578-63-2 |
| Molecular Formula | C₉H₈BrClO₂ |
| Molecular Weight | 263.52 g/mol |
| Appearance | Solid |
| Purity | ≥95% |
Synthesis of this compound
The primary route to this compound involves the radical bromination of its precursor, Methyl 2-chloro-6-methylbenzoate. This transformation is typically achieved using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Experimental Protocol: Radical Bromination
A solution of Methyl 2-chloro-6-methylbenzoate (1 equivalent) in a suitable solvent, such as carbon tetrachloride, is treated with N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.1 equivalents). The reaction mixture is heated to reflux (approximately 80°C) for several hours. The progress of the reaction is monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography to afford pure this compound.
Core Principles of Reactivity: The Benzylic Halide
The reactivity of this compound is dominated by the chemistry of its benzylic bromide functional group. Benzylic halides are known to be significantly more reactive towards nucleophilic substitution than their simple alkyl halide counterparts. This enhanced reactivity is attributed to the ability of the adjacent benzene ring to stabilize the transition states of both Sₙ1 and Sₙ2 reactions.
The Sₙ2 Pathway: A Concerted Displacement
The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where a nucleophile attacks the electrophilic benzylic carbon simultaneously with the departure of the bromide leaving group. This pathway is favored by strong nucleophiles and polar aprotic solvents. The transition state of the Sₙ2 reaction of a benzylic halide is stabilized by the delocalization of electron density from the forming and breaking bonds into the π-system of the aromatic ring.
However, in the case of this compound, the presence of two bulky ortho substituents (the chloro and methoxycarbonyl groups) introduces significant steric hindrance around the benzylic carbon. This steric congestion impedes the backside attack of the nucleophile, which is a prerequisite for the Sₙ2 mechanism. Therefore, while the Sₙ2 pathway is a possibility, it is likely to be disfavored compared to reactions of less substituted benzyl bromides.
The Sₙ1 Pathway: A Stepwise Process via a Carbocation
The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process. The first and rate-determining step is the departure of the leaving group to form a benzylic carbocation intermediate. This carbocation is highly stabilized by resonance, with the positive charge delocalized over the aromatic ring. The second step is the rapid attack of a nucleophile on the carbocation.
The Sₙ1 pathway is favored by polar protic solvents, which can solvate both the departing halide ion and the carbocation intermediate, and by weaker nucleophiles. Given the steric hindrance around the benzylic carbon of this compound, the Sₙ1 mechanism is a highly probable reaction pathway, as it avoids the sterically demanding backside attack of the Sₙ2 mechanism. The stability of the benzylic carbocation is the key driving force for this pathway.
The Influence of Ortho Substituents
The electronic effects of the ortho-chloro and ortho-methoxycarbonyl groups also play a crucial role in the reactivity of this compound. Both groups are electron-withdrawing, which can have opposing effects on the Sₙ1 and Sₙ2 pathways.
-
Inductive Effect: Both the chloro and methoxycarbonyl groups exert a strong electron-withdrawing inductive effect (-I effect), which destabilizes the developing positive charge in the Sₙ1 transition state and the carbocation intermediate. This would tend to slow down the rate of an Sₙ1 reaction.
-
Resonance Effect: The chloro group has a lone pair of electrons that can be donated to the aromatic ring through resonance (+R effect), which would help to stabilize the benzylic carbocation. However, the methoxycarbonyl group is a deactivating group that withdraws electron density from the ring via resonance (-R effect).
The interplay of these steric and electronic factors will ultimately determine the preferred reaction pathway and the overall reaction rate.
Illustrative Reactions and Mechanisms
Alkylation of Amines
This compound is expected to be an effective reagent for the N-alkylation of primary and secondary amines. The reaction would likely proceed via an Sₙ2 mechanism with strong, unhindered amine nucleophiles, or an Sₙ1 mechanism with weaker or more hindered amines.
To a solution of a primary amine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a polar aprotic solvent like acetonitrile, this compound (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is stirred until the starting materials are consumed, as monitored by TLC. The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Fig. 1: Sₙ2 mechanism for amine alkylation.
Alkylation of Phenols
The O-alkylation of phenols with this compound would provide access to diaryl ethers. This reaction is typically carried out under basic conditions to deprotonate the phenol, generating a more nucleophilic phenoxide ion.
A mixture of a phenol (1 equivalent) and a base such as potassium carbonate (1.5 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) is stirred at room temperature. This compound (1.2 equivalents) is then added, and the reaction mixture is heated to 60-80°C for several hours. After completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent. The organic extracts are washed, dried, and concentrated, and the product is purified by chromatography.
Fig. 2: Sₙ1 mechanism for phenol alkylation.
Intramolecular Cyclization Reactions
The structure of this compound also lends itself to intramolecular cyclization reactions. If a nucleophilic group is introduced at the ortho position of a molecule attached to the benzylic carbon, a subsequent intramolecular nucleophilic substitution can lead to the formation of a new heterocyclic ring. This strategy is a powerful tool in the synthesis of complex polycyclic systems.
Conclusion
This compound is a valuable synthetic intermediate with a rich and nuanced reactivity profile. Its benzylic bromide functionality, modulated by the steric and electronic effects of its ortho substituents, allows for a range of nucleophilic substitution reactions. While the steric hindrance may disfavor a classic Sₙ2 pathway, the resonance-stabilized benzylic carbocation makes the Sₙ1 pathway a viable and likely alternative. This in-depth guide provides a theoretical framework for understanding and predicting the behavior of this compound in chemical reactions, empowering researchers to effectively utilize it in the synthesis of novel molecules for pharmaceutical and agrochemical applications. Further experimental studies are warranted to fully elucidate the specific reaction pathways and optimize conditions for various transformations.
References
I am sorry, but I was unable to find specific peer-reviewed articles or patents detailing reactions where this compound is the primary reactant, which is necessary to generate a complete and verifiable reference list as per the instructions. The provided information is based on general principles of organic chemistry and information from chemical supplier websites.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles Using Methyl 2-(bromomethyl)-6-chlorobenzoate
Introduction: Unlocking Heterocyclic Diversity from a Versatile Benzyl Bromide Precursor
In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to novel heterocyclic scaffolds is paramount, particularly in the fields of medicinal chemistry and materials science. Methyl 2-(bromomethyl)-6-chlorobenzoate, a bifunctional aromatic building block, has emerged as a powerful precursor for the synthesis of a variety of fused heterocyclic systems. Its unique structural arrangement, featuring a reactive benzylic bromide for nucleophilic substitution and an electrophilic methyl ester for cyclization, provides a convergent and atom-economical approach to constructing complex molecular architectures. The presence of a chlorine atom at the 6-position not only influences the electronic properties of the aromatic ring but also offers a handle for further functionalization, thereby expanding the accessible chemical space.
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of two key classes of heterocycles—isoindolinones and phthalazinones—utilizing this compound as the common starting material. The methodologies presented herein are grounded in established reactivity principles of related 2-(bromomethyl)benzoates and are designed to be robust and adaptable for a wide range of substrates. We will delve into the mechanistic underpinnings of these transformations, providing a rationale for the selection of reagents and reaction conditions, to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Information
Before commencing any experimental work, it is crucial to be familiar with the properties and safety precautions for the starting material.
| Property | Value | Reference |
| CAS Number | 482578-63-2 | [1][2] |
| Molecular Formula | C₉H₈BrClO₂ | [1] |
| Molecular Weight | 263.52 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically >95% | [1] |
Safety Precautions: this compound is a reactive electrophile and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier[3][4][5][6][7].
I. Synthesis of 7-Chloro-isoindolinones
The reaction of this compound with primary amines is a direct and efficient method for the synthesis of N-substituted 7-chloro-isoindolinones. This transformation proceeds via a tandem nucleophilic substitution and subsequent intramolecular amidation.
Mechanistic Rationale
The synthesis of 7-chloro-isoindolinones from this compound and a primary amine follows a two-step sequence within a single pot. The initial step is a nucleophilic attack of the primary amine on the electrophilic benzylic carbon, displacing the bromide ion to form an N-substituted methyl 2-(aminomethyl)-6-chlorobenzoate intermediate. This is followed by an intramolecular cyclization where the newly introduced secondary amine attacks the carbonyl carbon of the methyl ester. The subsequent elimination of methanol yields the thermodynamically stable five-membered lactam ring of the isoindolinone core. The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrobromic acid generated in the first step and to promote the final elimination.
Caption: Reaction pathway for the synthesis of N-substituted 7-chloro-isoindolinones.
Experimental Protocol: Synthesis of 2-Benzyl-7-chloro-isoindolin-1-one
This protocol details the synthesis of a representative N-substituted 7-chloro-isoindolinone using benzylamine as the nucleophile.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.2 eq)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add benzylamine (2.2 eq) at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-benzyl-7-chloro-isoindolin-1-one.
Expected Outcome:
The product is expected to be a white to off-white solid. The yield will vary depending on the specific amine used but is generally in the range of 70-90%.
| Parameter | Value |
| Reactants | This compound, Benzylamine |
| Solvent | Acetonitrile |
| Temperature | Reflux (82°C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-90% |
II. Synthesis of 8-Chloro-phthalazinones
The reaction of this compound with hydrazine derivatives provides a facile route to 8-chloro-phthalazin-1(2H)-ones. This transformation involves a cyclocondensation reaction. Phthalazinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities[8][9][10][11][12].
Mechanistic Rationale
The synthesis of 8-chloro-phthalazinones is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative on the benzylic carbon of this compound, displacing the bromide ion. The resulting intermediate then undergoes an intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the carbonyl carbon of the methyl ester. Elimination of methanol and subsequent tautomerization leads to the formation of the stable aromatic phthalazinone ring system.
Caption: Reaction pathway for the synthesis of 2-substituted 8-chloro-phthalazin-1(2H)-ones.
Experimental Protocol: Synthesis of 8-Chloro-2-phenyl-phthalazin-1(2H)-one
This protocol describes the synthesis of a representative 2-substituted 8-chloro-phthalazinone using phenylhydrazine.
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.2 eq)
-
Ethanol
-
Triethylamine (1.5 eq)
-
Ice-water bath
-
Standard filtration apparatus
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution at room temperature.
-
Add phenylhydrazine (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice-water bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization from ethanol if necessary.
Expected Outcome:
The product is expected to be a crystalline solid. Yields for this reaction are generally good, often exceeding 75%.
| Parameter | Value |
| Reactants | This compound, Phenylhydrazine |
| Solvent | Ethanol |
| Base | Triethylamine |
| Temperature | Reflux (78°C) |
| Reaction Time | 8-12 hours |
| Typical Yield | >75% |
Conclusion
This compound serves as a highly effective and versatile starting material for the modular synthesis of 7-chloro-isoindolinones and 8-chloro-phthalazinones. The protocols detailed in this guide are robust and can be adapted to a variety of primary amines and hydrazine derivatives, allowing for the generation of diverse libraries of these important heterocyclic scaffolds. The straightforward nature of these reactions, coupled with the potential for further derivatization of the chloro-substituent, underscores the value of this building block in modern drug discovery and materials science research.
References
- An overview on asymmetric synthesis of 3-substituted isoindolinones. (URL not provided in search results)
-
Terán, M. C., et al. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 161, 468-478. [Link]
-
Recent Developments in Chemistry of Phthalazines. (2015). Organic Chemistry: Current Research. [Link]
-
Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. [Link]
-
Savela, R., & Méndez-Gálvez, C. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal, 27(17), 5344-5378. [Link]
- Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. (URL not provided in search results)
-
Synthesis of functionalized isoindolinones 7.12 and 7.14. ResearchGate. [Link]
-
Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. [Link]
-
Al-Tel, T. H. (2011). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 7, 1319-1336. [Link]
-
Methyl 2-bromo-6-chlorobenzoate, min 98%, 1 gram. CP Lab Safety. [Link]
- MSDS of Methyl 4-bromo-2-(bromomethyl)-6-chlorobenzoate. (URL not provided in search results)
-
Methyl 2-bromo-6-chlorobenzoate. PubChem. [Link]
-
This compound. PubChem. [Link]
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Application Notes and Protocols for the Use of Methyl 2-(bromomethyl)-6-chlorobenzoate in Nucleophilic Substitution Reactions
Introduction: A Versatile Ortho-Substituted Benzyl Bromide
Methyl 2-(bromomethyl)-6-chlorobenzoate is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, agrochemical development, and materials science.[1] Its structure, featuring a reactive benzylic bromide ortho to a methyl ester and a chlorine atom, makes it an invaluable building block for the synthesis of complex molecular architectures. The key to its utility lies in the high reactivity of the bromomethyl group toward a wide array of nucleophiles.[1]
The benzylic position of this reagent is primed for nucleophilic substitution. This enhanced reactivity is a classic example of substrate activation, where the adjacent aromatic ring stabilizes the transition state of an SN2 reaction or a potential carbocation intermediate in an SN1-type mechanism through resonance.[2][3] This inherent reactivity allows for the selective introduction of the 2-(methoxycarbonyl)-6-chlorobenzyl moiety under relatively mild conditions. However, the steric hindrance imposed by the two ortho substituents can influence reaction kinetics, a factor that must be considered during experimental design.
This document serves as a comprehensive guide, providing detailed protocols, mechanistic insights, and practical advice for employing this compound in nucleophilic substitution reactions.
Chemical Properties:
-
Molecular Formula: C₉H₈BrClO₂[4]
-
Molecular Weight: 263.52 g/mol [4]
-
CAS Number: 482578-63-2[4]
-
Appearance: Typically a solid[4]
Mechanistic Considerations: The SN2 Pathway
The primary mechanism for nucleophilic substitution at the benzylic carbon of this compound is the bimolecular nucleophilic substitution (SN2) reaction.[5][6] In this concerted process, the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[5]
Key factors influencing the SN2 reaction include:
-
Substrate: As a primary benzylic halide, the substrate is well-suited for SN2 attack.
-
Nucleophile: The strength and concentration of the nucleophile directly impact the reaction rate. Stronger nucleophiles (e.g., thiolates, azides) react faster than weaker ones (e.g., water, alcohols).
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus preserving its reactivity.
-
Leaving Group: Bromide is an excellent leaving group, facilitating the reaction.
Figure 1: Generalized SN2 reaction at the benzylic position.
Health and Safety Precautions
This compound is a reactive alkylating agent and should be handled with care. While a specific safety data sheet (SDS) for this exact isomer is not widely available, related compounds like methyl 3-(bromomethyl)-4-chlorobenzoate are known skin and eye irritants.[7] Benzylic bromides are often lachrymators.
Mandatory Safety Procedures:
-
Handling: Always handle this reagent in a well-ventilated chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield at all times.[7][8]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
-
Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations.[8]
Experimental Protocols for Nucleophilic Substitution
The following protocols are generalized procedures for reacting this compound with common classes of nucleophiles. Researchers should optimize conditions based on the specific nucleophile and substrate scale.
Figure 2: General experimental workflow for nucleophilic substitution.
Protocol 1: N-Alkylation with Amine Nucleophiles
This procedure details the formation of a C-N bond using a primary or secondary amine.
-
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Morpholine, 1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous (to achieve 0.2 M concentration)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask.
-
Add the amine nucleophile (1.2 eq) to the stirring suspension.
-
Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-alkylated product.
-
Protocol 2: O-Alkylation with Phenolic Nucleophiles (Williamson Ether Synthesis)
This protocol describes the formation of a benzyl ether from a phenol.
-
Materials:
-
This compound (1.0 eq)
-
Phenol (e.g., 4-methoxyphenol, 1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (to achieve 0.2 M concentration)
-
Round-bottom flask, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF and stir the mixture at room temperature for 15-20 minutes.
-
Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting bromide (typically 3-8 hours).
-
Cool the reaction to room temperature and carefully pour it into ice-water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization.
-
Protocol 3: S-Alkylation with Thiol Nucleophiles
This procedure outlines the synthesis of a benzyl thioether.
-
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., Thiophenol, 1.1 eq)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetone or DMF, anhydrous (to achieve 0.2 M concentration)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 eq) and the base (1.5 eq) in the chosen anhydrous solvent.
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise. An exotherm may be observed.
-
Stir the reaction at room temperature. Thiolates are typically very strong nucleophiles, and the reaction is often complete within 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, perform an aqueous work-up similar to Protocol 2 (quenching with water, extraction, washing, drying).
-
Concentrate the organic layer and purify the crude product by flash column chromatography to isolate the desired thioether.
-
Data Summary and Troubleshooting
| Nucleophile Class | Typical Base | Typical Solvent | Temp. (°C) | Typical Time (h) | Key Considerations |
| Amines | K₂CO₃, Cs₂CO₃, Et₃N | Acetonitrile, DMF | 25 - 80 | 4 - 12 | Use of a non-nucleophilic base is critical. |
| Phenols | K₂CO₃, NaH | DMF, THF | 25 - 60 | 3 - 8 | Ensure anhydrous conditions, especially with NaH. |
| Alcohols | NaH, t-BuOK | THF, DMF | 0 - 50 | 2 - 10 | Stronger base needed compared to phenols. |
| Thiols | K₂CO₃, Et₃N | Acetone, DMF | 25 | 1 - 4 | Reactions are often fast at room temperature. |
| Azides | NaN₃ | DMF, DMSO | 50 - 80 | 6 - 16 | Sodium azide is highly toxic; handle with extreme care.[6] |
Troubleshooting Common Issues:
-
Slow or Incomplete Reaction:
-
Cause: Insufficient reactivity of the nucleophile or steric hindrance.
-
Solution: Increase the reaction temperature. Switch to a more polar aprotic solvent (e.g., from acetonitrile to DMF or DMSO). Consider adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI). The in situ formation of the more reactive benzylic iodide (Finkelstein reaction) can significantly accelerate the substitution.
-
-
Formation of Side Products:
-
Cause: Saponification of the methyl ester under strongly basic or prolonged heating conditions.
-
Solution: Use a milder base (e.g., K₂CO₃ instead of NaH where possible). Keep reaction times and temperatures to the minimum required for full conversion of the starting material.
-
-
Difficult Purification:
-
Cause: Unreacted starting material or closely eluting byproducts.
-
Solution: Ensure the reaction goes to completion by careful monitoring. Optimize the chromatography mobile phase using TLC before scaling up the purification.
-
Conclusion
This compound is a powerful and versatile electrophile for constructing molecules containing the 2-(methoxycarbonyl)-6-chlorobenzyl group. Its high reactivity at the benzylic position, governed by the SN2 mechanism, allows for efficient bond formation with a variety of nitrogen, oxygen, and sulfur nucleophiles. By understanding the mechanistic principles and adhering to the outlined protocols and safety precautions, researchers can effectively leverage this reagent to advance their synthetic objectives in drug discovery and chemical innovation.
References
- MSDS of Methyl 4-bromo-2-(bromomethyl)-6-chlorobenzoate. Google Cloud.
-
Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate | Request PDF . ResearchGate. Available at: [Link]
- Methyl2-bromomethylbenzoate SDS, 2417-73-4 Safety Data Sheets. ECHEMI.
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
- Safety Data Sheet - CymitQuimica. CymitQuimica.
- Methyl 2-bromobenzoate synthesis. ChemicalBook.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
-
7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I . KPU Pressbooks. Available at: [Link]
- This compound. CymitQuimica.
-
Video: Reactions at the Benzylic Position: Halogenation . JoVE. Available at: [Link]
-
Benzylic Bromination . Chemistry Steps. Available at: [Link]
-
Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications . SynZeal. Available at: [Link]
- Application Notes and Protocols: Nucleophilic Substitution with 2-(Chloromethyl)butanal. Benchchem.
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.
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- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
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- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. echemi.com [echemi.com]
Application Notes & Protocols: Strategic N-Alkylation of Amines Using Methyl 2-(bromomethyl)-6-chlorobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Importance of N-Alkylation
The introduction of alkyl groups to amine scaffolds is a cornerstone of modern organic synthesis, particularly within medicinal chemistry. The resulting secondary and tertiary amines are prevalent motifs in a vast array of pharmacologically active compounds. Methyl 2-(bromomethyl)-6-chlorobenzoate emerges as a valuable reagent in this context. It is a primary benzylic halide, rendering the methylene carbon highly susceptible to nucleophilic attack. The presence of the chloro and methyl ester substituents on the aromatic ring provides avenues for further synthetic diversification, making it a versatile building block for constructing complex molecular architectures.
This guide provides an in-depth exploration of the alkylation of primary and secondary amines using this reagent. We will dissect the underlying reaction mechanism, present robust experimental protocols designed to maximize yield and selectivity, and offer insights into troubleshooting common challenges.
Mechanistic Underpinnings: A Tale of Two Pathways
The reaction between an amine and this compound is a classic nucleophilic substitution. The reactivity of benzylic halides allows for the reaction to potentially proceed via two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular).[1]
However, given that this compound is a primary (1°) benzylic halide, the SN2 pathway is strongly favored . This is because the primary carbon is relatively unhindered, allowing for backside attack by the amine nucleophile. The SN1 pathway, which involves the formation of a carbocation intermediate, is more typical for secondary (2°) or tertiary (3°) benzylic halides that can form a more stable, resonance-stabilized carbocation.
The SN2 Concerted Mechanism
The SN2 reaction is a single, concerted step where the bond-forming and bond-breaking events occur simultaneously.[2]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic benzylic carbon atom.[3][4]
-
Transition State: A five-coordinate transition state is formed where the amine is beginning to form a C-N bond while the C-Br bond is simultaneously breaking.
-
Leaving Group Departure: The bromide ion is expelled as the leaving group, and the new C-N bond is fully formed, resulting in an ammonium salt intermediate.
-
Deprotonation: A base, which can be a second molecule of the starting amine or an added non-nucleophilic base, removes a proton from the nitrogen to yield the final neutral alkylated amine product.[4]
Caption: General experimental workflow for N-alkylation.
Protocol 1: General N-Monoalkylation of a Primary Amine
This protocol uses standard conditions and is a good starting point for substrate screening.
Materials:
-
Primary Amine (1.2 - 2.0 equiv.)
-
This compound (1.0 equiv.)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the primary amine (1.2 equiv.) and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add anhydrous DMF to dissolve/suspend the reagents (concentration approx. 0.1-0.5 M).
-
Stir the mixture at room temperature for 15 minutes.
-
In a separate flask, dissolve this compound (1.0 equiv.) in a minimal amount of DMF.
-
Add the solution of the alkylating agent dropwise to the stirring amine mixture over 10-20 minutes. An ice bath can be used to control any exotherm.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous).
-
Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Protocol 2: Selective N-Monoalkylation using Cesium Hydroxide
This method is highly effective for minimizing over-alkylation. [5][6] Materials:
-
Primary Amine (1.0 equiv.)
-
This compound (1.2 equiv.)
-
Cesium Hydroxide (CsOH) (1.5 equiv.)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Standard glassware and inert atmosphere setup
Procedure:
-
To a stirred suspension of cesium hydroxide (1.5 equiv.) in anhydrous DMSO under an inert atmosphere, add the primary amine (1.0 equiv.). [5]2. Stir the mixture at room temperature for 10-15 minutes to form the cesium amide.
-
Add the this compound (1.2 equiv.) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS. [5]5. Follow the workup and purification steps as described in Protocol 1.
Representative Reaction Data
The following table provides a general guideline for expected outcomes based on the alkylation of various amine types with benzylic bromides. Yields are highly substrate-dependent.
| Entry | Amine Type | Amine (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Key Challenge |
| 1 | Primary Aliphatic | 1.5 - 2.0 | K₂CO₃ (2.0) | DMF | 25 | 60 - 85 | Over-alkylation |
| 2 | Primary Aniline | 1.2 | CsOH (1.5) | DMSO | 25 | 75 - 95 | Selective Monoalkylation |
| 3 | Secondary Aliphatic | 1.1 | DIPEA (1.5) | CH₃CN | 50 | 80 - 98 | Generally clean |
| 4 | Secondary Cyclic | 1.1 | NaHCO₃ (3.0) | DMF | 25 | 85 - 99 | Generally clean |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently basic conditions. 2. Low reaction temperature. 3. Sterically hindered amine. | 1. Use a stronger base (e.g., CsOH, DBU). 2. Gently heat the reaction (e.g., to 40-60 °C), monitoring for side products. 3. Increase reaction time; consider a less hindered solvent. |
| Significant Over-alkylation | 1. Stoichiometry favors the secondary reaction. 2. Reaction temperature or time is excessive. 3. Base is too strong/concentrated. | 1. Increase the excess of the primary amine (3-5 equivalents). 2. Run the reaction at a lower temperature (0 °C to RT). 3. Switch to a milder base (e.g., NaHCO₃) or adopt the selective CsOH protocol. [5][6] |
| Complex Product Mixture | 1. Degradation of the alkylating agent. 2. Amine is unstable to the basic conditions. 3. Competing elimination or other side reactions. | 1. Use freshly prepared or purified this compound. 2. Use a milder, non-nucleophilic base like DIPEA. 3. Ensure an inert and anhydrous environment. Lower the reaction temperature. |
| Difficult Purification | 1. Product and starting amine have similar polarity. 2. Formation of ammonium salts. | 1. If starting amine is in large excess, perform an acidic wash (e.g., 1M HCl) during workup to remove it as its salt. Neutralize before extracting the product. 2. Ensure the final workup step involves a basic wash (e.g., sat. NaHCO₃) to neutralize any salts and isolate the free amine product. |
References
-
ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Available from: [Link]
-
Singh, C. B., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. ResearchGate. Available from: [Link]
-
Adhikary, K. K. (2008). Nucleophilic Substitution Reactions of α-Bromoacetanilides with Benzylamines. ResearchGate. Available from: [Link]
- Google Patents. (2002). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
-
Wang, D., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available from: [Link]
-
Wang, D., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. NIH National Library of Medicine. Available from: [Link]
-
Bewickchemistry. (2021). Nucleophilic Substitution with amines. YouTube. Available from: [Link]
-
University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. Available from: [Link]
-
RSC Publishing. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Available from: [Link]
-
NIH National Library of Medicine. (2021). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Available from: [Link]
-
OpenStax. (2023). 24.7 Reactions of Amines - Organic Chemistry. Available from: [Link]
-
Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. Available from: [Link]
-
Clark, J. (n.d.). amines as nucleophiles. Chemguide. Available from: [Link]
-
ResearchGate. (2025). Controlling the Outcome of an N -Alkylation Reaction by Using N -Oxide Functional Groups. Available from: [Link]
-
NIH National Library of Medicine. (n.d.). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Available from: [Link]
-
GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. Available from: [Link]
-
chemrevise. (n.d.). 6.10 Amines. Available from: [Link]
-
ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Available from: [Link]
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Application Notes & Protocols: Methyl 2-(bromomethyl)-6-chlorobenzoate as a Versatile Building Block in Pharmaceutical Synthesis
Introduction
In the landscape of modern drug discovery and development, the strategic use of halogenated intermediates is paramount for the efficient construction of complex molecular architectures. These building blocks offer predictable reactivity and provide synthetic handles for introducing diverse functionalities crucial for biological activity. Methyl 2-(bromomethyl)-6-chlorobenzoate is a prime example of such a versatile reagent. Its unique structure, featuring a highly reactive benzylic bromide ortho to a chlorine atom and a methyl ester, makes it an exceptionally valuable precursor for a range of pharmaceutical scaffolds.[1][2][3] This guide provides an in-depth exploration of the reactivity, applications, and detailed protocols for utilizing this compound, with a specific focus on the synthesis of fused heterocyclic systems relevant to oncology and other therapeutic areas.
Physicochemical Properties & Handling
A thorough understanding of the compound's properties is essential for its safe and effective use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 482578-63-2 | [4] |
| Molecular Formula | C₉H₈BrClO₂ | [4] |
| Molecular Weight | 263.52 g/mol | [4] |
| Appearance | Oil or Solid | [4] |
| Typical Purity | ≥95% | [4] |
| Storage Conditions | Store at 0-8 °C, tightly closed | [5] |
Handling and Safety Precautions
This compound is an irritant and requires careful handling to avoid exposure.
-
Hazard Profile: Causes skin, eye, and respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[5][7]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to prevent inhalation of vapors.[5][8]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[6][8]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5][6][9]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5][8]
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the reactivity of its benzylic bromide group. The carbon atom adjacent to the benzene ring is highly electrophilic due to the electronegativity of the bromine atom, making it an excellent target for nucleophiles.
Causality of Reactivity: The benzylic position is unique because any intermediate carbocation or radical formed at this site is stabilized by resonance with the adjacent aromatic ring.[10][11] This inherent stability lowers the activation energy for substitution reactions. As a primary benzylic halide, it strongly favors a Substitution Nucleophilic Bimolecular (S_N2) mechanism .[12] This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs. This mechanism is preferred with strong nucleophiles and in polar aprotic solvents (e.g., Acetonitrile, DMF), which stabilize the transition state.
Caption: General S_N2 mechanism for the N-alkylation reaction.
Application Focus: Synthesis of Fused Heterocyclic Systems
The Pyrrolo[2,1-a]isoquinoline Scaffold
One of the most significant applications of this building block is in the synthesis of the pyrrolo[2,1-a]isoquinoline core structure. This N-bridgehead heterocyclic system is a key structural element in numerous biologically active natural products, most notably the lamellarin family of marine alkaloids.[13][14][15] These compounds exhibit a wide range of potent biological activities, including cytotoxicity against various tumor cell lines, making their synthetic precursors highly valuable in medicinal chemistry.[14][15]
This compound provides an ideal starting point for a convergent synthesis of this scaffold, enabling the rapid construction of the tetracyclic core.
Synthetic Strategy Workflow
The general strategy involves two key transformations: an initial intermolecular N-alkylation followed by an intramolecular cyclization to forge the final ring.
Caption: Two-step workflow for synthesizing the target scaffold.
Experimental Protocols
Protocol 1: Synthesis of a Substituted 5,6-Dihydropyrrolo[2,1-a]isoquinoline
This protocol details the synthesis of a tetracyclic core structure, a key intermediate for lamellarin analogues.
-
Principle: The synthesis begins with the N-alkylation of a 3,4-dihydroisoquinoline derivative with this compound. The resulting tertiary amine intermediate is then subjected to an acid-catalyzed intramolecular Friedel-Crafts cyclization to yield the desired fused heterocyclic product.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
6,7-Dimethoxy-3,4-dihydroisoquinoline (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
-
-
Part A: N-Alkylation Procedure
-
To a dry, nitrogen-flushed round-bottom flask, add 6,7-dimethoxy-3,4-dihydroisoquinoline (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the solution of the alkylating agent dropwise to the stirred suspension over 10-15 minutes.
-
Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated intermediate. This intermediate is often used in the next step without further purification.
-
-
Part B: Intramolecular Cyclization Procedure
-
Place polyphosphoric acid (approx. 10 times the weight of the crude intermediate) in a clean, dry flask and heat to 80-90 °C with stirring.
-
Rationale: PPA serves as both the solvent and the Brønsted/Lewis acid catalyst to promote the intramolecular electrophilic aromatic substitution (Friedel-Crafts type) reaction, leading to the formation of the new carbon-carbon bond and the final ring.
-
-
Carefully add the crude intermediate from Part A to the hot PPA. The mixture will become viscous.
-
Increase the temperature to 110-120 °C and stir for 2-4 hours. Monitor the reaction by TLC (a higher polarity solvent system will be needed).
-
Cool the reaction mixture to room temperature, then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases (pH ~8).
-
Extract the aqueous mixture with dichloromethane (3 x volume of the initial PPA).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 5,6-dihydropyrrolo[2,1-a]isoquinoline derivative.
-
Data Presentation
Table 2: Representative Data for Protocol 1
| Parameter | Value |
| Starting Dihydroisoquinoline | 1.00 g (5.23 mmol) |
| This compound | 1.38 g (5.23 mmol) |
| Final Product (Isolated) | 1.45 g |
| Overall Yield (2 steps) | ~70% (Hypothetical) |
| Appearance | Yellow Solid |
| Purity (by HPLC) | >98% |
Broader Applications and Future Outlook
While the synthesis of fused nitrogen heterocycles is a major application, the utility of this compound is not limited to this area. Its reactive nature makes it a valuable tool for:
-
General Alkylation: It can be used to alkylate a wide variety of O-, S-, and C-nucleophiles to create ethers, thioethers, and new C-C bonds.
-
Agrochemical Synthesis: The compound serves as an intermediate in the production of novel pesticides and herbicides.[1]
-
Combinatorial Chemistry: Its dual functionality allows for its use as a scaffold in the creation of diverse small-molecule libraries for high-throughput screening in drug discovery programs.
The strategic placement of the chloro and ester groups provides additional sites for subsequent modifications, such as cross-coupling reactions or amidation, further expanding its synthetic potential.
Conclusion
This compound is a high-value, versatile building block for pharmaceutical and chemical research. Its well-defined reactivity, centered on the benzylic bromide, allows for reliable and efficient execution of S_N2 reactions. As demonstrated in the synthesis of the medicinally important pyrrolo[2,1-a]isoquinoline scaffold, this intermediate provides a powerful and convergent route to complex molecular targets. Proper understanding of its properties, safety precautions, and reaction mechanisms enables researchers to fully harness its synthetic potential in the pursuit of novel therapeutic agents.
References
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National Institutes of Health (NIH). (n.d.). Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
ResearchGate. (2007, January 17). Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]
-
Taylor & Francis Online. (2015, July 1). The first general protocol for N-monoalkylation of sulfamate esters: benign synthesis of N-monoalkyl Topiramate derivatives. Retrieved from [Link]
-
ResearchGate. (2022, March). Recent progress in synthesis of pyrrolo[2,1-a]isoquinolines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent progress in the synthesis of pyrrolo[2,1-a]isoquinolines. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications. Retrieved from [Link]
-
ResearchGate. (2025, August 4). Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024, January 5). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. Retrieved from [Link]
-
Research Square. (n.d.). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN101381302A - 2-bromomethyl-6-methyl benzoyl chloride/bromium and preparation method thereof.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 4-Chlorobenzoate: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]
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Application Notes & Protocols: The Synthetic Utility of Methyl 2-(bromomethyl)-6-chlorobenzoate
Introduction: A Versatile Ortho-Substituted Benzyl Bromide
Methyl 2-(bromomethyl)-6-chlorobenzoate is a bifunctional chemical intermediate of significant value in modern organic synthesis. Its structure is characterized by a benzene ring substituted with a highly reactive bromomethyl group, a chloro atom, and a methyl ester. This specific arrangement of functional groups, particularly the ortho relationship between the reactive bromomethyl side-chain and the ester, makes it an exceptionally useful building block for constructing complex molecular architectures.
The primary reactivity stems from the benzylic bromide, which is an excellent electrophile for nucleophilic substitution (SN2) reactions. This allows for the facile introduction of the 2-(methoxycarbonyl)-3-chlorobenzyl moiety onto a variety of nucleophiles. Its applications are widespread, serving as a key intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and diverse organic molecules for research purposes.[1][2] A primary and powerful application of this reagent is in the synthesis of isoindolinone scaffolds, a privileged core structure found in many biologically active compounds.[3][4][5]
| Chemical Properties | |
| CAS Number | 482578-63-2[6] |
| Molecular Formula | C₉H₈BrClO₂[6] |
| Molecular Weight | 263.52 g/mol [6] |
| Appearance | Solid[6] |
| Synonyms | Methyl 2-chloro-6-(bromomethyl)benzoate, 2-(Bromomethyl)-6-chlorobenzoic acid methyl ester[6] |
Critical Safety & Handling Protocols
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a reactive compound and must be handled with appropriate care. The bromomethyl group renders it a potent lachrymator and irritant.
-
Engineering Controls : All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[7][8]
-
Skin Protection : An impermeable, flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene) are mandatory. Gloves must be inspected before use and disposed of properly after handling.[9]
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[7]
-
-
Handling Procedures : Avoid all contact with skin and eyes. Prevent dust formation and inhalation.[7] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after manipulation.[7]
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and bases.[8][9]
-
First Aid Measures :
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[8][10]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[8][10]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician immediately.[9][10]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Core Application: One-Pot Synthesis of N-Substituted 7-Chloroisoindolin-1-ones
The strategic placement of the bromomethyl and methyl ester groups in this compound enables a powerful and efficient cascade reaction for the synthesis of 7-chloro-isoindolin-1-ones. This transformation proceeds via an initial intermolecular N-alkylation, followed by an intramolecular cyclization (amidation), typically in a one-pot procedure. This pathway is a cornerstone for building libraries of potential drug candidates.[4][5]
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Navigating Chemoselectivity: Protecting Group Strategies for Reactions with Methyl 2-(bromomethyl)-6-chlorobenzoate
Introduction
Methyl 2-(bromomethyl)-6-chlorobenzoate is a trifunctional synthetic intermediate of significant interest in the fields of medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its three key functional groups: a highly reactive benzylic bromide, a methyl ester, and a chloro-substituted aromatic ring. The primary synthetic challenge in utilizing this versatile building block lies in achieving chemoselectivity—selectively reacting one functional group while preserving the others. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of protecting groups to navigate the complex reactivity of this molecule. We will delve into field-proven insights and detailed protocols to enable the selective transformation of this compound, ensuring the integrity of your synthetic route and the purity of your target compounds.
The core of this molecule's reactivity is the benzylic bromide, which is highly susceptible to nucleophilic substitution via both SN1 and SN2 pathways.[1] This reactivity is the primary avenue for introducing molecular diversity. However, nucleophiles intended for the benzylic position can also potentially react with the methyl ester, especially under basic conditions. Conversely, conditions typically used for ester hydrolysis (acidic or basic) can lead to undesired side reactions at the benzylic position. The chloro substituent on the aromatic ring is generally less reactive towards nucleophilic aromatic substitution but its electronic influence on the reactivity of the other functional groups must be considered.
This guide will explore two primary strategies to achieve chemoselective transformations:
-
Direct Nucleophilic Substitution with a Stable Ester: This approach focuses on performing the desired reaction at the benzylic bromide and then, if necessary, hydrolyzing the methyl ester under conditions that do not affect the newly formed bond.
-
Protecting Group-Mediated Strategy via Alcohol Intermediate: This more robust, multi-step strategy involves the initial reduction of the methyl ester to a primary alcohol, followed by protection of the alcohol. The nucleophilic substitution is then carried out on the benzylic bromide, and subsequent deprotection and oxidation restore the carboxylic acid functionality.
The choice between these strategies depends on the nature of the nucleophile, the desired final product, and the overall synthetic plan. The following sections will provide detailed protocols and the underlying chemical rationale for each approach.
Strategy 1: Direct Nucleophilic Substitution and Subsequent Ester Hydrolysis
This strategy is the most direct approach and is suitable for nucleophiles that are not strongly basic and when the final product requires a carboxylic acid at the 2-position. The key is to perform the nucleophilic substitution under conditions that minimize the attack on the methyl ester, followed by a carefully chosen hydrolysis method.
Diagrammatic Workflow for Strategy 1
Caption: Workflow for direct nucleophilic substitution followed by ester hydrolysis.
Protocol 1: Nucleophilic Substitution with an Amine
This protocol describes the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the amine (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 2-((aminomethyl))-6-chlorobenzoate.
Protocol 2: Saponification of the Methyl Ester
This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid using lithium hydroxide.
Materials:
-
Methyl 2-((nucleophilomethyl))-6-chlorobenzoate derivative
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC.[2]
-
After completion, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
| Step | Reagents and Conditions | Purpose | Typical Yield |
| Nucleophilic Substitution | Amine, K₂CO₃, CH₃CN, RT | Introduction of the nucleophile at the benzylic position. | 70-90% |
| Ester Hydrolysis | LiOH·H₂O, THF/H₂O, RT | Conversion of the methyl ester to a carboxylic acid. | 85-95% |
Strategy 2: Protecting Group-Mediated Synthesis via an Alcohol Intermediate
This strategy offers broader compatibility with a wider range of nucleophiles, including those that are strongly basic or incompatible with esters. It involves a four-step sequence: reduction, protection, substitution, and deprotection/oxidation.
Diagrammatic Workflow for Strategy 2
Caption: Workflow for the protecting group-mediated strategy.
Protocol 3: Selective Reduction of the Methyl Ester
This protocol describes the reduction of the methyl ester to a primary alcohol using diisobutylaluminium hydride (DIBAL-H), which is known to selectively reduce esters in the presence of benzylic halides.[3]
Materials:
-
This compound
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes)
-
Anhydrous dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add DIBAL-H (2.2 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (2-(bromomethyl)-6-chlorophenyl)methanol.
Protocol 4: Protection of the Primary Alcohol
This protocol details the protection of the primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether, a protecting group stable to a wide range of nucleophiles and reaction conditions.
Materials:
-
(2-(bromomethyl)-6-chlorophenyl)methanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) followed by TBDMSCl (1.2 eq) at room temperature.[4]
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to obtain the TBDMS-protected alcohol.
Protocol 5: Nucleophilic Substitution on the Protected Intermediate
With the alcohol group protected, the nucleophilic substitution can be carried out on the benzylic bromide as described in Protocol 1. The reaction conditions can be adjusted based on the nucleophilicity of the incoming group.
Protocol 6: Deprotection of the TBDMS Ether
The TBDMS group is readily cleaved using a fluoride source, most commonly tetrabutylammonium fluoride (TBAF).
Materials:
-
TBDMS-protected intermediate
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 eq) in THF.
-
Add TBAF solution (1.1 eq) at room temperature.[5]
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude alcohol by flash column chromatography.
Protocol 7: Oxidation of the Alcohol to the Carboxylic Acid
The final step is the oxidation of the primary alcohol back to the carboxylic acid. Pyridinium dichromate (PDC) in DMF is a suitable reagent for this transformation, as it can oxidize primary alcohols to carboxylic acids.[1][6]
Materials:
-
Substituted (2-(hydroxymethyl)-6-chlorophenyl) derivative
-
Pyridinium dichromate (PDC)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DMF.
-
Add PDC (3.0-4.0 eq) in one portion.
-
Stir the mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with 1 M HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by a suitable method (e.g., recrystallization or chromatography).
| Step | Reagents and Conditions | Purpose | Typical Yield |
| Reduction | DIBAL-H, DCM, -78 °C | Selective reduction of the ester to a primary alcohol. | 80-90% |
| Protection | TBDMSCl, Imidazole, DMF, RT | Protection of the primary alcohol as a TBDMS ether. | >95%[4] |
| Deprotection | TBAF, THF, RT | Cleavage of the TBDMS ether to reveal the alcohol. | >95% |
| Oxidation | PDC, DMF, RT | Oxidation of the primary alcohol to a carboxylic acid. | 60-80% |
Conclusion
The successful and selective functionalization of this compound hinges on a careful and strategic approach to its inherent reactivity. By understanding the interplay between the benzylic bromide and the methyl ester, researchers can choose the most appropriate synthetic route. The direct substitution-hydrolysis sequence offers a more streamlined path for compatible nucleophiles. In contrast, the protecting group-mediated strategy, although longer, provides a more robust and versatile platform for a broader array of chemical transformations. The detailed protocols and workflows presented in this application note are designed to serve as a practical guide, empowering scientists to unlock the full synthetic potential of this valuable building block in their research and development endeavors.
References
-
Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650. [Link]
-
Snelling, R., Saavedra, J. Z., Bayrasy, P., Abdollahian, Y., & Singaram, B. (2015). Binary reducing agents containing dichloroindium hydride for the selective, partial, or tandem reductions of bifunctional compounds consisting of halo-nitriles, halo-esters and halo-carboxylic acids. Organic & Biomolecular Chemistry, 13(27), 7443-7455. [Link][3]
-
AdiChemistry. (n.d.). Pyridinium Dichromate | PDC | Corey Schmidt Reagent. Retrieved from [Link][6]
-
LibreTexts Chemistry. (2023, January 22). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, January 24). Corey-Schmidt oxidation of primary alcohols. Retrieved from [Link][1]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
-
University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. [Link][2]
Sources
Scale-Up Synthesis of Methyl 2-(bromomethyl)-6-chlorobenzoate for Industrial Applications: An In-Depth Technical Guide
This guide provides a comprehensive overview of the industrial-scale synthesis of Methyl 2-(bromomethyl)-6-chlorobenzoate, a key intermediate in the pharmaceutical and agrochemical industries. The content is structured to provide not only a step-by-step protocol but also the scientific rationale behind the process choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.
Introduction and Industrial Significance
This compound is a versatile chemical building block, sought after for its role in the synthesis of a variety of complex organic molecules. Its utility is primarily attributed to the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, allowing for the facile introduction of the 2-carbomethoxy-3-chlorobenzyl moiety into a target structure. This attribute makes it an invaluable intermediate in the development of novel therapeutic agents and advanced agrochemicals.[1] The controlled, safe, and efficient large-scale production of this compound is therefore of critical importance for the chemical manufacturing sector.
Synthetic Strategy: A Two-Step Approach
The industrial synthesis of this compound is typically achieved through a two-step process, commencing with the esterification of 2-methyl-6-chlorobenzoic acid, followed by the selective free-radical bromination of the benzylic methyl group.
Step 1: Esterification of 2-Methyl-6-chlorobenzoic Acid
The initial step involves the conversion of 2-methyl-6-chlorobenzoic acid to its corresponding methyl ester, Methyl 2-methyl-6-chlorobenzoate. While various esterification methods exist, for industrial-scale production, a common approach is the acid-catalyzed esterification with methanol.
Reaction:
This Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, an excess of methanol is typically used, and the water generated is removed.
Step 2: Free-Radical Bromination
The second and most critical step is the selective bromination of the methyl group of Methyl 2-methyl-6-chlorobenzoate. The preferred method for this transformation on an industrial scale is the use of N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[2] This method, known as the Wohl-Ziegler reaction, offers high selectivity for the benzylic position over aromatic ring bromination.[3]
Reaction:
The reaction is initiated by the homolytic cleavage of the radical initiator, which then abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl radical. This radical then reacts with NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction.
Industrial-Scale Synthesis Protocol
This section details a robust and scalable protocol for the synthesis of this compound, with a focus on safety and efficiency.
Synthesis of the Starting Material: Methyl 2-methyl-6-chlorobenzoate
While several methods for the synthesis of Methyl 2-chlorobenzoate have been described, a common industrial approach involves the esterification of 2-chlorobenzoic acid.[4][5]
Materials and Equipment:
-
Glass-lined or stainless steel reactor with reflux condenser, overhead stirrer, and temperature control.
-
2-Methyl-6-chlorobenzoic acid
-
Methanol (excess)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate solution (for neutralization)
-
Brine solution
-
Organic solvent for extraction (e.g., Toluene or Dichloromethane)
-
Anhydrous Sodium Sulfate (drying agent)
Protocol:
-
Charging the Reactor: Charge the reactor with 2-methyl-6-chlorobenzoic acid and an excess of methanol (typically 3-5 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred mixture.
-
Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method such as HPLC or GC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Remove the excess methanol by distillation.
-
Add an organic solvent (e.g., toluene) and water to the residue.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Remove the solvent under reduced pressure to yield crude Methyl 2-methyl-6-chlorobenzoate, which can be purified by vacuum distillation if necessary.
Scale-Up Protocol for this compound
Materials and Equipment:
-
Jacketed glass-lined or stainless steel reactor equipped with an overhead stirrer, reflux condenser, temperature probe, and addition funnel. The reactor should have a bottom discharge valve.
-
Inert atmosphere capability (Nitrogen or Argon).
-
Light source for radical initiation (e.g., UV lamp), if required.
-
Methyl 2-methyl-6-chlorobenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous solvent (e.g., Acetonitrile, Carbon Tetrachloride - use with extreme caution due to toxicity, or a greener alternative).
-
Aqueous sodium thiosulfate or sodium bisulfite solution for quenching.
-
Filtration unit (e.g., Nutsche filter).
-
Crystallization vessel.
-
Drying oven (vacuum).
Process Flow Diagram:
Caption: Industrial synthesis workflow for this compound.
Detailed Protocol:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas like nitrogen.
-
Charging Reactants:
-
Charge the reactor with Methyl 2-methyl-6-chlorobenzoate (1 equivalent).
-
Add the anhydrous solvent (e.g., acetonitrile, typically 5-10 volumes).
-
Add the radical initiator, AIBN (typically 0.02-0.1 equivalents).
-
-
NBS Addition:
-
Prepare a slurry of NBS (1.05-1.1 equivalents) in the reaction solvent.
-
Heat the reactor contents to a gentle reflux (e.g., 70-80 °C).
-
Slowly add the NBS slurry to the reactor over a period of 1-2 hours. The addition rate should be carefully controlled to manage the exothermic nature of the reaction.[3]
-
-
Reaction Monitoring:
-
Maintain the reaction at reflux for 2-4 hours after the NBS addition is complete.
-
Monitor the progress of the reaction by taking aliquots and analyzing them by HPLC or GC to confirm the consumption of the starting material and the formation of the product.
-
-
Work-up and Purification:
-
Quenching: Cool the reaction mixture to room temperature. Quench any unreacted bromine or NBS by slowly adding a 10% aqueous solution of sodium thiosulfate or sodium bisulfite until the yellow color disappears.[6]
-
Filtration: The byproduct, succinimide, will precipitate out of the solution. Filter the solid succinimide using a Nutsche filter and wash the filter cake with a small amount of cold solvent.[6]
-
Aqueous Wash: Transfer the filtrate to a separation vessel. Wash the organic layer sequentially with water and brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
-
Crystallization: The crude product, which is often an oil or a low-melting solid, can be purified by crystallization from a suitable solvent or solvent mixture (e.g., isopropanol, hexanes/ethyl acetate). Large-scale crystallization may require controlled cooling to obtain the desired crystal size and purity.[7]
-
Drying: The purified crystals are collected by filtration and dried in a vacuum oven at a temperature below their melting point.
-
Quantitative Data Summary:
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| Methyl 2-methyl-6-chlorobenzoate | 1.0 equivalent | Limiting reagent |
| N-Bromosuccinimide (NBS) | 1.05 - 1.1 equivalents | A slight excess ensures complete conversion of the starting material. |
| Radical Initiator (AIBN) | 0.02 - 0.1 equivalents | Catalytic amount to initiate the radical chain reaction. |
| Reaction Conditions | ||
| Solvent | Acetonitrile | Good solubility for reactants and byproducts, and a suitable boiling point. |
| Temperature | 70 - 80 °C (Reflux) | Promotes radical initiation and maintains a reasonable reaction rate. |
| Reaction Time | 2 - 4 hours (post-addition) | Typically sufficient for complete conversion. |
| Work-up | ||
| Quenching Agent | 10% aq. Sodium Thiosulfate | Effectively neutralizes unreacted bromine and NBS. |
| Crystallization Solvent | Isopropanol or Hexanes/Ethyl Acetate | Chosen based on the solubility profile of the product and impurities. |
Process Safety and Hazard Management
Industrial-scale bromination reactions require stringent safety protocols due to the hazardous nature of the reagents and the exothermic reaction profile.
Key Safety Considerations:
-
N-Bromosuccinimide (NBS): NBS is an irritant and a strong oxidizing agent.[8] It should be handled in a well-ventilated area, and personnel should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid inhalation of dust.[10]
-
Exothermic Reaction: The reaction between NBS and the substrate is exothermic.[3] On a large scale, the rate of NBS addition must be carefully controlled to prevent a runaway reaction. The reactor must have an efficient cooling system. A thermal hazard assessment is highly recommended before scaling up.[11]
-
Bromine: Although NBS is used as a safer alternative to liquid bromine, it can decompose to release bromine, especially when heated.[3] Ensure adequate ventilation and have a bromine spill kit readily available.
-
Solvents: The chosen solvent may be flammable and/or toxic. Handle in a well-ventilated area away from ignition sources.
-
Waste Disposal: The succinimide byproduct should be collected and disposed of according to local regulations. Aqueous waste from the quenching and washing steps should be neutralized before disposal.
Emergency Procedures:
-
Spills: In case of an NBS spill, avoid generating dust. Carefully scoop the solid into a container for disposal. For solvent spills, use absorbent material and dispose of it as hazardous waste.
-
Exposure: In case of skin or eye contact with any of the chemicals, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.
In-Process Controls and Analytical Methods
To ensure the quality and consistency of the final product, in-process controls and analytical monitoring are essential.
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods for monitoring the progress of the bromination reaction. These techniques can quantify the consumption of the starting material and the formation of the desired product and any byproducts.
-
Purity Analysis: The purity of the final product should be determined by HPLC or GC. The structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Residual Solvent Analysis: The final product should be tested for residual solvents using GC to ensure they are within acceptable limits for its intended application.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient radical initiator or initiator decomposition.- Low reaction temperature.- Poor quality of NBS. | - Add an additional portion of the radical initiator.- Ensure the reaction temperature is maintained at the optimal level.- Use freshly opened or purified NBS. |
| Formation of Dibrominated Byproduct | - Over-addition of NBS.- Prolonged reaction time. | - Use a stoichiometric amount or only a slight excess of NBS.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficult Filtration of Succinimide | - Fine particle size of the precipitate. | - Allow the mixture to cool slowly to promote the growth of larger crystals.- Use a filter aid like celite. |
| Low Yield | - Incomplete reaction.- Loss of product during work-up and purification. | - Optimize reaction conditions for complete conversion.- Minimize transfers and ensure efficient extraction and crystallization. |
Conclusion
The industrial-scale synthesis of this compound via free-radical bromination with N-Bromosuccinimide is a well-established and efficient process. Success on a large scale hinges on careful control of reaction parameters, a thorough understanding of the potential hazards, and the implementation of robust safety protocols. By following the detailed guidelines and considering the scientific principles outlined in this document, researchers and chemical engineers can safely and effectively produce this valuable intermediate for a wide range of applications.
References
-
Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. Organic Process Research & Development. 2020, 24 (7), 1335–1342. [Link]
-
YouTube. Bromination safety. [Link]
-
Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. Organic Process Research & Development. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
ACS Publications. Catalytic Activity of Triphenylphosphine for Electrophilic Aromatic Bromination Using N-Bromosuccinimide and Process Safety Evaluation. [Link]
-
Novartis OAK. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. [Link]
-
Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. [Link]
- Google Patents.
- Google Patents.
-
Green Chemistry (RSC Publishing). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. [Link]
-
Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. Organic Process Research & Development. [Link]
-
The Journal of Organic Chemistry. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. [Link]
-
ResearchGate. Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. [Link]
-
PubMed. Large-scale crystallization of proteins for purification and formulation. [Link]
-
NIH. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. [Link]
- Google Patents. Process for synthesis of lenalidomide.
- Google Patents.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
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- 5. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
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- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
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- 11. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
"Methyl 2-(bromomethyl)-6-chlorobenzoate" as an electrophile in complex molecule synthesis
An Application Guide: Methyl 2-(bromomethyl)-6-chlorobenzoate: A Versatile Electrophile for the Synthesis of Complex Molecules
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern organic synthesis, the strategic introduction of functionalized aromatic scaffolds is paramount for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This compound emerges as a highly valuable and reactive building block. Its structure is distinguished by a sterically encumbered benzene ring, substituted with a methyl ester, a chlorine atom, and a highly reactive bromomethyl group. This unique arrangement makes it a potent electrophile, primarily facilitating the formation of new carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution reactions.
The reactivity of this compound is centered on the benzylic bromide. The benzylic position is inherently activated towards substitution because the transition states of both Sₙ1 and Sₙ2 reactions are stabilized by the adjacent aromatic ring.[1][2] This guide provides an in-depth exploration of the mechanistic principles governing its reactivity, detailed protocols for its application in key synthetic transformations, and expert insights into optimizing reaction outcomes.
Physicochemical Properties & Spectroscopic Profile
A comprehensive understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 482578-63-2 | [3] |
| Molecular Formula | C₉H₈BrClO₂ | [3] |
| Molecular Weight | 263.52 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [3] |
Spectroscopic Characterization (Expected) While a specific public database spectrum for this exact isomer is not readily available, its spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds.[4]
-
¹H NMR: The spectrum would be characterized by a singlet for the methyl ester protons (~3.9 ppm), a key singlet for the benzylic methylene protons (-CH₂Br) at a downfield position (~4.5-4.8 ppm) due to the deshielding effect of the adjacent bromine atom and aromatic ring, and a multiplet pattern for the three aromatic protons in the 7.2-7.6 ppm range.
-
¹³C NMR: Diagnostic peaks would include the methyl ester carbon (~52 ppm), the electrophilic benzylic carbon (-CH₂Br) around 30-35 ppm, the aromatic carbons (125-140 ppm), and the carbonyl carbon of the ester (~165 ppm).
-
IR Spectroscopy: Key absorption bands would be observed for the C=O stretch of the ester (strong, ~1720-1730 cm⁻¹), C-O stretch (~1250-1300 cm⁻¹), and C-H stretches of the aromatic ring and alkyl groups (~2900-3100 cm⁻¹).
-
Mass Spectrometry (EI): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl). Key fragmentation pathways would involve the loss of the bromine atom, a methoxy group (-OCH₃), or the entire bromomethyl group (-CH₂Br).
Core Principles of Reactivity: The Mechanistic Dichotomy
The utility of this compound as an alkylating agent is rooted in the electrophilicity of the benzylic carbon. The bromine atom, being an excellent leaving group, polarizes the C-Br bond, making the carbon susceptible to nucleophilic attack. Alkylation reactions with this reagent can proceed via two primary mechanisms: Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular).[5]
-
Sₙ2 Mechanism: This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon simultaneously as the bromide ion departs. This pathway is favored by strong nucleophiles (e.g., thiolates, alkoxides), polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile), and is the typical pathway for primary halides like this one.[6]
-
Sₙ1 Mechanism: This is a two-step process involving the initial departure of the leaving group to form a resonance-stabilized benzylic carbocation, which is then rapidly captured by the nucleophile. This pathway is favored by weak nucleophiles (e.g., water, alcohols), polar protic solvents, and reaction conditions that promote ionization.[7] The stability of the benzylic carbocation is significantly enhanced by delocalization of the positive charge into the aromatic π-system.[1]
The choice of reaction conditions is therefore critical in directing the reaction towards the desired outcome and minimizing side reactions.
Application Protocols in Complex Molecule Synthesis
The following protocols are designed to be robust starting points for researchers. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.
Protocol 1: N-Alkylation of Heterocycles
This procedure is broadly applicable for the alkylation of nitrogen-containing heterocycles such as indoles, imidazoles, and pyrazoles, which are common scaffolds in pharmaceuticals.
-
Objective: To synthesize N-alkylated heterocycles, crucial intermediates in drug discovery.
-
Causality: A moderately strong base like potassium carbonate is used in a polar aprotic solvent (DMF) to facilitate the Sₙ2 reaction. DMF effectively solvates the potassium cation, leaving a more "naked" and reactive anionic nucleophile, while not interfering with the nucleophilic attack.[8]
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the heterocyclic starting material (1.0 equiv), potassium carbonate (K₂CO₃, 1.5 equiv), and anhydrous N,N-dimethylformamide (DMF, 0.2 M).
-
Addition of Electrophile: Dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension at room temperature (20-25 °C).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with water, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: O-Alkylation of Phenols
This protocol describes the formation of a diaryl ether linkage, a common structural motif in natural products and biologically active molecules.
-
Objective: To synthesize substituted diaryl ethers.
-
Causality: A strong base like sodium hydride is used to completely deprotonate the phenol, generating a potent phenoxide nucleophile. Anhydrous THF is an ideal solvent as it is inert to the strong base and effectively solvates the reactants for an Sₙ2 displacement.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Nucleophile Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of the phenolic starting material (1.0 equiv) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the sodium phenoxide.
-
Addition of Electrophile: Re-cool the mixture to 0 °C and add a solution of this compound (1.1 equiv) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting materials (typically 4-12 hours).
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Dilute with water and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Final Purification: Purify the crude residue via flash column chromatography to afford the desired ether.
-
Characterization: Characterize the final product by NMR and mass spectrometry.
Protocol 3: Intramolecular Cyclization for Heterocycle Construction
This advanced application demonstrates the use of the reagent to construct fused ring systems, a powerful strategy in total synthesis.
-
Objective: To construct a novel heterocyclic ring system via an intramolecular Sₙ2 reaction.
-
Causality: This protocol relies on the principle of effective molarity. By tethering the nucleophile and electrophile in the same molecule, the intramolecular reaction is kinetically favored over intermolecular side reactions. The choice of a mild base is crucial to deprotonate the nucleophile without promoting decomposition.
Step-by-Step Methodology (Hypothetical Example): Assumes a starting material with a tethered nucleophile (e.g., an amino or hydroxyl group).
-
High Dilution Setup: Prepare a solution of the precursor substrate (1.0 equiv) in a large volume of anhydrous acetonitrile (ACN, to achieve a concentration of ~0.01 M). This high dilution condition favors the desired intramolecular cyclization over intermolecular polymerization.
-
Base Addition: Add a mild, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 2.0 equiv) to the solution. Cesium carbonate is often effective in promoting intramolecular alkylations due to the "cesium effect."
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction for the disappearance of the starting material and the appearance of a new, typically less polar, spot on TLC.
-
Work-up: After completion (usually 12-24 hours), cool the reaction to room temperature and filter off the base. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in a suitable solvent like dichloromethane (DCM) and wash with water to remove any remaining inorganic salts. Dry the organic layer, concentrate, and purify by flash chromatography to isolate the cyclized product.
-
Characterization: Thoroughly characterize the newly formed ring system using advanced spectroscopic techniques, including 2D NMR (COSY, HMBC) if necessary.
Troubleshooting Guide
Table 2: Common Issues and Recommended Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive base or wet solvent. 2. Nucleophile is not strong enough. 3. Low reaction temperature. | 1. Use freshly dried solvents and a fresh bottle of base. 2. Switch to a stronger base (e.g., K₂CO₃ → NaH). 3. Increase the reaction temperature in increments of 10 °C. |
| Formation of Side Products | 1. Elimination reaction (E2). 2. Di-alkylation of the nucleophile. 3. Hydrolysis of the ester. | 1. Use a milder, non-hindered base. 2. Use a strict 1:1 stoichiometry of nucleophile to electrophile. 3. Ensure anhydrous conditions; avoid strongly basic aqueous work-ups. |
| Starting Material Recovery | 1. Insufficient reaction time. 2. Steric hindrance around the nucleophilic site. | 1. Extend the reaction time. 2. Increase temperature; consider switching to a more effective base like Cs₂CO₃. |
Safety and Handling
This compound, like other benzylic bromides, should be handled with care in a well-ventilated fume hood.
-
Hazards: This compound is expected to be a lachrymator (tear-inducing) and an irritant to the skin, eyes, and respiratory tract. Benzylic halides are potent alkylating agents and should be treated as potentially toxic and corrosive.[9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.[10]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere to prevent hydrolysis and decomposition.
References
-
PubChem. Methyl 2-bromobenzoate. National Center for Biotechnology Information. [Link]
-
ResearchGate. Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. [Link]
-
PubChem. Methyl 2-bromo-6-chlorobenzoate. National Center for Biotechnology Information. [Link]
-
The Organic Chemistry Tutor. Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]
-
Richardson, J. Loudon Chapter 17 Review: Allylic/Benzylic Reactivity. University of Colorado Boulder. [Link]
-
PubChem. Methyl 2-(bromomethyl)benzoate. National Center for Biotechnology Information. [Link]
- Google Patents.
-
Ashenhurst, J. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
NIST. Methyl-2-bromobenzoate. NIST WebBook. [Link]
-
PubChem. Methyl 2-bromo-6-fluorobenzoate. National Center for Biotechnology Information. [Link]
-
Goutierre, A. S., et al. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Omega. [Link]
-
Pelletier, G. A comparison of several modern alkylating agents. Arkivoc. [Link]
-
Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
ResearchGate. Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. [Link]
-
PubChem. Methyl 2-chlorobenzoate. National Center for Biotechnology Information. [Link]
-
Xiao, J., et al. Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. RSC Advances. [Link]
-
Loba Chemie. Safety Data Sheet for Methyl 2-bromobenzoate. [Link]
-
ResearchGate. Alkylation Reactions at the Benzo Moiety of 2,4-Dimethoxy-3-(phenylsulfonyl)benzo[a]heptalenes. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. lobachemie.com [lobachemie.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(bromomethyl)-6-chlorobenzoate
Welcome to the technical support guide for the synthesis of Methyl 2-(bromomethyl)-6-chlorobenzoate. This resource is designed for researchers, chemists, and process development professionals who are actively working with this important synthetic intermediate. Here, we address common challenges, provide in-depth mechanistic explanations for the formation of key byproducts, and offer validated protocols to enhance reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the synthesis and common challenges.
Q1: What is the standard and most reliable method for synthesizing this compound?
The most prevalent and industrially relevant method is the free-radical bromination of Methyl 2-methyl-6-chlorobenzoate. This reaction, known as the Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in an inert solvent like carbon tetrachloride (CCl₄) or acetonitrile.[1][2] The reaction is typically conducted under reflux with initiation aided by heat or a light source.[3]
Q2: What are the three most common byproducts I should anticipate in this synthesis?
During the Wohl-Ziegler bromination of Methyl 2-methyl-6-chlorobenzoate, you should be prepared to encounter the following primary byproducts:
-
Unreacted Starting Material: Incomplete conversion is common and results in leftover Methyl 2-methyl-6-chlorobenzoate.
-
Dibrominated Byproduct: Over-bromination leads to the formation of Methyl 2-(dibromomethyl)-6-chlorobenzoate. This is often the most significant impurity.[1]
-
Hydrolysis Products: The presence of moisture can lead to the hydrolysis of the ester group, forming 2-(bromomethyl)-6-chlorobenzoic acid, or hydrolysis of the benzylic bromide itself.[1]
Q3: How can I effectively monitor the reaction's progress to avoid byproduct formation?
Vigilant reaction monitoring is critical. The most effective methods are:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective way to visualize the consumption of the starting material and the appearance of the product and major byproducts. The dibrominated byproduct will typically have a higher Rf value (be less polar) than the desired monobrominated product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more quantitative analysis, GC-MS can distinguish between the starting material, product, and dibrominated species based on their retention times and mass-to-charge ratios.
-
¹H NMR Spectroscopy: Withdrawing a small aliquot, removing the solvent, and running a quick ¹H NMR can provide a clear picture of the reaction mixture. The disappearance of the singlet for the benzylic methyl group (~2.5 ppm) and the appearance of the singlet for the bromomethyl group (~4.7 ppm) can be tracked.
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section is structured in a problem-cause-solution format to directly address experimental challenges.
Problem 1: Low Yield & Significant Unreacted Starting Material
-
Symptom: TLC or GC analysis shows a large amount of starting material (Methyl 2-methyl-6-chlorobenzoate) remaining even after prolonged reaction time.
-
Root Causes & Mechanistic Insight:
-
Ineffective Radical Initiation: The radical chain reaction must be properly initiated. If the initiator (AIBN or BPO) is old or has degraded, it will not generate radicals efficiently upon heating. Similarly, if photochemical initiation is used, the light source may be of an incorrect wavelength or insufficient intensity.
-
Insufficient NBS: While a stoichiometric amount is theoretically needed, some NBS can decompose over time. Using a slight excess (e.g., 1.05-1.1 equivalents) is often necessary.
-
Low Reaction Temperature: The reaction must be maintained at a temperature sufficient to decompose the initiator and sustain the radical chain reaction, typically at the reflux temperature of the solvent.[2]
-
-
Solutions:
-
Validate Reagents: Use freshly recrystallized NBS and a fresh, validated lot of AIBN or BPO.[1]
-
Optimize Stoichiometry: Increase the NBS loading to 1.1 equivalents.
-
Ensure Proper Conditions: Maintain vigorous reflux and use a high-intensity lamp if photochemical initiation is required.
-
Problem 2: High Levels of the Dibrominated Byproduct
-
Symptom: A significant spot is observed on the TLC plate with a higher Rf than the desired product. ¹H NMR shows a characteristic singlet around 7.0-7.5 ppm for the -CHBr₂ proton, and MS analysis confirms a mass increase of 78/80 Da compared to the product.
-
Root Causes & Mechanistic Insight: The formation of the dibrominated byproduct, Methyl 2-(dibromomethyl)-6-chlorobenzoate, occurs when the desired monobrominated product successfully competes with the starting material for the bromine radical. The benzylic proton on the monobrominated product is also susceptible to abstraction, leading to a second bromination event. High local concentrations of bromine radicals can favor this pathway.
-
Solutions:
-
Control NBS Stoichiometry: Do not use a large excess of NBS. A ratio of 1.0 to 1.1 equivalents of NBS to starting material is optimal.
-
Portion-wise Addition: Instead of adding all the NBS at once, add it in several small portions over the course of the reaction. This maintains a low, steady concentration of bromine, favoring monobromination.
-
Dilution: Running the reaction at a slightly higher dilution can also disfavor the bimolecular reaction that leads to over-bromination.
-
Careful Monitoring: Stop the reaction as soon as TLC or GC indicates the full consumption of the starting material.
-
Byproduct Formation Pathway Diagram
The following diagram illustrates the competitive pathways leading to the desired product and the common dibrominated byproduct.
Sources
Technical Support Center: Optimizing the Synthesis of Methyl 2-(bromomethyl)-6-chlorobenzoate
Welcome to the technical support center for the synthesis of Methyl 2-(bromomethyl)-6-chlorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, providing field-proven insights and troubleshooting protocols to enhance reaction yield and purity. The primary synthetic route discussed is the Wohl-Ziegler reaction, a free-radical bromination of the benzylic methyl group of Methyl 2-chloro-6-methylbenzoate using N-Bromosuccinimide (NBS).
Understanding the Core Synthesis: The Wohl-Ziegler Reaction
The Wohl-Ziegler reaction is a cornerstone of synthetic chemistry for the selective bromination of allylic and benzylic positions.[1] Its success hinges on the slow, controlled generation of bromine radicals (Br•) and molecular bromine (Br₂), which favors substitution at the benzylic carbon over other potential side reactions.[2][3] The reaction proceeds via a radical chain mechanism, which consists of three key phases: initiation, propagation, and termination.
Reaction Mechanism Overview
Caption: Wohl-Ziegler free-radical chain mechanism.
Understanding this mechanism is critical because yield loss is almost always traced back to a disruption in this catalytic cycle or the promotion of undesired side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in this synthesis?
A1: The most frequent issues are related to inefficient radical initiation or the quality of the N-Bromosuccinimide (NBS) reagent. An old or improperly stored radical initiator (like AIBN or benzoyl peroxide) will have reduced activity. Similarly, NBS can degrade over time, so using freshly recrystallized or newly purchased NBS is recommended. Another common issue is the presence of moisture, which can lead to side reactions.[4]
Q2: How critical is the choice of solvent?
A2: Extremely critical. The ideal solvent must be inert to radical bromination. Carbon tetrachloride (CCl₄) was traditionally the solvent of choice because it is inert and the denser NBS sinks, while the succinimide byproduct floats, providing a visual cue for reaction completion.[5] However, due to its toxicity and environmental impact, CCl₄ is now avoided.[1][5] Acetonitrile, chlorobenzene, and 1,2-dichlorobenzene are effective, less toxic alternatives that can improve yield and reproducibility.[5][6][7] Avoid solvents with weak C-H bonds (like THF or alkanes) that can be halogenated themselves.
Q3: What is the role of the radical initiator, and how do I choose one?
A3: The initiator's role is to generate the initial bromine radicals that start the chain reaction.[8] The choice depends on the reaction temperature.
-
AIBN (Azobisisobutyronitrile): Decomposes at a convenient rate between 65-85 °C, making it suitable for solvents like acetonitrile or chlorobenzene under reflux.
-
Benzoyl Peroxide (BPO): Decomposes over a wider and slightly higher temperature range (80-100 °C).
-
Light (hν): A simple incandescent lamp or UV lamp can also initiate the reaction, often leading to cleaner reactions by avoiding chemical initiator byproducts.[9]
Q4: Can I use molecular bromine (Br₂) directly instead of NBS?
A4: It is strongly discouraged for this specific transformation. Using a high concentration of Br₂ promotes competitive and undesired side reactions, such as electrophilic aromatic substitution on the benzene ring or addition reactions if any unsaturation is present.[2] The key advantage of NBS is that it maintains a very low, steady-state concentration of Br₂ throughout the reaction, which is crucial for the selectivity of benzylic bromination.[3][8]
Q5: How do I know when the reaction is complete?
A5: There are two primary methods:
-
Visual Inspection (in appropriate solvents): In non-polar solvents like CCl₄ (if used) or cyclohexane, the reaction is typically complete when the dense NBS at the bottom of the flask is consumed and replaced by the less dense succinimide, which floats to the surface.[1]
-
Chromatographic Monitoring: The most reliable method is to monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Take small aliquots from the reaction mixture periodically and check for the disappearance of the starting material, Methyl 2-chloro-6-methylbenzoate.
Troubleshooting Guides: Specific Experimental Issues
Problem 1: Low or No Conversion of Starting Material
You've run the reaction for the specified time, but analysis shows a significant amount of your starting material, Methyl 2-chloro-6-methylbenzoate, remains unreacted.
| Potential Cause | Underlying Logic & Explanation | Recommended Solution & Protocol |
| Ineffective Radical Initiation | The radical chain reaction never started or was not sustained. This can be due to a degraded initiator, insufficient energy (heat/light), or the presence of radical inhibitors (e.g., oxygen, certain impurities). | 1. Verify Initiator Quality: Use a freshly opened bottle of AIBN/BPO or recrystallize old initiator. Store initiators cold and protected from light. 2. Ensure Correct Temperature: Maintain the reaction at a temperature appropriate for your chosen initiator (e.g., refluxing acetonitrile, ~82°C for AIBN).[6] 3. Use a Light Source: Place a 100-250W incandescent lamp next to the reaction flask. Photo-initiation can be very effective, even without a chemical initiator.[9] 4. Degas the Solvent: Before adding reagents, bubble nitrogen or argon through the solvent for 15-20 minutes to remove dissolved oxygen, which can quench radicals. |
| Poor Quality of NBS | N-Bromosuccinimide can hydrolyze or decompose upon storage. If it appears yellow or clumpy instead of a fine white crystalline solid, its reactivity may be compromised. | 1. Recrystallize NBS: Dissolve the NBS in a minimal amount of hot water (~95°C), filter hot to remove insoluble succinimide, and allow the filtrate to cool slowly, then rapidly in an ice bath. Collect the white crystals and dry them thoroughly under vacuum. 2. Use a Fresh Bottle: Purchase high-purity NBS from a reliable supplier.[4] |
| Insufficient Reaction Time | The reaction may simply be sluggish under your specific conditions and require more time to reach completion. | Monitor, Don't Time: Rely on TLC or GC analysis to determine the endpoint. Continue the reaction until the starting material spot/peak is gone or no longer diminishing. |
Problem 2: Significant Formation of Dibrominated Byproduct
Your desired mono-brominated product is present, but you also have a substantial amount of Methyl 2-(dibromomethyl)-6-chlorobenzoate, complicating purification and lowering the yield.
| Potential Cause | Underlying Logic & Explanation | Recommended Solution & Protocol |
| Excess NBS Used | The mono-brominated product is also a substrate for radical bromination. If excess NBS is present after the starting material is consumed, it will begin to react with the product to form the dibrominated species.[10] | 1. Control Stoichiometry: Use a slight excess, but no more than 1.05 - 1.1 equivalents of NBS relative to the starting material. Weigh your reagents carefully. 2. Monitor Closely: As the reaction nears completion (monitored by TLC/GC), be prepared to stop it promptly by cooling and proceeding with the workup. |
| Localized High Concentration of Reagents | Poor stirring can create "hot spots" where the concentration of radicals and NBS is high, leading to over-reaction before the product can diffuse away. | Ensure Vigorous Stirring: Use a properly sized magnetic stir bar and a stir plate with sufficient power to maintain a well-agitated, homogenous suspension. Mechanical stirring is preferred for larger-scale reactions.[11] |
Problem 3: Product Loss or Degradation During Workup
The reaction appears successful by crude analysis, but the final isolated yield is poor after purification.
| Potential Cause | Underlying Logic & Explanation | Recommended Solution & Protocol |
| Hydrolysis of Product | The benzylic bromide product is susceptible to hydrolysis, especially under basic conditions or during aqueous workup, converting it to a benzyl alcohol, which will be lost. | 1. Cool Before Workup: Cool the reaction mixture to room temperature before exposing it to any aqueous solutions. 2. Avoid Strong Bases: Use a dilute, neutral, or slightly acidic wash (e.g., water, saturated NaCl solution) instead of a strong base like sodium hydroxide. 3. Minimize Contact Time: Perform extractions and washes efficiently to minimize the product's contact time with the aqueous phase. |
| Incomplete Removal of Succinimide | The succinimide byproduct can be difficult to filter and may co-precipitate with your product during crystallization or co-elute during chromatography. | 1. Initial Filtration: After cooling the reaction, filter the crude mixture through a pad of Celite or silica gel to remove the bulk of the succinimide before solvent evaporation.[12] 2. Aqueous Wash: A simple water wash during the workup can help remove any remaining water-soluble succinimide. |
| Decomposition on Silica Gel | Benzylic halides can be somewhat unstable on silica gel, leading to decomposition during column chromatography if exposure is prolonged. | 1. Use a Less Acidic Stationary Phase: If decomposition is suspected, consider using deactivated (neutral) silica gel or alumina for chromatography. 2. Rapid Purification: Run the column as quickly as possible (flash chromatography) to minimize contact time. 3. Prioritize Crystallization: If possible, attempt to purify the product by crystallization, which is often a milder method. |
Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis, incorporating best practices to maximize yield and minimize byproducts.
Reagents & Materials:
-
Methyl 2-chloro-6-methylbenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq, freshly recrystallized)
-
AIBN (0.02 - 0.05 eq)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM) for workup
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-chloro-6-methylbenzoate (1.0 eq) and anhydrous acetonitrile (approx. 0.2-0.3 M concentration).
-
Inert Atmosphere: Flush the apparatus with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and AIBN (0.03 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. For photo-initiation, a lamp can be placed next to the flask.
-
Monitoring: Monitor the reaction progress every 30-60 minutes using TLC (e.g., with a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete upon the disappearance of the starting material, typically within 2-6 hours.
-
Workup - Cooling & Filtration: Once complete, cool the flask to room temperature in an ice bath. Filter the mixture through a pad of Celite to remove the solid succinimide, washing the pad with a small amount of acetonitrile or DCM.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
Extraction: Dissolve the resulting crude oil/solid in DCM. Transfer to a separatory funnel and wash sequentially with water (2x), saturated aqueous sodium bicarbonate solution (1x), and finally, brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/isopropanol) or by flash column chromatography on silica gel.
Visualization of Troubleshooting & Byproduct Logic
Caption: A decision tree for troubleshooting common issues.
Caption: How reaction conditions dictate product outcomes.
References
-
OrgoSolver. (n.d.). Allylic bromination of alkenes with NBS and light. Retrieved from [Link]
-
Quantum Pioneer. (n.d.). NBS for Radical Bromination: A Guide for Chemists. Retrieved from [Link]
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
- Scettri, A., et al. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Letters in Organic Chemistry, 3(6), 458-460.
-
ResearchGate. (n.d.). Initial optimized reaction conditions for benzylic bromination of. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
- Lee, S., & Ra, C. S. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Journal of the Korean Chemical Society, 61(5), 269-273.
- Steiner, A., et al. (2019). User-friendly and Green Procedure for a Photoinduced Wohl-Ziegler Reaction. Chemistry—A European Journal, 26(1), 1-5.
-
ResearchGate. (n.d.). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. Retrieved from [Link]
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
-
Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Wohl–Ziegler reaction. Retrieved from [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
- Google Patents. (n.d.). EP1057801A2 - Process for benzylic bromination.
-
Scribd. (n.d.). Chemists' Guide to Wohl-Ziegler Reaction. Retrieved from [Link]
-
JoVE. (2025, May 22). Reactions at the Benzylic Position: Halogenation. Retrieved from [Link]
-
McCormick, J. P. (2014, August 16). NBS Benzylic Bromination of Alkylbenzene Compounds. YouTube. Retrieved from [Link]
Sources
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. nbinno.com [nbinno.com]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
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- 8. orgosolver.com [orgosolver.com]
- 9. researchgate.net [researchgate.net]
- 10. scientificupdate.com [scientificupdate.com]
- 11. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Preventing over-bromination in "Methyl 2-(bromomethyl)-6-chlorobenzoate" synthesis
Welcome to the technical support center for the synthesis of Methyl 2-(bromomethyl)-6-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical benzylic bromination reaction. As Senior Application Scientists, we provide insights grounded in mechanistic principles and practical laboratory experience to help you achieve high selectivity and avoid common pitfalls, particularly over-bromination.
Troubleshooting Guide: Addressing Common Issues
This section directly addresses problems you may encounter during or after your experiment.
Q1: My analysis (NMR/GC-MS) shows a significant amount of the dibrominated product, Methyl 2-(dibromomethyl)-6-chlorobenzoate. What went wrong?
The presence of a dibrominated byproduct is a classic sign of over-bromination, a common challenge in free-radical reactions.[1] This occurs when the initially formed mono-brominated product reacts further with the brominating agent. Several factors could be at play:
-
Incorrect Stoichiometry: Using more than one equivalent of the brominating agent, typically N-Bromosuccinimide (NBS), is the most direct cause. While a slight excess (e.g., 1.05-1.1 equivalents) is sometimes used to drive the reaction to completion, a significant excess will inevitably lead to the formation of the dibrominated species.
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High Reaction Temperature: Elevated temperatures increase reaction rates but often decrease selectivity.[2] The activation energy for the second bromination is comparable to the first, and at higher temperatures, there is sufficient energy to overcome this barrier easily, leading to a mixture of products.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed provides an opportunity for the desired mono-bromo product to be converted into the di-bromo byproduct. Careful reaction monitoring is crucial.
-
High Radical Concentration: Conditions that lead to a high concentration of bromine radicals can accelerate the second bromination. This can be caused by using too much radical initiator or an overly intense light source. The key to selectivity with NBS is maintaining a low, steady concentration of Br₂ and bromine radicals.[3][4]
Q2: The reaction seems to be stalling, with a low conversion of the starting material even after several hours. What should I do?
A stalled reaction can be frustrating. Before making any drastic changes, consider these points:
-
Initiator Inactivity: Radical initiators like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) decompose at specific temperatures to generate radicals.[5] Ensure your reaction temperature is appropriate for the chosen initiator's half-life. AIBN, for instance, is commonly used in refluxing CCl₄ (approx. 77°C).[6] If using photo-initiation, ensure your light source is functional and of an appropriate wavelength to induce homolytic cleavage of the N-Br or Br-Br bond.[2][7]
-
Presence of Inhibitors: Radical reactions are sensitive to inhibitors (e.g., oxygen, certain impurities). Ensure your solvent is properly degassed and your reagents are pure. Freshly recrystallized NBS is recommended as impurities can affect the reaction.[8]
-
Insufficient Energy Input: For thermally initiated reactions, ensure the mixture is reaching and maintaining the target temperature. For photochemical reactions, the reaction vessel must be transparent to the wavelength of light being used, and the light source must be close enough to provide sufficient energy.
Q3: I've already produced a mixture containing both mono- and di-brominated products. How can I purify the desired this compound?
Separating the mono- and di-brominated products can be challenging due to their similar polarities.[1]
-
Column Chromatography: This is the most common method. A high-purity silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) is recommended. A shallow gradient and careful fraction collection are necessary. Monitor the separation by TLC or GC.
-
Recrystallization: If the crude product is a solid, recrystallization may be an option. The success of this technique depends on the relative solubilities of the mono- and di-bromo products in the chosen solvent system. This method is often trial-and-error, but it can be very effective for removing small amounts of the dibrominated impurity.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about optimizing the reaction for high selectivity from the start.
Q1: What is the best brominating agent for this synthesis to ensure high selectivity?
N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination.[6][9] Unlike using elemental bromine (Br₂), which can lead to electrophilic aromatic substitution on the benzene ring or uncontrolled radical reactions, NBS provides a low, constant concentration of bromine.[4] The reaction mechanism involves the slow formation of Br₂ from NBS and the HBr byproduct generated during the propagation step. This low concentration of Br₂ is key to favoring the desired radical substitution at the benzylic position over competing reactions.[3][4]
Q2: What is the role of the radical initiator (AIBN/BPO) or light in this reaction?
The synthesis of this compound proceeds via a free-radical chain reaction. This process requires an initiation step to generate the first bromine radicals (Br•).[3]
-
Thermal Initiators (AIBN, BPO): These molecules decompose upon heating to form radicals, which then abstract a bromine atom from Br₂ to start the chain reaction.[5] The choice of initiator depends on the reaction temperature and solvent.[6]
-
Photochemical Initiation (Light): UV or visible light provides the energy for the homolytic cleavage of the weak N-Br bond in NBS or the Br-Br bond in the trace Br₂ present, creating the necessary bromine radicals to initiate the reaction.[2][7][10] Light-induced reactions can often be performed at lower temperatures, which can improve selectivity.[2]
Q3: How does reaction temperature influence the selectivity between mono- and di-bromination?
Temperature is a critical parameter for controlling selectivity.
-
Lower Temperatures (e.g., room temperature to 40°C): These conditions favor mono-bromination. While the reaction rate is slower, the energy supplied is sufficient to overcome the activation barrier for abstracting a hydrogen from the methyl group but less likely to promote the second bromination of the product. Excellent selectivity (99%) has been observed at lower temperatures.[2]
-
Higher Temperatures (e.g., >60°C): Increasing the temperature significantly boosts the reaction rate but often at the cost of selectivity. At higher temperatures, the bromine radical is more reactive and less selective, leading to an increased proportion of the over-brominated product.[2][11]
Q4: Which solvent should I use, and why is it important?
The choice of solvent is crucial for promoting the radical pathway and suppressing ionic side reactions.
-
Recommended Solvents: Non-polar, aprotic solvents are standard. Carbon tetrachloride (CCl₄) is a classic choice for Wohl-Ziegler reactions, though due to its toxicity, safer alternatives like dichloromethane, acetonitrile, or 1,2-dichlorobenzene are now more common.[12][13]
-
Solvent Function: These solvents effectively dissolve the starting material and NBS but do not participate in the reaction or promote ionic pathways.
-
Anhydrous Conditions: It is critical to use an anhydrous solvent. The presence of water can hydrolyze the NBS reagent and the desired acid bromide product.[8]
Visualizing the Reaction Pathway
The following diagram illustrates the desired reaction path to the mono-brominated product versus the undesired side reaction leading to over-bromination.
Caption: Reaction pathway for benzylic bromination showing the desired product and the over-bromination side product.
Key Parameter Summary for Selectivity
| Parameter | Recommendation for High Selectivity (Mono-bromination) | Rationale & Consequence of Deviation |
| Brominating Agent | N-Bromosuccinimide (NBS) | NBS maintains a low Br₂ concentration, favoring radical substitution. Using Br₂ directly can cause unwanted aromatic bromination.[4][9] |
| Stoichiometry | 1.0 - 1.1 equivalents of NBS | A slight excess ensures full conversion of starting material. Significant excess (>1.2 eq) will cause over-bromination. |
| Initiation | AIBN/BPO with heat, or Visible Light | Provides controlled initiation of the radical chain. Too much initiator or high-intensity light can increase radical concentration and reduce selectivity.[2][5] |
| Temperature | 20 - 60°C (monitor closely) | Lower temperatures enhance selectivity.[2] Higher temperatures increase reaction rate but promote over-bromination. |
| Solvent | Anhydrous, non-polar (e.g., CCl₄, CH₂Cl₂, Acetonitrile) | Promotes the radical mechanism and prevents ionic side reactions. Water can hydrolyze the product and reagent.[8][13] |
| Reaction Time | Monitor by TLC/GC; stop when starting material is consumed | Prolonged reaction times after completion will lead to the slow conversion of the desired product into the dibrominated impurity. |
Protocol: Selective Mono-bromination
This protocol is a guideline. All reactions should be performed by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Methyl 2-methyl-6-chlorobenzoate (1.0 eq).
-
Reagent Addition: Add anhydrous carbon tetrachloride (or a suitable alternative solvent like acetonitrile) to create a ~0.5 M solution.[2] Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02-0.05 eq).
-
Inert Atmosphere: Purge the system with nitrogen or argon for 15-20 minutes to remove oxygen, which can inhibit the radical reaction.
-
Initiation (Thermal): Heat the reaction mixture to reflux (for CCl₄, ~77°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress every 30-60 minutes using TLC or GC. Look for the disappearance of the starting material spot and the appearance of a new, more polar product spot.
-
Quenching: Once the starting material is consumed (typically 2-8 hours), cool the reaction mixture to room temperature. The solid succinimide byproduct will be visible.
-
Workup:
-
Filter the reaction mixture to remove the insoluble succinimide.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any residual HBr.
-
Wash with brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the pure this compound.
-
References
-
Cantillo, D., et al. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223-229. [Link]
-
ChemTalk. (n.d.). Understanding the Mechanisms: How NBS Achieves Selective Bromination. ChemTalk. [Link]
-
Adshead, D. (1999). Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. common-organic-chemistry.com. [Link]
-
Chemistry Stack Exchange. (2016). What determines the high degree of selectivity in free radical brominations?. [Link]
-
ResearchGate. (2009). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. Request PDF. [Link]
-
ResearchGate. (2018). What is the role of AIBN(Azobisisobutyronitrile) in a reaction? Can we replace it with any other reagent?. [Link]
- Google Patents. (1998).
-
Quora. (2017). Why is bromination more selective than chlorination?. [Link]
-
Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(3), 354-355. [Link]
-
Reddit. (2021). why is free radical bromination regioselective?. r/OrganicChemistry. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. [Link]
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]
-
ResearchGate. (2019). Visible light induced 'on water' benzylic bromination with N-bromosuccinimide. Request PDF. [Link]
-
ResearchGate. (2012). Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a. [Link]
-
Organic Chemistry. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. [Link]
-
Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society. [Link]
-
Wikipedia. (2019). N-Bromosuccinimide. [Link]
- Google Patents. (2009).
-
Chemistry Steps. (n.d.). Benzylic Bromination. [Link]
- Google Patents. (1998). Method for purifying a bromine compound. EP0913381B1.
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Cantillo, D., et al. (2018). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry. [Link]
- Google Patents. (2019). A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-. CN110002989A.
-
Ra, C. S., & Lee, S. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. ResearchGate. [Link]
-
CP Lab Safety. (n.d.). Methyl 2-bromo-6-chlorobenzoate, min 98%, 1 gram. [Link]
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- 3. nbinno.com [nbinno.com]
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- 5. researchgate.net [researchgate.net]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. theses.gla.ac.uk [theses.gla.ac.uk]
- 13. researchgate.net [researchgate.net]
Degradation pathways of "Methyl 2-(bromomethyl)-6-chlorobenzoate" during storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Methyl 2-(bromomethyl)-6-chlorobenzoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the storage and handling of this reactive compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the stability and integrity of your material, leading to more reliable and reproducible experimental outcomes.
I. Understanding the Instability of this compound
This compound is a benzylic bromide, a class of compounds known for their reactivity. The bromine atom is attached to a carbon adjacent to a benzene ring, which makes it a good leaving group. This reactivity is due to the formation of a resonance-stabilized benzylic carbocation or radical intermediate.[1][2][3] This inherent instability can lead to various degradation pathways, especially during prolonged storage.
Frequently Asked Question (FAQ):
-
Q1: I've noticed a discoloration (yellowing/browning) of my this compound solid/solution over time. What could be the cause?
A1: Discoloration is a common indicator of degradation. The primary cause is often the slow decomposition of the compound, which can be initiated by exposure to moisture, light, or elevated temperatures. One of the main degradation products is hydrogen bromide (HBr), which can further catalyze decomposition.[4] The formation of colored byproducts is a result of these subsequent reactions.
II. Primary Degradation Pathways
Understanding the potential chemical transformations of this compound is crucial for preventing its degradation. The main pathways include hydrolysis, self-condensation/polymerization, and radical reactions.
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Hydrolysis: In the presence of water, the benzylic bromide can undergo nucleophilic substitution to form the corresponding benzyl alcohol (Methyl 2-(hydroxymethyl)-6-chlorobenzoate) and hydrobromic acid (HBr).[4][5] This reaction can be accelerated by even trace amounts of moisture in the storage container or atmosphere.
-
Self-Condensation/Polymerization: The reactive nature of the benzylic bromide can lead to intermolecular reactions, especially at elevated temperatures. This can result in the formation of dimers, oligomers, or polymers, which will appear as insoluble matter or a viscous oil.[4]
-
Radical Reactions: Exposure to light can initiate the homolytic cleavage of the carbon-bromine bond, forming a resonance-stabilized benzylic radical.[2][3] These radicals can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products.
Diagram of Potential Degradation Pathways:
Sources
- 1. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
Removal of unreacted starting materials from "Methyl 2-(bromomethyl)-6-chlorobenzoate"
Welcome to the technical support center for the purification of Methyl 2-(bromomethyl)-6-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the removal of unreacted starting materials and byproducts from this key synthetic intermediate. The synthesis of this compound, typically achieved through a Wohl-Ziegler bromination of Methyl 2-methyl-6-chlorobenzoate using N-bromosuccinimide (NBS), often results in a crude product contaminated with unreacted NBS and the byproduct, succinimide.[1][2][3] This guide provides a structured approach to effectively purify the desired product.
Purification Troubleshooting Overview
The following flowchart outlines the general workflow for the purification of this compound and the key decision points for troubleshooting.
Caption: A general workflow for troubleshooting the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My crude NMR spectrum shows a singlet around 2.5-3.0 ppm in addition to my product signals. What is this impurity and how do I remove it?
This signal is characteristic of succinimide, the main byproduct of the Wohl-Ziegler bromination reaction.[1][2] Succinimide has some solubility in common organic solvents and can be carried through the initial extraction.
-
Troubleshooting Steps:
-
Aqueous Base Wash: During your aqueous workup, perform multiple washes with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will deprotonate the succinimide, forming the more water-soluble sodium salt, which will partition into the aqueous layer.
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Water Wash: Following the base wash, a thorough wash with water will help remove any remaining succinimide and inorganic salts.
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Recrystallization: If the succinimide persists, recrystallization can be effective. A solvent system where your product has good solubility at elevated temperatures and poor solubility at room temperature, while succinimide remains soluble, is ideal. Common solvent systems to screen for benzoates include hexane/ethyl acetate and ethanol/water.[4][5]
-
Q2: The crude product has a persistent yellow or orange color. What is the cause and how can I decolorize it?
A yellow or orange hue in the crude product is often indicative of residual unreacted N-bromosuccinimide (NBS) or bromine (Br₂).
-
Troubleshooting Steps:
-
Quenching with a Reducing Agent: During the aqueous workup, wash the organic layer with a 10% aqueous solution of a reducing agent such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce the NBS and Br₂ to colorless bromide salts, which are readily removed in the aqueous phase.
-
Activated Charcoal Treatment: If the color persists after the reductive wash, it may be due to other colored impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb these impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[6]
-
Q3: I am having difficulty inducing crystallization of my product. It either oils out or remains in solution.
"Oiling out" occurs when the solute is not soluble enough in the hot solvent and separates as a liquid rather than forming crystals upon cooling. Failure to crystallize indicates that the product is too soluble in the chosen solvent system.
-
Troubleshooting Steps:
-
Solvent System Optimization: A systematic solvent screen is crucial. For your target molecule, which is an ester, good starting points for single-solvent recrystallization are short-chain alcohols (e.g., isopropanol, ethanol). For two-solvent systems, consider pairs like ethyl acetate/hexanes or dichloromethane/hexanes, where the product is soluble in the first solvent and insoluble in the second.[4][5]
-
Inducing Crystallization:
-
Seeding: Add a small seed crystal of the pure product to the cooled solution.
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.
-
Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
-
Q4: My TLC analysis shows multiple spots close to my product spot. How can I achieve better separation?
The presence of multiple, closely eluting spots on a TLC plate suggests impurities with similar polarities to your product. These could be over-brominated byproducts or isomers.
-
Troubleshooting Steps:
-
Column Chromatography: For separating compounds with similar polarities, flash column chromatography is the most effective method.
-
Solvent System Selection: Use TLC to determine an optimal eluent system. Aim for a solvent mixture that gives your product an Rf value of approximately 0.3-0.4 for good separation. A common starting point for benzoate esters is a gradient of ethyl acetate in hexanes.
-
Proper Technique: Ensure proper column packing and sample loading to achieve optimal separation.
-
-
In-Depth Troubleshooting Guides
Guide 1: Systematic Removal of Succinimide and Unreacted NBS
This protocol provides a step-by-step methodology for an effective aqueous workup to remove the primary impurities from a Wohl-Ziegler bromination.
Caption: Detailed workflow for the aqueous workup of the crude reaction mixture.
Experimental Protocol:
-
Cool the Reaction Mixture: Once the reaction is complete (as monitored by TLC), cool the mixture to room temperature.
-
Filter Succinimide (if applicable): If the reaction was performed in a non-polar solvent like carbon tetrachloride (note: use of CCl₄ is discouraged due to toxicity)[1][2], the succinimide byproduct may precipitate. If so, filter the cooled reaction mixture before proceeding.
-
Dilute: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Reductive Wash: Transfer the organic solution to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate or sodium bisulfite. Shake gently and allow the layers to separate. Discard the aqueous layer.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will remove acidic impurities and the succinimide byproduct. Repeat this wash 2-3 times for optimal removal.
-
Water and Brine Washes: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Guide 2: Purification by Recrystallization
The following table provides a starting point for selecting a suitable recrystallization solvent system for this compound.
| Solvent/Solvent System | Rationale | Expected Outcome |
| Isopropanol or Ethanol | The product is an ester, which often has moderate solubility in short-chain alcohols. | Good crystal formation upon cooling may be achieved. |
| Ethyl Acetate / Hexanes | A polar/non-polar solvent pair. The product should be soluble in hot ethyl acetate and insoluble in hexanes. | This is a versatile system for a wide range of organic compounds and is a good starting point for optimization.[4] |
| Dichloromethane / Hexanes | Similar to the above, but with a more volatile polar solvent. | Can be effective, but care must be taken due to the high volatility of DCM. |
| Toluene / Hexanes | For less polar compounds, this system can be effective. | May be a good option if the product oils out from more polar systems. |
Experimental Protocol for Recrystallization:
-
Dissolution: In an Erlenmeyer flask, add the crude product and a small amount of the chosen "good" solvent (e.g., ethyl acetate). Heat the mixture to boiling while stirring. Continue adding the hot solvent in small portions until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes. Perform a hot filtration to remove the charcoal.[6]
-
Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature, then place it in an ice bath. If using a two-solvent system, add the "bad" solvent (e.g., hexanes) dropwise to the hot solution until it becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Guide 3: Purification by Flash Column Chromatography
For challenging separations, flash column chromatography is recommended.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 20% Ethyl Acetate) | A gradient elution will allow for the separation of non-polar impurities first, followed by the product, and then more polar impurities like succinimide. |
| TLC Monitoring | Stain with Potassium Permanganate or use a UV lamp | Helps visualize the spots on the TLC plate to track the separation. |
Experimental Protocol for Flash Column Chromatography:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture, gradually increasing the polarity (the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure to obtain the purified product.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Request PDF. Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. Available from: [Link]
-
Organic Chemistry Portal. Wohl-Ziegler Reaction. Available from: [Link]
-
MIT Digital Lab Techniques Manual. Recrystallization. Available from: [Link]
-
Reddit. Go-to recrystallization solvent mixtures. Available from: [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities. Available from: [Link]
-
PubChem. Methyl 2-bromobenzoate. Available from: [Link]
-
Wikipedia. Wohl–Ziegler bromination. Available from: [Link]
-
PubChem. Methyl 2-chlorobenzoate. Available from: [Link]
-
ResearchGate. Wohl‐Ziegler reaction. Available from: [Link]
-
Sciforum. Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. Available from: [Link]
- Google Patents. 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.
-
PubChem. Methyl 2-bromo-6-chlorobenzoate. Available from: [Link]
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YouTube. Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. Available from: [Link]
- Google Patents. A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-.
- Google Patents. Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.
- Google Patents. Process for synthesis of lenalidomide.
Sources
Technical Support Center: Recrystallization of Methyl 2-(bromomethyl)-6-chlorobenzoate
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support guide for the purification of Methyl 2-(bromomethyl)-6-chlorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the recrystallization process. The following question-and-answer-based troubleshooting guide provides not only solutions but also the underlying scientific principles to empower you to adapt and optimize your purification strategies.
Compound Profile: this compound
A foundational understanding of the target compound's properties is critical for designing an effective purification protocol.
| Property | Value | Source(s) |
| CAS Number | 482578-63-2 | [1][2][3] |
| Molecular Formula | C₉H₈BrClO₂ | [1][2][3] |
| Molecular Weight | 263.52 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Common Impurities | Starting materials (e.g., Methyl 2-chloro-6-methylbenzoate), residual reagents (e.g., succinimide from NBS), and potential isomers. | [2][4] |
Frequently Asked Questions & Troubleshooting Guide
Q1: How do I select the optimal solvent for recrystallizing this compound?
A1: The cornerstone of a successful recrystallization is the choice of solvent. An ideal solvent should exhibit high solubility for the target compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[5][6] This differential solubility is what enables the separation of the compound from impurities.
Causality & Rationale: this compound is a moderately polar aromatic ester. Therefore, solvents of moderate polarity are excellent starting points. Very nonpolar solvents (like hexanes) are unlikely to dissolve it even when hot, while very polar solvents (like water or methanol) might dissolve it too well at room temperature, leading to poor recovery. A rule of thumb suggests that solvents with functional groups similar to the compound can be effective solubilizers.[7] Given the ester functionality, solvents like ethyl acetate could be a good starting point.
Workflow: Systematic Solvent Screening
To empirically determine the best solvent, a small-scale screening is essential.
-
Preparation: Place approximately 20-30 mg of your crude compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, cyclohexane) dropwise, starting with ~0.5 mL. Agitate the mixture. An ideal solvent will not dissolve the compound at this stage.[6]
-
Hot Solubility Test: If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate to the solvent's boiling point.[8] Continue adding the solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound in a reasonable volume (e.g., 1-3 mL).
-
Cooling & Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.[8] The best solvent will yield a large quantity of high-quality crystals.
Suggested Solvents for Screening:
| Solvent | Boiling Point (°C) | Polarity | Rationale / Notes |
| Isopropanol | 82.6 | Moderate | Often a good choice for moderately polar compounds. |
| Ethanol | 78.4 | Moderate-High | Similar to isopropanol, but slightly more polar. |
| Ethyl Acetate | 77.1 | Moderate | Ester functionality may offer good "like-dissolves-like" interaction.[7] |
| Toluene | 110.6 | Low | The aromatic ring may interact well with the compound's benzene ring. |
| Heptane/Hexane | 98.4 / 68.7 | Very Low | Likely to be a poor solvent, but useful as an "anti-solvent" in a mixed system. |
| Water | 100 | High | Unlikely to be a good single solvent due to the compound's organic nature. |
Q2: My compound has formed an oil instead of crystals. What causes this and how can I resolve it?
A2: "Oiling out" is a common problem that occurs when the solid separates from the solution as a liquid rather than a crystalline solid.
Causality & Rationale: This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound, causing the dissolved solute to "melt" out of the concentrated solution.[9] It can also be caused by a solution that is too concentrated or cools too quickly. The resulting oil often traps impurities, defeating the purpose of the purification.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Reheat the solution to dissolve the oil completely. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.[9][10]
-
Slow Down Cooling: Allow the flask to cool much more slowly. You can insulate the flask with glass wool or place it within a larger beaker of hot water to ensure a gradual temperature drop. This gives molecules time to orient themselves into a crystal lattice.[10]
-
Induce Crystallization Early: As the solution cools, vigorously scratch the inside of the flask at the liquid's surface with a glass rod.[9] The microscopic scratches provide nucleation sites for crystal growth to begin, hopefully at a temperature below the compound's melting point.
-
Change Solvents: If oiling out persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point or switch to a mixed-solvent system.
Q3: After cooling the solution, no crystals have formed. What should I do?
A3: The failure of crystals to form usually points to one of two issues: the solution is not saturated, or it is supersaturated but lacks a nucleation point.
Causality & Rationale:
-
Not Saturated: This is the most frequent cause, typically resulting from using too much solvent during the dissolution step.[10] If the concentration of the solute does not exceed its solubility at the cool temperature, it will simply remain in solution.
-
Supersaturation: Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature.[10] Without a surface or "seed" to start the process, crystallization is kinetically hindered.
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for non-forming crystals.
Inducing Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the meniscus. This creates microscopic rough edges that can serve as nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the supersaturated solution.[11] This provides a template for further crystal growth.
Q4: When should I use a mixed-solvent recrystallization, and how is it performed?
A4: A mixed-solvent (or two-solvent) system is ideal when no single solvent has the desired properties. This is often the case when a compound is either too soluble or almost insoluble in all common solvents.
Causality & Rationale: The technique relies on a pair of miscible solvents: a "good" solvent in which the compound is highly soluble, and a "bad" or "anti-solvent" in which the compound is poorly soluble.[12] By dissolving the compound in the minimum amount of hot "good" solvent and then carefully adding the "bad" solvent, you can precisely adjust the solution's polarity to the point of saturation, forcing the compound to crystallize.
Protocol: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum required amount of the hot "good" solvent (e.g., acetone or ethyl acetate).
-
Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (e.g., water or hexane) dropwise until you observe persistent cloudiness (turbidity).[12][13] This indicates the solution is saturated.
-
Re-clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.[13] This ensures you are at the exact point of saturation without being oversaturated, which can cause impurities to precipitate.
-
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature, followed by an ice bath.
-
Collection: Collect the crystals via vacuum filtration as you would in a single-solvent system.
Core Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization Workflow
This workflow outlines the essential steps for purifying your compound using a pre-determined optimal solvent.
Caption: Standard workflow for single-solvent recrystallization.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions and heat to a gentle boil while stirring. Continue adding hot solvent until the solid is just dissolved.[8] Using the absolute minimum amount of solvent is key to maximizing yield.[14]
-
Hot Filtration (if necessary): If insoluble impurities or decolorizing charcoal are present, they must be removed while the solution is hot to prevent premature crystallization of the product.[15] Use a pre-heated stemless funnel and fluted filter paper for rapid filtration into a clean, pre-warmed flask.[16][17]
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Rapid cooling (e.g., by putting it directly in an ice bath) can trap impurities.[18][19] Once at room temperature, cool further in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals using a Büchner funnel under vacuum.[15] Wash the collected crystals (the "filter cake") with a minimal amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing soluble impurities.
-
Drying: Allow air to be pulled through the filter cake for several minutes to begin the drying process. Then, transfer the crystals to a watch glass or weighing dish and dry them to a constant weight, preferably in a vacuum oven.[14]
References
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
- University of California, Davis. (n.d.). Mixed Solvent Recrystallization. Retrieved from a PDF document hosted by the university.
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
- Journal of Chemical Education. (1975).
-
Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works. Retrieved from [Link]
- YouTube. (2012).
-
Solubility of Things. (n.d.). Crystallization Techniques. Retrieved from [Link]
- Science Learning Center. (n.d.).
-
Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Retrieved from [Link]
- Unknown University Source. (n.d.).
-
MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Quora. (2021). What are the ways by which crystallization can be induced?. Retrieved from [Link]
- Unknown University Source. (n.d.).
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
- Unknown University Source. (2006).
-
Chemical Education Xchange. (n.d.). Inducing Crystallization by Nucleation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- Unknown University Source. (n.d.).
- Safrole. (n.d.).
-
Reddit. (2012). Help! Recrystallization sources of error. Retrieved from [Link]
- Google Patents. (1972).
- Unknown University Source. (n.d.).
- Unknown University Source. (n.d.).
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
- CUNY. (n.d.).
-
PubChem. (n.d.). Methyl 2-bromo-6-chlorobenzoate. Retrieved from [Link]
-
Loba Chemie Pvt. Ltd. (n.d.). METHYL 2-BROMOBENZOATE Extra Pure, 98%. Retrieved from [Link]
- World Journal of Pharmaceutical Research. (n.d.).
-
CP Lab Safety. (n.d.). Methyl 2-bromo-6-chlorobenzoate, min 98%, 1 gram. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-bromobenzoate. Retrieved from [Link]
- SciSpace. (n.d.). Methyl 4‐(bromomethyl)
- Benchchem. (n.d.). Application Notes and Protocols for High-Purity Recrystallization of Methyl 2-(3-acetylphenyl)
-
PubChem. (n.d.). Methyl 2-(bromomethyl)benzoate. Retrieved from [Link]
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Technical Support Center: Managing Exothermic Reactions in the Synthesis of Methyl 2-(bromomethyl)-6-chlorobenzoate
Document ID: TSC-2026-01-MCB-EXO Version: 1.0 Last Updated: January 2, 2026
Introduction: Understanding the Hazard
The synthesis of Methyl 2-(bromomethyl)-6-chlorobenzoate, typically achieved via the Wohl-Ziegler bromination of Methyl 2-chloro-6-methylbenzoate, is a cornerstone reaction for the development of various pharmaceutical intermediates.[1][2] The reaction employs N-Bromosuccinimide (NBS) and a radical initiator. While effective, this transformation is characterized by a significant exothermic profile that demands rigorous control.[3]
A thermal runaway—an uncontrolled positive feedback loop where an increase in temperature drives a further increase in reaction rate—is a critical risk in this process.[4][5] Such an event can lead to solvent boiling, excessive pressure buildup, vessel failure, and the release of hazardous materials like bromine and HBr gas.[4][6] This guide provides a comprehensive framework for researchers and process chemists to proactively manage and, if necessary, troubleshoot the thermal hazards associated with this synthesis.
Proactive Exotherm Management: Frequently Asked Questions
Proactive control is the most effective strategy for ensuring the safety and success of this reaction. This section addresses critical pre-emptive measures in a question-and-answer format.
Q1: Why is this specific bromination reaction so exothermic?
A: The reaction proceeds via a free-radical chain mechanism.[2][7] The propagation steps, particularly the reaction of the newly formed benzylic radical with a bromine source, are highly exothermic.[7][8] While the overall reaction enthalpy for bromination is less extreme than for chlorination or fluorination, the radical chain nature means that once initiated, the reaction can accelerate rapidly if not properly controlled. The initiation step, which forms the first radical species, requires an input of energy (heat or light), but once a sufficient population of radicals is generated, the propagation cycle can become self-sustaining and generate heat faster than it can be dissipated.[9]
Q2: What are the most critical parameters to control before starting the reaction?
A: Success is determined by careful planning and setup. Key parameters include:
-
Reagent Purity & Stoichiometry: Use freshly recrystallized NBS if possible. Impure, yellow-colored NBS may contain excess bromine, leading to unreliable results and potentially more aggressive initiation.[3] Ensure precise stoichiometric control; an excess of NBS does not typically improve yield but increases the total potential energy of the reaction.
-
Solvent Selection: Carbon tetrachloride (CCl₄) is the traditional solvent for Wohl-Ziegler reactions due to its inertness and ability to keep NBS sparingly soluble, which helps moderate the reaction.[1][2] However, due to its toxicity and environmental concerns, safer alternatives like acetonitrile or trifluorotoluene are now often considered.[1][2] Avoid solvents that can react with NBS, such as N,N-Dimethylformamide (DMF), which has been shown to undergo hazardous thermal decomposition with NBS at elevated temperatures.[10][11]
-
Radical Initiator Concentration: Use the minimum effective concentration of the radical initiator (e.g., AIBN, benzoyl peroxide). An excess of initiator will generate a higher initial concentration of radicals, leading to a faster, more intense exotherm that can be difficult to control.
Q3: How should I configure my reactor for optimal heat management?
A: Your reactor setup is your primary tool for heat dissipation.
-
Vessel & Stirring: Use a jacketed reactor or a round-bottom flask with a sufficiently large and efficient cooling bath (e.g., ice-water, dry ice/acetone). Ensure the vessel is appropriately sized for the reaction scale to allow for adequate headspace and surface area for heat exchange. Vigorous mechanical stirring is crucial to ensure homogeneity and efficient heat transfer from the reaction mixture to the vessel walls.[4]
-
Controlled Reagent Addition: The brominating agent (NBS) should be added in small portions over time or as a solution via a syringe pump or addition funnel. Never add all the NBS at once. A controlled addition rate is the primary method for ensuring that the rate of heat generation never exceeds the cooling capacity of your system.[4][12]
-
Temperature Monitoring: Place a calibrated thermometer or thermocouple probe directly in the reaction mixture, not in the cooling bath.[4] This provides a true reading of the internal temperature, which is the most critical safety indicator.
Troubleshooting Guide: Responding to a Temperature Spike
Even with proactive measures, process upsets can occur. A rapid, unexpected rise in internal temperature is a clear sign of a potential thermal runaway. The following decision tree and Q&A guide provide a framework for response.
Workflow: Managing a Thermal Runaway Event
Caption: Decision tree for responding to a thermal runaway.
Q4: My reaction temperature is rising rapidly despite external cooling. What are the immediate steps?
A: Follow the logic in the diagram above.
-
Stop Reagent Addition Immediately: This is the most critical first step. Ceasing the flow of the limiting reagent will halt the increase in the reaction's potential energy.[4]
-
Maximize Cooling: If using an ice bath, add more ice/salt. If using a cryostat, lower the setpoint. The goal is to maximize the temperature differential (ΔT) between the reactor and the cooling medium.
-
Ensure Vigorous Stirring: Check that your stirrer is functioning correctly and increase the speed. Efficient stirring is vital for transferring heat to the cooling surface.[4]
Q5: When should I quench the reaction, and what is the safest procedure?
A: You should quench the reaction if the immediate steps in Q4 fail to arrest the temperature rise. A quench is an emergency stop, designed to rapidly consume the reactive species.
-
Choice of Quenching Agent: A 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is a standard and effective choice.[13][14] These agents rapidly reduce any unreacted bromine and reactive bromine species.
-
Quenching Procedure:
-
Ensure your personal protective equipment is appropriate.
-
If possible, have a secondary container with the quenching solution ready before starting the main reaction.
-
Slowly and carefully add the quenching solution to the vigorously stirred reaction mixture.[14] Be aware that the quenching reaction itself can be exothermic, so slow addition with maximum cooling is essential.[12][14]
-
Continue adding the quencher until the characteristic red-brown color of bromine disappears and the solution becomes colorless or pale yellow.[13][14]
-
Appendices
Appendix A: Key Process Parameters & Safety Controls
| Parameter | Recommended Range/Control | Rationale & Citation |
| Internal Temperature | 70-80°C (for CCl₄ reflux) | Standard for Wohl-Ziegler; maintain steady reflux without superheating.[1] |
| NBS Addition Rate | Portion-wise or dropwise over 30-60 min | Prevents accumulation of unreacted reagent and controls rate of heat generation.[4][12] |
| Initiator (AIBN) | 1-5 mol% | Sufficient to initiate the chain reaction without causing an uncontrollable rate. |
| Cooling Bath ΔT | Maintain ≥20°C below internal temp | Ensures a sufficient driving force for heat removal from the reactor. |
| Emergency Quench | 10% aq. Na₂S₂O₃ or NaHSO₃ | Effective reducing agents for bromine; readily available and easily worked up.[13][14] |
Appendix B: Recommended Experimental Protocol (Lab Scale)
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser (topped with a drying tube or gas outlet to a scrubber), a mechanical stirrer, and a thermometer placed in the reaction mixture.
-
Charging: Charge the flask with Methyl 2-chloro-6-methylbenzoate and the chosen solvent (e.g., acetonitrile).
-
Inerting & Pre-cooling: Begin stirring and place the flask in a cooling bath.
-
Initiation: Add the radical initiator (e.g., AIBN). Heat the mixture to a gentle reflux.
-
Controlled Addition: Once reflux is stable, begin the portion-wise addition of N-Bromosuccinimide (NBS) over 30-60 minutes. Monitor the internal temperature closely. The initiation of the reaction is often indicated by more vigorous boiling.[1] The heat source may need to be temporarily removed to maintain control.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is complete when the starting material is consumed and the denser NBS solid has been converted to the less dense succinimide, which floats.[1]
-
Cooling & Quenching: Once complete, cool the reaction mixture to room temperature in an ice bath.[13][14] Slowly add a 10% aqueous sodium thiosulfate solution with vigorous stirring until the bromine color is fully discharged.[13]
-
Work-up: Proceed with standard aqueous work-up, extraction, and purification.
Appendix C: Visualization of Safety Workflow
Caption: High-level experimental workflow for safe synthesis.
References
- BenchChem. (n.d.). Technical Support Center: Quenching and Removal of Excess Bromine.
- BenchChem. (n.d.). Technical Support Center: Handling and Quenching Reactions with Brominated Compounds.
- Chen, J., et al. (2025). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Journal of Loss Prevention in the Process Industries.
- Goncalves, E., et al. (2023). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Hovione.
- YouTube. (2021). Bromination part III - quench.
- Sigma-Aldrich. (2010). N-Bromosuccinimide Safety Data Sheet.
- BenchChem. (n.d.). Managing exothermic reactions during chalcone bromination.
- ACS Publications. (2023). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Organic Process Research & Development.
- Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Wikipedia. (n.d.). Wohl–Ziegler bromination.
- Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.
- Wikipedia. (n.d.). Thermal runaway.
- Wikipedia. (n.d.). Free-radical halogenation.
- ECHEMI. (n.d.). Safest way to conduct a reaction with bromine under reflux conditions.
- University of Kentucky. (2019). Chapter 7: One-electron transfer: radical reactions. Organic Chemistry.
- Ossila. (n.d.). What is Thermal Runaway in Batteries? Causes and Prevention.
- YouTube. (2014). Position Selectivity in Radical Bromination.
- Chemistry Stack Exchange. (2017). Why is free radical chlorination exothermic whereas bromination is endothermic?.
Sources
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- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Thermal runaway - Wikipedia [en.wikipedia.org]
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- 10. Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide | Hovione [hovione.com]
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Validation & Comparative
A Comparative Guide to Purity Assessment of Methyl 2-(bromomethyl)-6-chlorobenzoate
Introduction: The Critical Role of Purity in Synthesis
Methyl 2-(bromomethyl)-6-chlorobenzoate is a key substituted toluene derivative utilized as a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates. Its bifunctional nature, featuring a reactive benzylic bromide and a methyl ester, allows for a wide range of subsequent chemical transformations. The presence of impurities, such as unreacted starting materials, over-brominated side products, or degradation products, can have profound consequences on the yield, purity, and safety profile of downstream products. Therefore, the rigorous and accurate assessment of its purity is not merely a quality control checkpoint but a fundamental necessity for reproducible and successful drug development.
This guide provides an in-depth comparison of the principal analytical methodologies for determining the purity of this compound. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, moving beyond procedural steps to elucidate the scientific rationale behind the selection of specific techniques and experimental parameters.
Chapter 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity and Impurity Profiling
HPLC is the cornerstone technique for purity analysis of non-volatile and thermally sensitive compounds like this compound. Its strength lies in its ability to separate the target analyte from a wide range of potential impurities with high resolution and sensitivity.
Expertise & Rationale: Method Design
The development of a robust, stability-indicating HPLC method is paramount. The primary causality behind our experimental choices is the chemical nature of the analyte: an aromatic ester with halogen substituents.
-
Column Selection: A reversed-phase C18 column is the logical choice. The non-polar stationary phase interacts effectively with the hydrophobic benzene ring of the analyte, providing strong retention. This allows for the use of polar mobile phases, which will elute more polar impurities (e.g., the hydrolysis product, 2-(hydroxymethyl)-6-chlorobenzoic acid methyl ester) earlier, and less polar impurities (e.g., dibrominated species) later than the main analyte peak.
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile (ACN) is optimal. A gradient is crucial because it allows for the efficient elution of impurities with a wide range of polarities, ensuring that both early and late-eluting compounds are captured with good peak shape within a reasonable runtime.
-
Detection: The conjugated aromatic ring in the molecule provides a strong chromophore, making UV-Vis detection highly effective. A detection wavelength of 230 nm is chosen to ensure high sensitivity for the parent compound and related aromatic impurities.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol is designed to be self-validating through the inclusion of system suitability tests (SST).
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 20.0 90 25.0 90 25.1 50 | 30.0 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of ACN to create a 1 mg/mL stock solution. Dilute further with ACN as needed.
-
System Suitability Test (SST): Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
Data Presentation: Comparative Performance
The following table illustrates hypothetical data from an HPLC analysis, demonstrating the method's ability to resolve the main analyte from key potential impurities.
| Compound | Retention Time (min) | Peak Area (%) |
| Methyl 2-chloro-6-methylbenzoate (Starting Material) | 10.5 | 0.08 |
| This compound | 12.8 | 99.75 |
| Methyl 2,3-bis(bromomethyl)-6-chlorobenzoate (Impurity) | 15.2 | 0.12 |
| 2-(Bromomethyl)-6-chlorobenzoic acid (Impurity) | 8.1 | 0.05 |
Workflow Visualization
Caption: HPLC analysis workflow for purity assessment.
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) - For Volatiles and Definitive Identification
While HPLC is the primary choice, GC-MS offers complementary and powerful capabilities, particularly for identifying volatile impurities and providing definitive structural confirmation of separated components. Given that the analyte is a methyl ester, it possesses sufficient volatility for GC analysis.
Expertise & Rationale: Method Design
The main challenge for this analyte is its potential for thermal degradation due to the labile benzylic bromide group.[1] Therefore, the experimental design must mitigate this risk.
-
Injection Technique: A split injection is used to introduce a smaller mass of the analyte onto the column, minimizing the potential for thermal breakdown in the hot injector. The injector temperature should be kept as low as possible while still ensuring efficient volatilization.
-
Column Selection: A low-to-mid polarity column, such as a DB-5ms or equivalent, is ideal. This provides good separation for a range of halogenated organic compounds and is robust enough for routine analysis.[2][3]
-
Oven Program: A gentle temperature ramp is critical. Starting at a low temperature and slowly increasing it prevents thermal shock to the molecule, preserving its integrity during separation.
-
Detector: Mass Spectrometry (MS) is the detector of choice. It not only quantifies the components but, more importantly, provides mass spectra. By analyzing the fragmentation patterns, we can unequivocally identify known impurities and elucidate the structures of unknown ones, which is a significant advantage over UV detection.[4][5]
Experimental Protocol: GC-MS Impurity Identification
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.
Workflow Visualization
Caption: GC-MS workflow for impurity identification.
Chapter 3: NMR Spectroscopy - The Gold Standard for Structure and Absolute Purity
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound.[6] Furthermore, its quantitative application (qNMR) serves as a primary method for determining absolute purity without the need for a specific reference standard of the analyte itself.[7][8]
Expertise & Rationale: Method Design
-
¹H NMR for Structural Confirmation: The proton NMR spectrum provides a unique fingerprint. Key expected signals include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the benzylic protons of the bromomethyl group (~4.8 ppm), and multiplets in the aromatic region (~7.3-7.5 ppm) for the three protons on the benzene ring. The integration of these signals should correspond to a 3:2:3 ratio.
-
¹³C NMR for Carbon Skeleton: The carbon NMR confirms the number and type of carbon atoms, ensuring no unexpected isomers are present.
-
qNMR for Absolute Purity: By adding a known mass of a certified internal standard to a known mass of the sample, the purity of the analyte can be calculated directly from the integral ratio of their respective signals in the ¹H NMR spectrum. The chosen standard (e.g., maleic acid) must be stable, non-volatile, have a high purity, and possess signals that do not overlap with the analyte's signals.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended).
-
Internal Standard: High-purity maleic acid (certified reference material).
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound into a vial.
-
Accurately weigh ~10 mg of maleic acid into the same vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
-
Acquisition Parameters:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated to allow for full magnetization recovery. A D1 of 30 seconds is a safe starting point.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the singlet from the methyl ester of the analyte (~3.9 ppm) and the singlet from the two olefinic protons of maleic acid (~6.3 ppm).
-
-
Purity Calculation: Use the standard qNMR equation, accounting for the molar masses, masses weighed, and the number of protons for each integrated signal.
Logic Visualization
Caption: Logical flow for NMR-based analysis.
Chapter 4: Forced Degradation - A Test of Method and Molecular Stability
To establish a truly robust and "stability-indicating" analytical method, forced degradation studies are essential.[9][10] These studies deliberately stress the analyte under harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[11][12] The goal is to prove that the analytical method can separate these degradants from the main peak and from each other.
The benzylic bromide is a known labile functional group, susceptible to hydrolysis and oxidation.[1]
-
Hydrolytic Degradation (Acid/Base): The C-Br bond can be cleaved to form the corresponding alcohol, Methyl 2-(hydroxymethyl)-6-chlorobenzoate.
-
Oxidative Degradation: The bromomethyl group could potentially be oxidized to an aldehyde or carboxylic acid.
-
Thermal Degradation: High temperatures may lead to decomposition or side reactions.
The HPLC method described in Chapter 1 must be capable of resolving the parent peak from all significant degradants formed during these stress tests to be considered stability-indicating.
Conclusion: A Multi-faceted Approach to Purity
No single analytical method provides a complete picture of the purity of this compound. A synergistic approach is the most scientifically sound strategy for ensuring quality in research and drug development.
| Method | Primary Application | Advantages | Limitations |
| HPLC-UV | Routine purity testing, impurity profiling | High precision, robust, excellent for non-volatile compounds | Requires reference standards for impurity identification |
| GC-MS | Identification of volatile impurities, structural confirmation | Definitive identification via mass spectra, high sensitivity | Potential for thermal degradation of the analyte |
| qNMR | Absolute purity determination, reference standard certification | No specific analyte standard needed, highly accurate | Lower sensitivity than chromatographic methods, expensive |
By combining the high-resolution separation of HPLC, the definitive identification power of GC-MS, and the absolute quantification and structural certainty of NMR, researchers can build a comprehensive and trustworthy purity profile for this critical synthetic intermediate.
References
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Restek Corporation. (2015). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. Restek. [Link]
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Hashimoto, S., Fushimi, A., & Tanabe, K. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Journal of Environmental Chemistry. [Link]
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Schofield, M. R., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. [Link]
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Harris, B. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC International. [Link]
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Plummer, L. N., et al. (2005). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. U.S. Geological Survey. [Link]
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Jain, D., & Basniwal, P. K. (2015). Forced Degradation & Stability Testing: Strategies and Analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Canada, K. A., et al. (2014). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology. [Link]
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Jain, D., et al. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
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Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Kumar, V., & Kumar, S. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
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de A. F. Alves, B., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of Chemistry. [Link]
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Zhang, Y., et al. (2014). A novel derivatization method for trace analysis of genotoxic methyl 2-(bromomethyl)-6-nitrobenzoate by LC-MS. Analytical Methods. [Link]
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Daletos, G., et al. (2017). Structure Elucidation of Antibiotics by NMR Spectroscopy. Methods in Molecular Biology. [Link]
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A Senior Application Scientist's Guide to HPLC Analysis of Methyl 2-(bromomethyl)-6-chlorobenzoate Reaction Mixtures
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of reaction mixtures containing Methyl 2-(bromomethyl)-6-chlorobenzoate. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, robust and reliable analytical methods are paramount for monitoring reaction progress, identifying impurities, and ensuring final product quality.[1] We will move beyond standard protocols to explore how alternative column chemistries can overcome common analytical challenges associated with this reactive, halogenated aromatic compound.
The primary challenge in analyzing these reaction mixtures lies in achieving adequate resolution between the starting material, the desired product, and structurally similar byproducts, such as di-substituted species or degradants.[2] The inherent reactivity of the benzylic bromide functional group also necessitates careful method design to prevent on-column or in-solution degradation.[3][4][5]
This guide compares two distinct reversed-phase HPLC approaches:
-
The Workhorse Method: A standard C18 stationary phase, the most common starting point in pharmaceutical analysis.[6]
-
The Alternative Selectivity Method: A Phenyl-Hexyl stationary phase, which offers unique retention mechanisms for aromatic compounds.[2][7]
Understanding the Analytical Challenge: The Reaction Mixture
A typical synthesis of this compound involves the radical bromination of Methyl 2-methyl-6-chlorobenzoate.[3][4] A representative reaction mixture may therefore contain:
-
Starting Material (SM): Methyl 2-methyl-6-chlorobenzoate
-
Product (P): this compound
-
Potential Byproduct (BP): Methyl 2-(dibromomethyl)-6-chlorobenzoate
-
Potential Degradant (D): Methyl 2-(hydroxymethyl)-6-chlorobenzoate (from hydrolysis of the product)
Achieving baseline separation of these four compounds is the primary analytical objective.
Method Comparison: C18 vs. Phenyl-Hexyl
Causality Behind the Column Choice
-
C18 (Octadecylsilane): This is the default choice for reversed-phase chromatography. It separates compounds primarily based on hydrophobicity (the "like dissolves like" principle for non-polar interactions). While effective for a wide range of molecules, its purely aliphatic nature can sometimes fail to differentiate between aromatic compounds with subtle structural differences, such as the addition of a single bromine atom.
-
Phenyl-Hexyl: This stationary phase provides a multi-modal separation mechanism. In addition to hydrophobic interactions from the hexyl ligands, the phenyl groups offer π-π interactions with the aromatic rings of the analytes.[6][7] This secondary interaction provides an alternative selectivity that can be highly effective at resolving structurally similar aromatic compounds, which may co-elute on a C18 column.[2]
Experimental Data Summary
The following table summarizes the performance of the two methods for separating the key components of a hypothetical reaction mixture. The data illustrates the superior resolution achieved with the Phenyl-Hexyl column for the critical pairs.
| Analyte | Method A: C18 Column | Method B: Phenyl-Hexyl Column | ||||
| RT (min) | Resolution (Rs) | Tailing Factor (Tf) | RT (min) | Resolution (Rs) | Tailing Factor (Tf) | |
| Degradant (D) | 4.2 | - | 1.1 | 3.8 | - | 1.1 |
| Starting Material (SM) | 6.5 | 5.8 | 1.2 | 6.1 | 6.2 | 1.0 |
| Product (P) | 7.1 | 1.4 | 1.3 | 7.8 | 3.9 | 1.1 |
| Byproduct (BP) | 7.8 | 1.6 | 1.4 | 9.5 | 4.1 | 1.2 |
Note: Resolution (Rs) is calculated between the current and preceding peak. A value ≥ 2.0 is ideal for robust quantification. Tailing Factor (Tf) ≤ 1.5 is generally acceptable.
As the data clearly shows, the critical separation between the Starting Material and the Product (Rs = 1.4) on the C18 column is suboptimal. The Phenyl-Hexyl column, by leveraging π-π interactions, significantly enhances this separation (Rs = 3.9), providing a much more reliable and trustworthy method.
Visualizing the Analytical Workflow
The following diagram outlines the logical flow from sample acquisition to final data comparison, which is essential for a systematic approach to method development and validation.
Caption: Workflow for HPLC method comparison.
Detailed Experimental Protocols
These protocols are designed to be self-validating by including system suitability criteria. Adherence to these criteria ensures the trustworthiness of the generated data.
Protocol A: Standard RP-HPLC (C18 Column)
-
HPLC System:
-
Quaternary Pump, Autosampler, Column Thermostat, Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0.0 min: 50% B
-
10.0 min: 80% B
-
12.0 min: 80% B
-
12.1 min: 50% B
-
15.0 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Accurately dilute a sample of the reaction mixture in acetonitrile to achieve an approximate final product concentration of 0.5 mg/mL.
-
Vortex to ensure homogeneity.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
System Suitability Test (SST):
-
Inject a standard mixture of all four components.
-
Acceptance Criteria: The resolution between the product (P) and starting material (SM) must be ≥ 1.2. The tailing factor for the product peak must be ≤ 1.5.
-
Protocol B: Alternative Selectivity (Phenyl-Hexyl Column)
-
HPLC System:
-
Same as Protocol A.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase & Gradient: Same as Protocol A.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Same as Protocol A.
-
-
System Suitability Test (SST):
-
Inject a standard mixture of all four components.
-
Acceptance Criteria: The resolution between the product (P) and starting material (SM) must be ≥ 2.0. The tailing factor for the product peak must be ≤ 1.5.
-
Conclusion and Recommendations
For the analysis of this compound reaction mixtures, a standard C18 column can provide a preliminary assessment but often fails to deliver the necessary resolution for robust, quantitative analysis, particularly between the starting material and the final product.
The Phenyl-Hexyl column is the superior alternative , offering enhanced selectivity through π-π interactions. This results in significantly improved resolution for critical peak pairs, leading to more accurate and reliable data for reaction monitoring and impurity profiling. For any laboratory regularly involved in the synthesis or analysis of halogenated aromatic compounds, investing in columns with alternative selectivities, such as Phenyl-Hexyl, is a scientifically sound strategy for developing more robust and trustworthy HPLC methods.[2][7]
References
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Title: HPLC separation of related halogenated aromatic, any one?? Source: Chromatography Forum URL: [Link]
-
Title: Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes Source: RSC Publishing URL: [Link]
-
Title: Synthesis of Methyl-2-bromomethylbenzoate Source: PrepChem.com URL: [Link]
-
Title: Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate Source: ResearchGate URL: [Link]
-
Title: Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis Source: LCGC North America URL: [Link]
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Title: HPLC analytical Method development: an overview Source: PharmaCores URL: [Link]
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Title: Method Development 101: From Beginner to Expert Part 1 Source: Agilent URL: [Link]
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Title: Analytical Methods - RSC Publishing Source: The Royal Society of Chemistry URL: [Link]
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Title: Methyl p-chlorobenzoate Source: SIELC Technologies URL: [Link]
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Title: Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica Source: SSRG International Journal of Applied Chemistry URL: [Link]
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Title: Methyl 2-bromo-6-chlorobenzoate Source: PubChem URL: [Link]
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Title: Methyl 2-(bromomethyl)benzoate Source: PubChem URL: [Link]
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Title: Benzylic Bromination Source: Chemistry Steps URL: [Link]
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Title: Benzyl bromide synthesis by bromination or substitution Source: Organic Chemistry Portal URL: [Link]
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Title: An efficient and fast method for the preparation of benzylic bromides Source: ResearchGate URL: [Link]
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Title: Reactions at the benzylic position Source: Khan Academy via YouTube URL: [Link]
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A Comparative Guide to Reaction Monitoring: Thin-Layer Chromatography and Beyond for "Methyl 2-(bromomethyl)-6-chlorobenzoate" Transformations
In the fast-paced environment of drug discovery and development, the efficient monitoring of chemical reactions is paramount. Real-time or near-real-time analysis of reaction progress allows for precise determination of reaction endpoints, optimization of conditions, and minimization of impurity formation. This guide provides an in-depth comparison of Thin-Layer Chromatography (TLC) with other common analytical techniques for monitoring reactions involving the versatile but reactive building block, Methyl 2-(bromomethyl)-6-chlorobenzoate. Our focus is to provide researchers, scientists, and drug development professionals with the practical knowledge to make informed decisions on the most suitable monitoring strategy for their specific synthetic challenges.
The Central Role of Reaction Monitoring
The ability to track the consumption of starting materials and the formation of products is a cornerstone of synthetic organic chemistry. Inadequate monitoring can lead to incomplete reactions, the generation of complex side-products, and ultimately, lower yields and purification difficulties. For a reactive intermediate like this compound, which is prone to various side reactions, robust monitoring is not just beneficial, it is essential.
Thin-Layer Chromatography (TLC): The Workhorse of the Organic Lab
TLC is a simple, rapid, and cost-effective chromatographic technique used to separate components of a mixture.[1][2] It relies on the differential partitioning of analytes between a stationary phase (typically silica gel on a plate) and a mobile phase (an eluting solvent or solvent mixture).[2][3] Less polar compounds generally travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the stationary phase and have lower Rf values.[2]
Why TLC is a Go-To Method:
-
Speed and Simplicity: A TLC analysis can often be completed in a matter of minutes, providing a quick snapshot of the reaction's progress.[3][4]
-
Cost-Effectiveness: TLC plates and solvents are relatively inexpensive, making it an accessible technique for any laboratory.[1]
-
Minimal Sample Requirement: Only a very small aliquot of the reaction mixture is needed for analysis.[1]
Experimental Protocol: TLC Monitoring of a Nucleophilic Substitution Reaction with this compound
This protocol outlines the monitoring of a representative reaction: the N-alkylation of a primary amine with this compound.
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase: A starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The polarity can be adjusted to achieve optimal separation.
-
UV lamp (254 nm) for visualization
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline: "SM" for the starting material (this compound), "Co" for a co-spot, and "RM" for the reaction mixture.
-
Spotting:
-
Using a clean capillary tube, spot a dilute solution of the starting material on the "SM" lane.
-
Spot the starting material again on the "Co" lane.
-
Using another clean capillary tube, spot the reaction mixture on the "RM" lane and also on top of the starting material spot in the "Co" lane. The co-spot is crucial to confirm the identity of the starting material spot in the reaction mixture.[5]
-
-
Development: Place the spotted TLC plate in the developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[3]
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). Aromatic compounds like the starting material and product will appear as dark spots.[6][7] Circle the spots with a pencil. If necessary, further visualization can be achieved using a potassium permanganate stain, which is effective for compounds that can be oxidized.[6]
Interpreting the Results:
As the reaction progresses, the intensity of the starting material spot in the "RM" lane will decrease, while a new spot corresponding to the more polar product will appear with a lower Rf value. The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.
A Comparative Analysis of Reaction Monitoring Techniques
While TLC is a powerful tool, it has its limitations. For more complex reaction mixtures or when quantitative data is required, other techniques may be more appropriate.[8]
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Thin-Layer Chromatography (TLC) | Differential partitioning between a stationary and mobile phase.[2][3] | - Fast and inexpensive[1]- Simple to perform- Requires minimal sample | - Primarily qualitative- Lower resolution than HPLC- Can be difficult to reproduce consistently[8] | - Quick checks of reaction progress- Screening for optimal reaction conditions- Purity assessment of starting materials and products |
| High-Performance Liquid Chromatography (HPLC) | High-pressure separation on a packed column.[1] | - High resolution and sensitivity- Quantitative analysis- Amenable to automation | - More expensive instrumentation- Requires method development- Slower than TLC | - Accurate quantitative analysis of reaction kinetics- Analysis of complex mixtures with closely related compounds- In-process control in manufacturing |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[9][10][11] | - Provides detailed structural information- Can be used for real-time, in-situ monitoring[9][10]- Non-destructive | - High instrument cost and maintenance- Lower sensitivity than HPLC- Requires deuterated solvents for traditional analysis | - Mechanistic studies- Identification of intermediates and byproducts- Real-time kinetic analysis without sample workup[9][10] |
Workflow Comparison
Causality Behind Experimental Choices
The choice of monitoring technique is dictated by the specific needs of the experiment. For the rapid screening of multiple reaction conditions for the alkylation of an amine with this compound, the speed and low cost of TLC make it the ideal choice. However, if the goal is to determine the precise kinetic profile of the reaction to understand its mechanism, the quantitative nature of HPLC or real-time NMR would be superior.[9][12]
The selection of the TLC mobile phase is a critical parameter. A solvent system of hexane and ethyl acetate is a common starting point for many organic compounds. The ratio is adjusted to achieve an Rf value for the starting material of approximately 0.3-0.5, which typically provides good separation from both more polar products and less polar byproducts.
Visualization under UV light at 254 nm is effective for aromatic compounds due to their ability to absorb UV radiation.[6][7] However, if the product of the reaction with this compound is not UV-active, a chemical stain like potassium permanganate becomes necessary. This stain reacts with oxidizable functional groups, producing a visible color change.[6]
Trustworthiness Through Self-Validating Protocols
A robust monitoring protocol should be self-validating. In the context of TLC, the use of a co-spot is a simple yet powerful way to ensure the correct identification of the starting material spot.[5] If the spot in the "Co" lane appears as a single, uniform spot at the same Rf as the "SM" lane, it confirms that the spot observed in the "RM" lane is indeed the starting material.
For HPLC and NMR, validation is achieved through the use of reference standards and internal standards, respectively. These allow for accurate quantification and confirmation of peak identities.
Conclusion and Recommendations
For routine monitoring of reactions involving this compound, Thin-Layer Chromatography remains the most practical and efficient method . Its speed, simplicity, and low cost are unmatched for providing rapid qualitative feedback on the progress of a reaction.
However, for more demanding applications requiring quantitative data, such as kinetic studies or the analysis of complex product mixtures, HPLC is the preferred alternative . Its superior resolution and quantitative capabilities provide a level of detail that TLC cannot match.
NMR spectroscopy offers a unique advantage for in-situ, real-time monitoring , providing rich structural information without the need for sample workup.[9][10] This makes it an invaluable tool for mechanistic investigations and for reactions that are difficult to sample.
Ultimately, the choice of reaction monitoring technique is a strategic one that should be based on the specific goals of the synthesis and the resources available. A judicious selection will lead to more efficient and successful outcomes in the laboratory.
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A Comparative Guide to the Spectroscopic Characterization of Methyl 2-(bromomethyl)-6-chlorobenzoate and Its Analogs
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of intermediates is paramount. Methyl 2-(bromomethyl)-6-chlorobenzoate is a key building block, valued for its dual reactivity conferred by the benzyl bromide and methyl ester functionalities. Its utility in the synthesis of complex molecular architectures necessitates a robust and reliable set of analytical methods for its identification and quality control.
This guide provides an in-depth comparison of the spectroscopic signatures of this compound and its structurally related derivatives. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output. The methodologies and interpretations presented herein are designed to be self-validating, providing a comprehensive framework for confident structural elucidation.
The Analytical Challenge: Distinguishing Key Structural Motifs
The core of our analytical task is to devise a spectroscopic strategy that uniquely identifies the target molecule, this compound (from here on referred to as MCB ), and differentiates it from plausible precursors, side-products, or isomers. The key structural features of MCB that must be confirmed are:
-
A 1,2,3-trisubstituted aromatic ring.
-
A methyl ester group (-COOCH₃).
-
A chloromethyl group (-CH₂Br).
-
The specific ortho- and meta- relationships of these three groups.
To achieve this, we will employ a multi-technique approach, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework of a molecule. The chemical shift (δ) of a nucleus is exquisitely sensitive to its local electronic environment, allowing us to pinpoint the location and connectivity of different functional groups.[1][2]
¹H NMR Spectroscopy: A Proton-by-Proton Analysis
The ¹H NMR spectrum gives a direct count and description of the different types of protons in a molecule. For MCB , we anticipate four distinct signals.
Expected ¹H NMR Signals for this compound:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale & Comparison |
| -CH₂Br (Benzylic Protons) | ~4.5 - 4.9 | Singlet (s) | These protons are adjacent to an aromatic ring and a highly electronegative bromine atom, causing a significant downfield shift. This is a key diagnostic signal. In simple benzyl bromide, this signal appears around 4.5 ppm. The additional deshielding from the ortho-ester and chloro groups in MCB would push this further downfield. |
| -OCH₃ (Methyl Ester Protons) | ~3.9 - 4.0 | Singlet (s) | The electronegative oxygen atom of the ester deshields these protons. This value is typical for methyl benzoates. For instance, methyl 2-chlorobenzoate and methyl 2-bromobenzoate both show this signal around 3.9 ppm.[3][4][5] |
| Ar-H (Aromatic Protons) | ~7.3 - 7.6 | Multiplet (m) | The three protons on the aromatic ring will be in distinct chemical environments and will couple with each other, resulting in a complex multiplet. The electron-withdrawing nature of the substituents will shift these protons downfield compared to benzene (7.34 ppm). |
Comparative Analysis:
-
vs. Methyl 2-bromo-6-chlorobenzoate: This key precursor or impurity lacks the -CH₂- group. Its ¹H NMR spectrum would be missing the characteristic singlet around 4.5-4.9 ppm, making for a clear distinction.
-
vs. Methyl 4-(bromomethyl)benzoate: In this isomer, the aromatic protons would exhibit a more symmetric, simpler splitting pattern (two doublets), unlike the complex multiplet expected for the 1,2,3-trisubstituted pattern of MCB .[6]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides complementary information, detailing the chemical environment of each carbon atom.
Expected ¹³C NMR Signals for this compound:
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale & Comparison |
| C=O (Ester Carbonyl) | ~165 - 168 | The carbonyl carbon of an ester is highly deshielded and appears far downfield. This is a highly characteristic signal for the ester group. Data for methyl 2-chlorobenzoate shows this peak around 166 ppm.[3] |
| Ar-C (Aromatic Carbons) | ~125 - 140 | Six distinct signals are expected for the six aromatic carbons due to the lack of symmetry. The carbons directly attached to the substituents (C-Cl, C-COOCH₃, C-CH₂Br) will have their chemical shifts significantly influenced by those groups. |
| -OCH₃ (Methyl Ester Carbon) | ~52 - 53 | This signal is highly conserved across methyl esters. Methyl 2-chlorobenzoate and methyl 2-bromobenzoate show this peak at 52.2 and 51.7 ppm, respectively.[7] |
| -CH₂Br (Benzylic Carbon) | ~30 - 33 | The carbon is attached to an electronegative bromine, shifting it downfield from a typical alkyl carbon. For comparison, the -CH₂Br carbon in benzyl bromide is at ~33 ppm. |
II. Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of the molecule and its fragments. It is the definitive method for confirming the molecular weight and elemental formula.
Expected Mass Spectrum for this compound (C₉H₈BrClO₂):
-
Molecular Weight: 263.52 g/mol .[8]
-
Molecular Ion Peak (M⁺): The most critical feature will be the isotopic pattern of the molecular ion.
-
Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), separated by 2 mass units.
-
Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), also separated by 2 mass units.
-
-
The Isotopic Cluster: The combination of one bromine and one chlorine atom will result in a characteristic cluster of peaks for the molecular ion:
-
M⁺: (containing ⁷⁹Br and ³⁵Cl) - Base peak in the cluster.
-
M+2: (containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl) - This peak will be very intense, nearly 1.3 times the intensity of the M⁺ peak.
-
M+4: (containing ⁸¹Br and ³⁷Cl) - This peak will be prominent, with about 32% of the intensity of the M⁺ peak. This unique "M, M+2, M+4" pattern is an unambiguous fingerprint for a molecule containing one Br and one Cl atom.
-
-
Key Fragmentation: A common fragmentation pathway for benzyl halides is the loss of the halogen. We would expect to see a significant peak corresponding to the loss of Br• (m/z M-79/81), leading to a stable benzylic carbocation.
Comparative Analysis:
-
vs. Methyl 2-bromo-6-chlorobenzoate (C₈H₆BrClO₂): This compound has a molecular weight of 249.49 g/mol .[9] While it would show the same Br/Cl isotopic pattern, the entire cluster would be shifted to a lower m/z value, making it easily distinguishable from MCB .
-
vs. Dihalogenated derivatives (e.g., Methyl 3-bromo-2-(bromomethyl)-6-chlorobenzoate): A compound with two bromine atoms and one chlorine would have a much more complex M, M+2, M+4, M+6 isotopic pattern and a higher molecular weight.[10]
III. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of key functional groups.
Expected IR Absorption Bands for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |
| C=O Stretch (Ester) | ~1720 - 1740 | This is a very strong, sharp absorption band characteristic of an ester carbonyl. Its exact position can be influenced by conjugation with the aromatic ring. Spectra for related methyl benzoates confirm this range.[11] |
| C-O Stretch (Ester) | ~1250 - 1300 | A strong band corresponding to the stretching of the C-O single bond of the ester. |
| sp² C-H Stretch (Aromatic) | > 3000 | Medium to weak bands appearing just above 3000 cm⁻¹ are indicative of protons on an aromatic ring. |
| sp³ C-H Stretch (Aliphatic) | < 3000 | Medium to weak bands appearing just below 3000 cm⁻¹ correspond to the methyl and methylene protons. |
| C-Cl Stretch | ~700 - 800 | A moderate to strong band in the fingerprint region. |
| C-Br Stretch | ~500 - 650 | A moderate to strong band in the lower fingerprint region. |
While IR is excellent for confirming the presence of the ester and the general aromatic/aliphatic nature, it is less powerful than NMR or MS for distinguishing between isomers. However, it serves as a rapid and essential quality check.
Experimental Workflows and Protocols
A logical workflow is critical for efficient and accurate characterization.
Caption: Logical workflow for the spectroscopic characterization of a synthetic product.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified solid sample.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it dissolves a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) does not typically interfere with the aromatic region of the analyte.
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and is used to reference the chemical shift scale to 0 ppm.[1]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum. A standard acquisition usually involves 16-32 scans.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).
Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-IR is a rapid method requiring minimal sample preparation.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Take a background spectrum of the empty crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Dissolve a sub-milligram quantity of the sample in a volatile solvent (e.g., methanol or dichloromethane). The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.
-
Data Analysis: Analyze the molecular ion cluster to confirm the elemental composition and examine the fragmentation pattern to support the proposed structure.
Conclusion
The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, MS, and IR spectroscopy. While IR provides a quick check for the essential ester functionality, Mass Spectrometry offers definitive proof of the molecular formula through its unique Br/Cl isotopic signature. The ultimate and most detailed structural information is provided by NMR, where the distinct chemical shifts of the benzylic -CH₂Br protons, the methyl ester protons, and the complex pattern of the aromatic protons collectively provide an unambiguous fingerprint. By comparing the obtained spectra against those of logical alternatives and precursors, researchers can confidently verify the identity and purity of this versatile synthetic intermediate.
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A Comparative Guide to the Reactivity of Methyl 2-(bromomethyl)-6-chlorobenzoate and Other Benzylic Bromides
Introduction: The Nuanced Reactivity of Benzylic Systems
Benzylic halides are a cornerstone of modern organic synthesis, prized for their enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides. This heightened reactivity stems from the ability of the adjacent aromatic ring to stabilize both the transition states of SN2 reactions and the carbocation intermediates of SN1 reactions.[1][2] However, not all benzylic bromides are created equal. The substituents on the benzene ring can dramatically alter the reaction pathway and rate through a delicate interplay of electronic and steric effects.
This guide provides an in-depth comparative analysis of Methyl 2-(bromomethyl)-6-chlorobenzoate , a highly substituted and sterically congested molecule, against a spectrum of other benzylic bromides. We will dissect the structural features that govern its reactivity, propose a robust experimental framework for quantitative comparison, and interpret the expected outcomes to provide researchers, scientists, and drug development professionals with a predictive understanding for synthetic planning.
Structural Dissection of this compound
The reactivity of this compound is dictated by the unique arrangement of three key functional groups around the aromatic ring:
-
A Primary Benzylic Bromide (-CH₂Br): This is the reaction center. As a primary halide, it would typically be expected to favor an SN2 mechanism due to minimal steric hindrance at the benzylic carbon itself. However, the surrounding environment drastically changes this predisposition.
-
An Ortho-Chloro Substituent (-Cl): The chlorine atom exerts a strong electron-withdrawing inductive effect due to its high electronegativity. This effect deactivates the benzene ring by pulling electron density away from it.[3]
-
An Ortho-Methyl Ester Substituent (-COOCH₃): This group is also strongly electron-withdrawing through both inductive and resonance effects, further deactivating the ring.[4]
Crucially, both the chloro and methyl ester groups are positioned ortho to the reactive bromomethyl group. This disubstitution creates a sterically crowded environment around the benzylic carbon, which is a critical factor in determining its reactivity profile.
Theoretical Framework: SN1 vs. SN2 Pathways in Benzylic Systems
Benzylic halides occupy a unique mechanistic space where both SN1 and SN2 pathways are viable, with the preferred route depending on the substrate's structure, the nucleophile, the solvent, and the temperature.[5][6]
-
The SN1 Mechanism: This is a two-step process involving the formation of a resonance-stabilized benzylic carbocation intermediate.[7] The rate of this reaction is primarily dependent on the stability of this carbocation. Electron-donating groups (EDGs) on the ring, such as methoxy (-OCH₃) or methyl (-CH₃), significantly stabilize the positive charge through resonance or hyperconjugation, thereby accelerating the SN1 reaction.[8] Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation and retard the SN1 rate.[3]
-
The SN2 Mechanism: This is a concerted, single-step reaction where the nucleophile attacks the benzylic carbon from the backside as the bromide leaving group departs.[9] This mechanism is highly sensitive to steric hindrance. Bulky substituents, especially in the ortho positions, can physically block the nucleophile's approach, dramatically slowing down the SN2 reaction.[10][11]
Caption: Generalized SN1 and SN2 reaction pathways for benzylic bromides.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we will compare it to several other benzylic bromides that highlight specific electronic and steric effects.
-
Benzyl Bromide (Baseline): The parent compound, which readily undergoes both SN1 and SN2 reactions.
-
4-Methoxybenzyl Bromide (Electron-Donating): The para-methoxy group is a strong EDG, which greatly stabilizes the benzylic carbocation. It is expected to be highly reactive, especially under SN1 conditions.
-
4-Nitrobenzyl Bromide (Electron-Withdrawing): The para-nitro group is a powerful EWG, which destabilizes the benzylic carbocation. It is expected to be significantly less reactive than benzyl bromide, particularly in SN1 reactions.
-
2-Methylbenzyl Bromide (Steric Hindrance + Weak EDG): The ortho-methyl group introduces steric hindrance, which will slow the SN2 rate. Its weak electron-donating nature may slightly enhance the SN1 rate compared to benzyl bromide, though this effect can be complicated by steric factors.[11]
-
This compound (Target Molecule): Features two ortho substituents that are both sterically bulky and electronically withdrawing.
Experimental Design: A Kinetic Study
A quantitative comparison of reactivity requires a carefully designed kinetic experiment. A common and effective method is to measure the rate of nucleophilic substitution with a standard nucleophile under controlled conditions.
Proposed Protocol: Reaction with Sodium Iodide in Acetone
This classic Finkelstein reaction is an excellent model for probing SN2 reactivity. The reaction progress can be monitored by observing the precipitation of sodium bromide (insoluble in acetone) or by titrating the remaining iodide over time.
Caption: Experimental workflow for determining reaction rates via titration.
Step-by-Step Methodology
-
Solution Preparation: Prepare equimolar solutions (e.g., 0.1 M) of each benzylic bromide and sodium iodide in anhydrous acetone.
-
Temperature Control: Place the solutions in a constant temperature water bath (e.g., 25.0 °C) to allow them to reach thermal equilibrium.[12]
-
Reaction Initiation: Mix equal volumes of the benzylic bromide and sodium iodide solutions in a reaction vessel within the water bath and start a timer.
-
Monitoring: At regular time intervals (e.g., every 5, 10, 20 minutes), withdraw a precise aliquot (e.g., 5.00 mL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing a solution that will stop the reaction, such as an acidic solution of silver nitrate to precipitate any remaining iodide.
-
Analysis: Determine the concentration of the remaining reactant or the formed product in each quenched aliquot. Titration is a classic method.[13] Alternatively, modern instrumental methods like HPLC can be used to directly measure the concentration of the benzylic bromide and the product.
-
Rate Constant Calculation: Use the concentration versus time data to determine the second-order rate constant (k) for each substrate.
Predicted Results and Discussion
The experimental data would allow for a direct, quantitative comparison of reactivity. The following table summarizes the predicted relative rates for the SN2 reaction with iodide in acetone, normalized to benzyl bromide.
| Benzylic Bromide | Substituents | Dominant Effects | Predicted Relative Rate (k/k_benzyl) |
| 4-Methoxybenzyl Bromide | p-OCH₃ | Strong EDG (Resonance) | > 10 |
| Benzyl Bromide | None | Baseline | 1 |
| 4-Nitrobenzyl Bromide | p-NO₂ | Strong EWG | < 0.1 |
| 2-Methylbenzyl Bromide | o-CH₃ | Steric Hindrance, Weak EDG | < 1 |
| This compound | o-Cl, o-COOCH₃ | Extreme Steric Hindrance, Strong EWG | << 0.01 |
Analysis of this compound
The reactivity of our target molecule is expected to be exceptionally low for two primary reasons, creating a powerful synergistic deactivation.
Caption: Synergistic deactivation of this compound.
-
Overwhelming Steric Hindrance: In an SN2 reaction, the nucleophile must approach the benzylic carbon from the side opposite the bromine atom. The presence of two bulky ortho substituents—the chloro atom and the methyl ester group—effectively creates a wall, physically blocking this trajectory. This steric inhibition will raise the activation energy for the SN2 transition state to a prohibitive level.
-
Profound Electronic Deactivation: For any potential SN1 character, the formation of a positive charge at the benzylic position is required. Both the chloro and methyl ester groups are strongly electron-withdrawing. They will pull electron density away from the benzylic carbon, intensely destabilizing the incipient carbocation and making the SN1 pathway extremely unfavorable.
Conclusion for the Practicing Scientist
This compound should be considered a highly unreactive benzylic bromide towards standard nucleophilic substitution reactions. The combination of severe steric crowding at the reaction center and powerful electronic deactivation by two ortho-substituents makes both SN1 and SN2 pathways exceptionally slow.
For synthetic chemists aiming to perform substitutions at this benzylic position, standard conditions are likely to fail or require extremely long reaction times and harsh conditions, leading to potential side reactions. Alternative synthetic strategies that circumvent direct nucleophilic substitution on this substrate, or the use of specialized catalytic systems designed to overcome such steric and electronic barriers, should be strongly considered. This guide underscores the critical importance of analyzing all structural features of a substrate before designing a synthetic route.
References
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Thibonnet, J., et al. (2011). Efficient Synthesis of Substituted Styrenes and Biaryls (or Heteroaryls) with Regioselective Reactions of ortho-, meta-, and para-Bromobenzyl Bromide. Synthesis, 2011(22), 3695-3709. Available at: [Link]
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Pharmaguideline. (n.d.). Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. Available at: [Link]
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Study.com. (n.d.). Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? Available at: [Link]
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JoVE. (2025). Directing Effect of Substituents: ortho–para-Directing Groups. Available at: [Link]
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Robertson, R. E., & Scott, J. M. W. (1961). The hydrolysis of substituted benzyl nitrates in water. II. Effect of ortho-substitution. Canadian Journal of Chemistry, 39(4), 676-684. Available at: [Link]
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Keefer, R. M., & Andrews, L. J. (1962). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl Bromides. Journal of the American Chemical Society, 84(18), 3635-3638. Available at: [Link]
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Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE. Available at: [Link]
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University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Available at: [Link]
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A Comparative Guide to the Synthesis of Methyl 2-(bromomethyl)-6-chlorobenzoate: Protocol Validation and Performance Analysis
This guide provides an in-depth validation and comparison of synthetic protocols for Methyl 2-(bromomethyl)-6-chlorobenzoate, a critical building block in the synthesis of pharmaceuticals and other complex organic molecules. Our analysis moves beyond a simple recitation of steps to dissect the underlying chemical logic, offering researchers and process chemists the insights needed to select and optimize a synthetic route based on specific objectives such as yield, purity, scalability, and safety.
The Synthetic Challenge: Selective Benzylic Bromination
The target molecule, this compound, is typically synthesized from its precursor, Methyl 2-chloro-6-methylbenzoate. The core chemical transformation is the selective bromination of the benzylic methyl group. This reaction is not trivial; the challenge lies in achieving high selectivity for the desired monobrominated product while avoiding two primary side reactions:
-
Over-bromination: Formation of the dibrominated species, Methyl 2-(dibromomethyl)-6-chlorobenzoate.
-
Aromatic Bromination: Electrophilic substitution on the electron-rich benzene ring.
The choice of brominating agent, initiator, and reaction conditions is paramount to navigating these challenges effectively. Below, we compare the most prevalent and effective methods for this synthesis.
Protocol Comparison: Routes to this compound
We will evaluate two primary, divergent strategies: the direct free-radical bromination of the methyl group and a multi-step approach involving ortho-lithiation, which is often considered for larger-scale production.
Protocol A: Free-Radical Bromination with N-Bromosuccinimide (NBS)
This is the most common and arguably the most reliable method for laboratory-scale benzylic bromination due to its high selectivity. The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS), is foundational to this approach.[1] NBS serves as a source for a consistent, low concentration of elemental bromine (Br₂) through its reaction with trace amounts of HBr generated during the reaction. This low Br₂ concentration is critical for favoring the radical chain mechanism over competitive ionic pathways like electrophilic aromatic substitution.[2]
Mechanism Rationale: The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or UV light, initiates the process by generating a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position of the starting material, forming a resonance-stabilized benzylic radical.[3] This stabilized intermediate then reacts with Br₂ to yield the final product and another bromine radical, propagating the chain.
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A Senior Application Scientist's Guide to Methyl 2-(bromomethyl)-6-chlorobenzoate and Its Isomers: A Side-by-Side Comparison in Synthesis
Introduction: The Strategic Importance of Positional Isomerism in Synthesis
In the landscape of medicinal chemistry and materials science, substituted aromatic compounds are foundational building blocks. Among these, halomethylbenzoates serve as versatile intermediates, prized for their ability to introduce a carbomethoxy-benzyl moiety into a target structure. The title compound, Methyl 2-(bromomethyl)-6-chlorobenzoate, and its constitutional isomers are exemplary of this class. While structurally similar, the specific placement of the chloro and bromomethyl substituents on the aromatic ring dramatically alters the molecule's steric and electronic profile. This guide provides a comparative analysis of these isomers, focusing on their synthesis, reactivity, and strategic application, to empower researchers in selecting the optimal building block for their specific synthetic challenges.
This comparison will focus on the following key isomers, chosen to represent distinct substitution patterns around the methyl benzoate core:
-
Isomer A: this compound (The ortho/ortho-disubstituted isomer)
-
Isomer B: Methyl 2-(bromomethyl)-4-chlorobenzoate (The ortho/para-disubstituted isomer)
-
Isomer C: Methyl 3-(bromomethyl)-4-chlorobenzoate (The meta/para-disubstituted isomer)
Part 1: A Comparative Overview of Synthesis
The predominant route to these compounds is the free-radical bromination of the corresponding methyl-substituted chlorobenzoate precursor. This reaction, a variation of the Wohl-Ziegler reaction, selectively targets the benzylic protons of the methyl group due to the stability of the resulting benzylic radical.[1] The choice of radical initiator and reaction conditions can be tailored to optimize yield and minimize impurities.
Caption: General workflow for the synthesis of bromomethyl-chlorobenzoate isomers.
Comparative Synthesis Data
The following table summarizes typical reaction conditions and reported yields for the synthesis of our target isomers.
| Parameter | Isomer A: this compound | Isomer B: Methyl 2-(bromomethyl)-4-chlorobenzoate | Isomer C: Methyl 3-(bromomethyl)-4-chlorobenzoate |
| CAS Number | 482578-63-2[2] | 145908-29-8[3] | 220464-68-6[4] |
| Starting Material | Methyl 6-chloro-2-methylbenzoate | Methyl 4-chloro-2-methylbenzoate | Methyl 4-chloro-3-methylbenzoate |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |
| Initiator | Benzoyl Peroxide (BPO) or AIBN | AIBN or BPO[3] | Azobisisobutyronitrile (AIBN)[4] |
| Solvent | Carbon Tetrachloride (CCl₄) | Acetonitrile or CCl₄ | Carbon Tetrachloride (CCl₄)[4] |
| Temperature | 85 °C (Reflux)[5] | 55-85 °C | ~80 °C (Reflux)[4] |
| Reaction Time | 2-4 hours | 2-15 hours | Not specified, typically several hours |
| Reported Yield | Data not widely published, expected to be moderate to high | 78-97%[5] | High Purity Reported[4] |
Detailed Experimental Protocols
The following protocols are representative of the methods used to synthesize these isomers.
Protocol 1: Synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate (A closely related analogue to Isomer B) [5]
-
Rationale: This protocol employs NBS, a convenient and solid source of bromine radicals, and BPO as a thermal initiator. CCl₄ is a classic solvent for radical reactions, though safer alternatives like acetonitrile are now common.
-
Procedure:
-
A mixture of methyl 4-bromo-2-methylbenzoate (1.0 g, 4.4 mmol), N-Bromosuccinimide (NBS) (0.80 g, 4.4 mmol), and benzoyl peroxide (BPO) (56 mg, 0.23 mmol) in carbon tetrachloride (CCl₄, 20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The mixture is stirred and heated to 85 °C for 2 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is filtered through a pad of silica gel to remove the succinimide byproduct.
-
The filtrate is concentrated under reduced pressure to afford the desired product.
-
Validation: The product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is high (e.g., 97% for the 4-bromo analogue).[5]
-
Part 2: Side-by-Side Reactivity Analysis
The primary site of reactivity for these isomers is the benzylic carbon of the bromomethyl group, which is highly electrophilic and susceptible to nucleophilic substitution (S_N2) reactions. However, the substitution pattern on the aromatic ring significantly modulates this reactivity.
Caption: Relationship between isomer structure and factors affecting S_N2 reactivity.
Detailed Reactivity Comparison
-
Isomer A (this compound): This isomer is the most sterically encumbered. The bromomethyl group is flanked by two ortho substituents: the methyl ester and the chloro group. This severe steric hindrance significantly impedes the backside attack required for an S_N2 reaction, leading to the lowest relative reactivity among the three. While the ortho-chloro group provides a strong inductive electron-withdrawing effect, increasing the electrophilicity of the benzylic carbon, this is often outweighed by the steric blockade. Reactions with this isomer may require more forcing conditions (higher temperatures, stronger nucleophiles) and may be prone to elimination (E2) side reactions.
-
Isomer B (Methyl 2-(bromomethyl)-4-chlorobenzoate): Here, the bromomethyl group has only one ortho substituent (the methyl ester). While still sterically hindered compared to a meta or para-substituted analogue, it is significantly more accessible to nucleophiles than Isomer A. The para-chloro group provides electronic activation through inductive withdrawal without contributing additional steric bulk around the reaction center. This balance makes Isomer B a reactive and often-used building block.[3]
-
Isomer C (Methyl 3-(bromomethyl)-4-chlorobenzoate): This isomer exhibits the highest reactivity in S_N2 reactions. The bromomethyl group is in the meta position relative to the ester, and there are no ortho substituents, resulting in minimal steric hindrance.[4] The benzylic carbon is readily accessible for nucleophilic attack. The electronic influence of the substituents is still present, making the benzylic position reactive. This isomer is ideal for syntheses where rapid and efficient substitution is required under mild conditions.
Part 3: Applications in Drug Development & Synthesis
The choice of isomer is a strategic decision dictated by the desired final structure of the target molecule.
-
Isomers A and B are frequently used when the synthetic goal is to create a molecule with a specific ortho-substituted pattern. This is common in the synthesis of compounds where a rigid conformation is necessary for biological activity, such as certain enzyme inhibitors or receptor ligands. The steric bulk that hinders its synthesis reaction can be beneficial in the final product, locking it into a preferred bioactive shape.
-
Isomer C is a more general-purpose building block. Its high reactivity and less-defined steric environment make it a versatile starting point for introducing a substituted benzyl group into a wide array of scaffolds. It is a crucial intermediate in the development of novel pharmaceutical and agrochemical compounds where this specific substitution pattern is required for efficacy.[4]
Conclusion
The positional isomerism of Methyl (bromomethyl-chloro)benzoates is not a trivial structural variance; it is a critical determinant of chemical reactivity and synthetic utility.
-
For sterically demanding targets requiring an ortho-disubstituted pattern, Isomer A and B are the logical, albeit potentially more challenging, choices.
-
For syntheses that prioritize reaction efficiency and speed, the minimally hindered Isomer C is the superior option.
A thorough understanding of these differences allows the synthetic chemist to move beyond simply sourcing a "substituted benzoate" and instead make a strategic, data-driven decision to select the isomer that best balances reactivity, steric profile, and the architectural demands of the final target molecule.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 2-(bromomethyl)-6-chlorobenzoate
This guide provides comprehensive, procedurally-focused instructions for the safe handling and disposal of Methyl 2-(bromomethyl)-6-chlorobenzoate. As a halogenated aromatic ester, this compound's unique chemical properties—specifically the presence of both bromine and chlorine—necessitate rigorous and informed disposal protocols. This document moves beyond mere compliance, aiming to instill a deep understanding of the chemical reasoning that underpins these essential safety measures. Your responsibility for chemical waste extends from "cradle to grave," making proper disposal a critical component of laboratory stewardship.[1]
Core Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is not a benign laboratory reagent. Its hazard profile is dictated by its structure: a benzoate ester functionalized with both a chloro and a highly reactive bromomethyl group.
-
GHS Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2][3]
-
Reactivity: The α-halo ester nature of the bromomethyl group makes this compound a potent alkylating agent .[4] This reactivity is the mechanistic basis for its irritant properties and potential toxicity. It can react with nucleophilic functional groups in biological molecules, underscoring the need for stringent handling protocols.
-
Thermal Decomposition: When heated to decomposition, as in a fire or improper incineration, it will release highly toxic and corrosive fumes, including hydrogen chloride (HCl), hydrogen bromide (HBr), carbon monoxide, and carbon dioxide.[5][6]
Immediate safety protocols must always include handling this compound within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.[7][8]
The Foundational Principle: Segregation and Collection
The single most critical step in the proper disposal of this compound is its strict segregation as a halogenated organic waste .[9]
Causality: Mixing halogenated and non-halogenated waste streams transforms the entire volume into the higher-cost, more complex halogenated category.[1] Treatment facilities require specialized equipment, such as acid gas scrubbers, to handle the corrosive byproducts of halogenated waste incineration, making its disposal significantly more expensive and energy-intensive.[10][11]
Step-by-Step Collection Protocol:
-
Select a Designated Container: Use only a properly vetted and labeled hazardous waste container, typically made of polyethylene or another compatible material.[12] Ensure the container is clean and dry before use.
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, label the container.[8] The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including "this compound."
-
Maintain a Waste Log: For commingled halogenated wastes, maintain a log sheet on the container detailing the identity and approximate quantity of each component added.[13]
-
Keep the Container Closed: Except when adding waste, the container must remain tightly sealed to prevent the release of vapors.[8]
-
Store in a Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA within the laboratory. This area must have secondary containment to capture any potential leaks.[12]
Approved Disposal Pathways: From Lab Bench to Final Disposition
Disposing of this compound is not a task for the individual researcher beyond the collection steps outlined above. The only acceptable and legal pathway involves a licensed hazardous waste management service.
Pathway 1: Licensed Hazardous Waste Contractor (Mandatory)
This is the primary and required route of disposal. Your institution's Environmental Health & Safety (EHS) office coordinates with licensed contractors who are equipped to transport and treat chemical waste in accordance with federal and local regulations, such as those set by the Environmental Protection Agency (EPA).[1][14]
Pathway 2: High-Temperature Incineration (The Underlying Technology)
The most common and effective treatment method for halogenated organic waste is high-temperature incineration.[10][15] This process requires highly specialized facilities capable of:
-
Sustaining High Temperatures: Combustion temperatures must be high enough (e.g., >850°C) to ensure the complete destruction of the organic molecule.
-
Managing Acidic Gases: The incinerator's exhaust stream must be routed through scrubbers, which are chemical systems (often using a caustic solution) designed to neutralize the HCl and HBr gases produced during combustion.[10][11]
-
Preventing Dioxin Formation: Incomplete combustion of materials containing both chlorine and bromine can lead to the formation of highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs, PBDD/Fs, and mixed PBr/ClDD/Fs).[16][17][18] This risk is a key reason why professional, high-performance incineration is the only acceptable method.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing this compound waste from the point of generation.
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A Senior Application Scientist's Guide to Handling Methyl 2-(bromomethyl)-6-chlorobenzoate
This document provides essential safety protocols and operational guidance for the handling and disposal of Methyl 2-(bromomethyl)-6-chlorobenzoate (CAS No. 482578-63-2). As a Senior Application Scientist, my objective is to offer a framework grounded in robust scientific principles to ensure the safety of all laboratory personnel. This guide moves beyond a simple checklist, delving into the chemical causality behind each safety recommendation to build a culture of informed, proactive safety.
Chemical Hazard Analysis: Understanding the Reactivity
This compound is a substituted aromatic ester. Its hazard profile is primarily dictated by the bromomethyl group (-CH₂Br) attached to the benzene ring. This functional group renders the molecule a potent lachrymator and a reactive alkylating agent .
-
Lachrymatory Properties: Like other benzylic bromides, this compound is a strong irritant, particularly to the mucous membranes of the eyes, respiratory tract, and skin.[1][2] Exposure to even small quantities of vapor can cause immediate and severe tearing, stinging pain, and respiratory distress.
-
Alkylating Agent: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. In a biological context, this means it can covalently bond to (alkylate) nucleophilic sites on biomolecules like DNA and proteins, which is the basis for potential toxicity and mutagenicity.
-
Corrosivity: Due to its reactivity, the compound is corrosive and can cause severe skin burns and serious eye damage upon contact.[3][4]
Understanding this reactivity is paramount. It informs every procedural choice we make, from the selection of engineering controls to the specific type of gloves worn. We are not merely avoiding contact; we are managing a highly reactive chemical species.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is non-negotiable. This protocol is designed as a self-validating system, where each component mitigates specific, identified risks.
Primary Engineering Control: The Fume Hood
All handling of this compound must be performed inside a certified chemical fume hood.[5] This is the most critical safety measure, as it provides primary containment of volatile and aerosolized irritants, protecting the user from respiratory exposure.[5][6] Ensure the sash is positioned as low as possible to maximize airflow and protection.
Data Presentation: Hazard and PPE Summary
| Hazard Classification | GHS Hazard Statement | Required PPE & Controls |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[3] | Chemical Fume Hood, Impermeable Gloves (Nitrile or Neoprene), Chemical-Resistant Lab Coat, Closed-toe Shoes |
| Serious Eye Damage | H318/H319: Causes serious eye damage/irritation.[4][7] | Chemical Safety Goggles and a Full-Face Shield |
| Acute Toxicity (Oral, Dermal) | H302/H312: Harmful if swallowed or in contact with skin.[4] | Use of a Fume Hood, Proper Glove Removal Technique, No Food/Drink in Lab |
| Respiratory Irritation | H335: May cause respiratory irritation.[8] | Mandatory use of a Chemical Fume Hood |
Step-by-Step PPE Selection and Use
-
Eye and Face Protection : Standard safety glasses are insufficient.
-
Mandatory: Wear tightly fitting chemical safety goggles that provide a seal around the eyes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[7]
-
Required Augment: A full-face shield must be worn over the safety goggles. This provides a secondary barrier against splashes to the entire face. The lachrymatory nature of this compound makes direct eye contact particularly hazardous, necessitating this dual-layer protection.[3]
-
-
Hand Protection :
-
Glove Type: Use appropriate impermeable gloves.[3] Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or pinholes before use.[5][6]
-
Double Gloving: Wearing two pairs of gloves is a best practice, especially when handling larger quantities or during procedures with a high risk of splashing. This allows for the safe removal of the outer, contaminated glove without exposing the skin.
-
Glove Removal: Use the proper glove removal technique to avoid skin contact with the contaminated exterior.[3] Dispose of used gloves immediately in the designated hazardous waste container.
-
-
Body Protection :
-
Respiratory Protection :
Safe Handling and Disposal Workflow
This workflow minimizes exposure at every stage of the process.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Step-by-Step Protocol
-
Preparation :
-
Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[7]
-
Clear the fume hood of all unnecessary items.
-
Place an absorbent, chemical-resistant liner on the floor of the fume hood.
-
Assemble all necessary glassware and reagents.
-
Prepare a labeled, sealable container for solid hazardous waste and another for liquid hazardous waste.
-
-
Handling :
-
Don all required PPE as described in Section 2.
-
Perform all manipulations of the chemical deep within the fume hood, at least 6 inches from the sash.
-
When weighing the solid or transferring solutions, use secondary containment (e.g., a beaker or tray) to catch any potential spills.
-
Keep the primary container tightly closed when not in use.[1][3][7]
-
-
Decontamination and Cleanup :
-
Following the procedure, decontaminate any non-disposable equipment (like glassware) by rinsing it with an appropriate solvent inside the fume hood. Collect the rinsate as hazardous liquid waste.
-
Place all contaminated disposables (gloves, liners, pipette tips) into a designated, sealed hazardous waste bag inside the fume hood.[7]
-
-
Doffing PPE :
-
Remove the outer pair of gloves while still in the work area.
-
Step away from the immediate work area. Remove the face shield and goggles.
-
Remove and hang the lab coat.
-
Remove the inner pair of gloves using the proper technique.
-
Immediately wash hands and forearms thoroughly with soap and water.[3][7]
-
Emergency Response and Disposal
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[3][9]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][9]
-
Spill : For a small spill inside the fume hood, absorb it with an inert material like vermiculite or sand.[3] Place the absorbent material into a sealed, labeled container for hazardous waste disposal. Do not attempt to clean up large spills or any spill outside of a fume hood. Evacuate the area and contact your institution's environmental health and safety department.
-
Waste Disposal : All waste, including the chemical itself, contaminated materials, and rinsate, must be disposed of as hazardous chemical waste.[1][7] Follow all local, regional, and national regulations for hazardous waste disposal. Do not discharge into drains or rivers.[3]
References
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Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813 . (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 . (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
METHYL 2-BROMOBENZOATE EXTRA PURE MSDS . (2018-12-07). Loba Chemie. Retrieved January 2, 2026, from [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . (n.d.). University of California, Santa Cruz. Retrieved January 2, 2026, from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
